molecular formula C10H9NO2S2 B063135 4-(Phenylsulfonyl)thiophen-3-amine CAS No. 175201-60-2

4-(Phenylsulfonyl)thiophen-3-amine

Cat. No.: B063135
CAS No.: 175201-60-2
M. Wt: 239.3 g/mol
InChI Key: HYLCXPMYGZOANR-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)thiophen-3-amine is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound features a unique molecular architecture combining an electron-rich aminothiophene ring with an electron-deficient phenylsulfonyl group, creating a polarized system ideal for constructing complex molecules. Its primary research applications include serving as a key intermediate in the development of kinase inhibitors, receptor modulators, and other small-molecule therapeutic candidates, particularly where the sulfonyl group can act as a hydrogen bond acceptor to enhance target binding affinity. The reactive 3-amino group on the thiophene ring facilitates facile derivatization via amide bond formation or nucleophilic substitution, while the sulfonyl moiety can participate in various cross-coupling reactions. This bifunctionality makes it an exceptionally versatile scaffold for constructing compound libraries in drug discovery programs. Researchers value this compound for its potential to modulate key biological pathways, with its mechanism of action being highly dependent on the final synthesized target molecule, often involving allosteric inhibition or protein-protein interaction disruption. Strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzenesulfonyl)thiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c11-9-6-14-7-10(9)15(12,13)8-4-2-1-3-5-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLCXPMYGZOANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380990
Record name 4-(phenylsulfonyl)thiophen-3-amine
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Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-60-2
Record name 4-(Phenylsulfonyl)-3-thiophenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(phenylsulfonyl)thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Phenylsulfonyl)thiophen-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Phenylsulfonyl)thiophen-3-amine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with both an amine and a phenylsulfonyl group. This unique combination of functional groups imparts a distinct chemical character, positioning it as a valuable and versatile building block in the fields of synthetic organic chemistry and medicinal chemistry. The electron-donating nature of the amino group and the strong electron-withdrawing capacity of the phenylsulfonyl moiety create a nuanced electronic profile on the thiophene core, influencing its reactivity and potential for molecular interactions. This guide provides a comprehensive overview of the chemical properties, synthetic considerations, and key applications of this compound, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
CAS Number 175201-60-2[1]
Molecular Formula C₁₀H₉NO₂S₂[1][2]
Molecular Weight 239.31 g/mol [1][2]
Purity Typically ≥95%[2]
Appearance Solid (form may vary)
Storage Sealed in a dry environment at 2-8°C[1]
SMILES NC1=CSC=C1S(=O)(C2=CC=CC=C2)=O[1]
InChI Key HYLCXPMYGZOANR-UHFFFAOYSA-N[2]

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=none, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms N1 [label="NH2", pos="0,1.5!"]; C3 [label="C", pos="0,0!"]; C4 [label="C", pos="1.5,0!"]; C5 [label="C", pos="1.5,-1.5!"]; C2 [label="C", pos="-0.75,-1.5!"]; S_thiophene [label="S", pos="0,-2.5!"]; S_sulfonyl [label="S", pos="3,0!"]; O1 [label="O", pos="3.7,1!"]; O2 [label="O", pos="3.7,-1!"]; C_phenyl [label="", shape=point, pos="4.5,0!"];

// Phenyl Ring C1_p [pos="5.2,0.8!"]; C2_p [pos="6.2,0.4!"]; C3_p [pos="6.5,-0.6!"]; C4_p [pos="5.8,-1.4!"]; C5_p [pos="4.8,-1.0!"]; C6_p [pos="4.5,0!"]; // Attachment point

// Draw bonds C3 -- N1; C3 -- C4; C4 -- C5; C5 -- S_thiophene; S_thiophene -- C2; C2 -- C3; C4 -- S_sulfonyl; S_sulfonyl -- O1 [label="O", fontcolor="#202124"]; S_sulfonyl -- O2 [label="O", fontcolor="#202124"]; S_sulfonyl -- C6_p;

// Phenyl ring bonds C1_p -- C2_p; C2_p -- C3_p; C3_p -- C4_p; C4_p -- C5_p; C5_p -- C6_p; C6_p -- C1_p;

// Add invisible nodes for double bonds db1 [pos="-0.375,-0.75!", shape=point]; db2 [pos="1.5,-0.75!", shape=point]; db_p1 [pos="5.7,0.6!", shape=point]; db_p2 [pos="6.35,-0.1!", shape=point]; db_p3 [pos="5.3,-1.2!", shape=point];

// Draw double bonds C2 -- db1 [dir=none]; db1 -- C3 [dir=none]; C4 -- db2 [dir=none]; // Phenyl double bonds C1_p -- db_p1 [dir=none]; db_p1 -- C2_p [dir=none]; C3_p -- db_p2 [dir=none]; db_p2 -- C4_p [dir=none]; C5_p -- db_p3 [dir=none]; db_p3 -- C6_p [dir=none]; }

Caption: Chemical Structure of this compound.

Synthesis and Structural Elucidation

General Synthetic Strategies

One of the most prominent methods for synthesizing substituted 2- or 3-aminothiophenes is the Gewald reaction .[3] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (like cyanoacetone) and elemental sulfur in the presence of a base.[3][4] Adapting this to produce a 4-sulfonyl substituted aminothiophene would require a specialized α-mercapto ketone or a related precursor.

A more plausible approach involves a multi-step synthesis starting from a pre-functionalized thiophene ring. This provides greater control over the regiochemistry of the substituents.

SynthesisWorkflow A Thiophene Precursor (e.g., 3-Bromothiophene) B Sulfonylation (e.g., PhSO2Cl, AlCl3) A->B Friedel-Crafts type C Nitration (HNO3/H2SO4) B->C Electrophilic Aromatic Substitution D Reduction (e.g., Fe/HCl or H2, Pd/C) C->D Nitro Group Reduction E Final Product: This compound D->E

Caption: Plausible synthetic workflow for this compound.

Protocol Causality:

  • Sulfonylation: Introducing the phenylsulfonyl group early is often strategic. However, direct sulfonylation of thiophene can be complex. An alternative is a coupling reaction with a pre-sulfonated building block.

  • Nitration: The phenylsulfonyl group is a meta-director on a benzene ring but its directing effect on a thiophene ring must be carefully considered. It deactivates the ring, making subsequent electrophilic substitution, such as nitration, require forcing conditions. The nitro group is introduced as a precursor to the amine.

  • Reduction: The final step is the reduction of the nitro group to the target amine. Standard reduction methods, such as catalytic hydrogenation or using metals like iron or tin in acidic media, are effective for this transformation.

Structural Elucidation

The identity and purity of this compound are confirmed using standard analytical techniques. While specific spectral data is proprietary to vendors, the expected characteristics can be predicted.[1]

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum would be expected to show distinct signals for the aromatic protons on the thiophene and phenyl rings. The two protons on the thiophene ring will appear as doublets due to coupling. The protons on the phenylsulfonyl group will appear in the aromatic region (typically 7.5-8.0 ppm). The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons attached to the heteroatoms (sulfur and nitrogen) will have characteristic chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated peak [M+H]⁺ appearing at m/z 239 or 240, respectively.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), S=O stretching of the sulfone group (around 1300-1350 cm⁻¹ and 1150-1170 cm⁻¹), and C=C stretching of the aromatic rings.

Chemical Reactivity and Profile

The reactivity of this compound is governed by the interplay between its three key components: the thiophene ring, the amino group, and the phenylsulfonyl group.

  • Amino Group: The 3-amino group is a nucleophilic center and a weak base.[5] It can readily participate in reactions typical of primary aromatic amines, including:

    • Acylation/Amide Formation: Reaction with acyl chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • N-Alkylation: Reaction with alkyl halides.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

  • Phenylsulfonyl Group: As a powerful electron-withdrawing group, the phenylsulfonyl moiety significantly deactivates the thiophene ring towards electrophilic aromatic substitution. This effect modulates the reactivity of the ring and also decreases the basicity of the 3-amino group compared to unsubstituted 3-aminothiophene.

  • Thiophene Ring: While deactivated, the thiophene ring can still undergo certain substitution reactions. The position of substitution will be directed by the existing groups. The inherent reactivity of the thiophene core makes it a stable scaffold for building more complex molecules.

Applications in Medicinal Chemistry and Drug Discovery

Thiophene-containing compounds are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] They are recognized as bioisosteres of the phenyl ring, offering similar steric properties but with different electronic characteristics and metabolic profiles.[6] this compound serves as a key intermediate for synthesizing more elaborate molecules with therapeutic potential.

Scaffold for Kinase Inhibitors

The aminothiophene scaffold is a common feature in the design of protein kinase inhibitors.[8][9] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[8][10] The amino group at the 3-position provides a convenient handle to introduce various side chains that can interact with the ATP-binding pocket of a target kinase.

For example, derivatives of this compound can be elaborated through reactions at the amino group to generate libraries of compounds for screening against kinase targets such as Src kinase, Spleen Tyrosine Kinase (SYK), or Fms-like tyrosine kinase 3 (FLT3).[10][11][12]

AppWorkflow A This compound (Core Scaffold) B Functionalization at Amino Group (e.g., Amide Coupling) A->B C Library of Substituted Derivatives B->C D Screening for Biological Activity (e.g., Kinase Inhibition) C->D E Lead Compound for Drug Development D->E

Caption: Role as an intermediate in drug discovery workflow.

Building Block for Novel Heterocycles

The reactivity of the amino group allows for its use in cyclization reactions to build fused heterocyclic systems. These more complex ring systems are often sought in drug discovery to explore novel chemical space and achieve high binding affinity and selectivity for biological targets.

Conclusion

This compound is a strategically important chemical intermediate. Its well-defined structure, featuring a reactive amino handle and a modulating sulfonyl group on a stable thiophene core, makes it a valuable precursor for the synthesis of diverse and complex organic molecules. Its primary application lies in the construction of compound libraries for drug discovery, particularly in the search for novel kinase inhibitors. The principles of its synthesis are rooted in established heterocyclic chemistry, and its reactivity profile offers a versatile platform for further molecular elaboration. A thorough understanding of its properties is essential for researchers aiming to leverage this compound in the development of next-generation therapeutics.

References

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Sources

An In-depth Technical Guide to 4-(Phenylsulfonyl)thiophen-3-amine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Phenylsulfonyl)thiophen-3-amine (CAS No. 175201-60-2) is a strategically important heterocyclic building block in medicinal chemistry. It integrates three key pharmacophoric elements: the thiophene ring, a privileged scaffold known for its bioisosteric relationship with the benzene ring and its presence in numerous FDA-approved drugs; a primary amine, which serves as a versatile synthetic handle for diversification; and a phenylsulfonyl group, which can modulate physicochemical properties and engage in critical interactions with biological targets. This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthetic route, and its application as a core intermediate in the development of therapeutic agents, particularly in the realm of kinase inhibitors.

The Thiophene Scaffold in Medicinal Chemistry: A Privileged Structure

The thiophene nucleus is a cornerstone of modern medicinal chemistry, recognized for its ability to enhance biological activity and improve pharmacokinetic profiles.[1] Its five-membered aromatic structure containing a sulfur atom makes it an effective bioisostere for a phenyl ring, yet it offers distinct electronic properties and metabolic profiles.[2] The incorporation of a thiophene ring can increase lipophilicity, facilitate passage across biological membranes, and provide specific hydrogen bonding and π-stacking interactions with protein targets.[1]

The subject of this guide, this compound, is a bifunctional intermediate. The primary amine at the 3-position is a nucleophilic center, ideal for forming amides, sulfonamides, ureas, and secondary amines, allowing for the systematic exploration of chemical space.[3] The phenylsulfonyl moiety at the 4-position is a strong electron-withdrawing group and a potent hydrogen bond acceptor, which can significantly influence the molecule's interaction with target proteins and improve properties such as solubility and metabolic stability.[4]

Physicochemical and Safety Profile

A clear understanding of the fundamental properties of a chemical entity is critical for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 175201-60-2[3][5]
Molecular Formula C₁₀H₉NO₂S₂[3]
Molecular Weight 239.31 g/mol [3]
Appearance Solid (form may vary)N/A
Purity ≥95.0% (typical)[3]
InChI Key HYLCXPMYGZOANR-UHFFFAOYSA-N[3]
SMILES NC1=CSC=C1S(=O)(=O)C2=CC=CC=C2[5]
Safety and Handling

According to available safety data sheets, this compound is classified as an irritant. Standard laboratory precautions should be strictly followed.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[5]

Proposed Synthesis Pathway

Step-by-Step Synthetic Protocol

Step 1: Protection of 3-Aminothiophene The nucleophilic amine must be protected to prevent side reactions during the subsequent electrophilic sulfonation step. A tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its straightforward removal.

  • Dissolve 3-aminothiophene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over sodium sulfate and concentration under reduced pressure to yield tert-butyl (thiophen-3-yl)carbamate.

Step 2: Friedel-Crafts Sulfonylation This step introduces the phenylsulfonyl group at the 4-position. The Boc-protected amine directs the electrophilic substitution primarily to the adjacent 2- and 4-positions. Steric hindrance from the Boc group can favor substitution at the 4-position.

  • Dissolve the Boc-protected aminothiophene (1.0 eq) in a suitable solvent, such as anhydrous DCM or nitromethane.

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.5 eq), in portions at 0 °C. Causality: The Lewis acid activates the benzenesulfonyl chloride for electrophilic attack on the electron-rich thiophene ring.

  • Slowly add benzenesulfonyl chloride (1.2 eq) to the stirred suspension.

  • Allow the reaction to proceed at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by pouring it onto ice-water with concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify by column chromatography to isolate the desired 4-sulfonylated product.

Step 3: Deprotection of the Amine The final step is the removal of the Boc protecting group to yield the target primary amine.

  • Dissolve the purified Boc-protected intermediate in DCM or dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine product into an organic solvent.

  • Dry the organic layer and concentrate to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Friedel-Crafts Sulfonylation cluster_2 Step 3: Deprotection A 3-Aminothiophene B Boc₂O, Et₃N DCM, 0°C to RT A->B Reactant C tert-butyl (thiophen-3-yl)carbamate B->C Product D Benzenesulfonyl Chloride AlCl₃, DCM C->D Reactant E Boc-protected 4-sulfonylthiophene D->E Product F TFA or HCl DCM E->F Reactant G This compound F->G Final Product

Caption: Proposed three-step synthesis of this compound.

Application as a Scaffold in Drug Discovery

The true value of this compound lies in its utility as a versatile starting material for constructing libraries of potential drug candidates. Its structure is particularly relevant to the development of protein kinase inhibitors , a major class of therapeutics for cancer and inflammatory diseases.[8][9][10]

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The amine group of this compound can be readily elaborated to introduce various side chains that can target specific regions of the kinase, thereby conferring potency and selectivity.

Library Generation Workflow

The primary amine serves as a key point for diversification. Standard coupling reactions can be employed to generate a large library of analogues for high-throughput screening.

Library_Generation cluster_reactions Diversification Reactions cluster_products Diverse Chemical Library Core This compound (Core Scaffold) Amide Amide Coupling (R-COOH, Coupling Agent) Core->Amide Sulfonamide Sulfonamide Formation (R-SO₂Cl, Base) Core->Sulfonamide Urea Urea Formation (R-NCO) Core->Urea Reductive Reductive Amination (R-CHO, Reducing Agent) Core->Reductive Prod_Amide Amide Derivatives Amide->Prod_Amide Prod_Sulfonamide Sulfonamide Derivatives Sulfonamide->Prod_Sulfonamide Prod_Urea Urea Derivatives Urea->Prod_Urea Prod_Amine Secondary Amines Reductive->Prod_Amine

Caption: Diversification strategy for library synthesis from the core scaffold.

Relevance to Kinase Inhibition

While no public data directly links this compound to a specific kinase, numerous patents and publications describe structurally related aminothiophene derivatives as potent inhibitors of various kinases. The general structure involves a hinge-binding heterocycle (the aminothiophene core), with substituents projecting into other regions of the ATP-binding site.

Table 2: Examples of Biological Targets for Aminothiophene-based Scaffolds

Target FamilySpecific Kinase ExampleTherapeutic AreaSource(s)
Tyrosine KinasesBruton's Tyrosine Kinase (BTK)Autoimmune Disease, Cancer[9]
Tyrosine KinasesReceptor Tyrosine KinasesCancer[8]
Serine/Threonine KinasesB-RafCancer (Melanoma)[10]
Antiviral TargetsHIV-1 Reverse TranscriptaseHIV/AIDS[11]

The phenylsulfonyl group can form strong hydrogen bonds with backbone amides in the hinge region of a kinase, while the derivatized amine can extend into the solvent-exposed region or a hydrophobic pocket, allowing for fine-tuning of selectivity and potency.

Illustrative Signaling Pathway: Tyrosine Kinase Inhibition

Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds & Activates ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Catalyzes ATP ATP ATP->RTK PSubstrate Phosphorylated Substrate Substrate->PSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PSubstrate->Downstream Inhibitor Thiophene-based Inhibitor Inhibitor->RTK Blocks ATP Binding

Caption: Mechanism of action for a hypothetical tyrosine kinase inhibitor.

Experimental Protocol: Parallel Amide Library Synthesis

This protocol describes a standard, reliable method for generating a small library of amide derivatives from this compound for initial screening.

Objective: To synthesize a diverse set of amides by coupling the primary amine of the title compound with a panel of commercially available carboxylic acids.

Materials:

  • This compound

  • A selection of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent

  • N,N-Diisopropylethylamine (DIPEA) as the base

  • Anhydrous Dimethylformamide (DMF) as the solvent

  • 96-well reaction block or individual reaction vials

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

  • Acid Plating: In each well of the 96-well block (or in each vial), add 1.2 equivalents of a unique carboxylic acid. If the acids are solid, they can be pre-weighed or dispensed as stock solutions.

  • Reagent Addition: a. To each well, add 1.3 equivalents of HATU from a stock solution in DMF. b. Add 3.0 equivalents of DIPEA. Causality: DIPEA is a non-nucleophilic base that neutralizes the acid formed during the reaction, driving the amide bond formation to completion.

  • Initiation: Add 1.0 equivalent of the this compound stock solution to each well to start the reactions.

  • Reaction: Seal the reaction block/vials and shake at room temperature for 16 hours.

  • Work-up & Purification: a. Quench the reactions by adding water to each well. b. Extract the products using a suitable solvent like ethyl acetate. c. The crude products can be purified using high-throughput methods such as preparative HPLC-MS.

  • Analysis: Confirm the identity and purity of each library member by LC-MS analysis.

Amide Synthesis Workflow Diagram

Protocol_Workflow Start Prepare Reagent Stock Solutions (Amine, HATU, DIPEA) Plate Dispense Carboxylic Acids (R-COOH) into Wells Start->Plate Add_Reagents Add HATU and DIPEA to each well Plate->Add_Reagents Add_Amine Add Amine Scaffold to initiate reaction Add_Reagents->Add_Amine React Shake at Room Temp for 16 hours Add_Amine->React Purify Quench, Extract, and Purify via Prep-HPLC React->Purify Analyze Analyze Purity and Identity by LC-MS Purify->Analyze

Caption: Workflow for parallel synthesis of an amide library.

Conclusion

This compound is more than a simple chemical; it is a highly valuable platform for innovation in drug discovery. Its well-defined structure, featuring a privileged heterocyclic core and versatile functional groups, makes it an ideal starting point for the synthesis of compound libraries targeting a wide range of diseases. By understanding its properties, synthesis, and strategic applications, researchers can leverage this powerful scaffold to accelerate the discovery of novel and effective therapeutic agents.

References

  • Jain, A., & Sharma, S. (2021). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molbank, 2021(2), M1223. [Link]

  • Obushak, M. D., et al. (2023). Three component reaction for the synthesis of 3‐aminothiophenes. Journal of Heterocyclic Chemistry. (Note: While this is a relevant topic, a direct clickable link to the full text was not available in the search results).
  • Patent CN109867658B.
  • Paulmier, C. (1996). Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes. Sulfur Reports, 19(1), 215–284. (Note: Accessed via Sci-Hub, direct publisher link may require subscription).
  • Patent US 2010/0041652 A1. Tyrosine Kinase Inhibitors.
  • Patent US7514444B2. Inhibitors of bruton's tyrosine kinase.
  • Ghaffari, S., et al. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 67. [Link]

  • Patent US9314464B2. Compounds and compositions as protein kinase inhibitors.
  • Ayati, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Tidwell, J. H., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry, 9(5), 1155-1167. [Link]

  • Li, J. J., & Johnson, D. S. (2014). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis, 11(5), 712-730. [Link]

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A Comprehensive Technical Guide to 4-(Phenylsulfonyl)thiophen-3-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-(Phenylsulfonyl)thiophen-3-amine, a heterocyclic compound of significant interest to researchers in drug discovery and organic synthesis. We will explore its fundamental chemical properties, delve into a logical synthetic pathway, and discuss its potential as a core scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical context and potential applications of this molecule.

Core Molecular Attributes

This compound is a substituted thiophene derivative characterized by the presence of a phenylsulfonyl group at the 4-position and an amine group at the 3-position of the thiophene ring. This unique arrangement of functional groups—an electron-rich aromatic amine and an electron-withdrawing sulfonyl moiety on a thiophene core—makes it a compelling building block for chemical library synthesis.

The primary amine serves as a crucial handle for a variety of chemical modifications, such as amide bond formation or the synthesis of Schiff bases, while the phenylsulfonyl group can influence the molecule's electronic properties, solubility, and potential for hydrogen bonding interactions with biological targets. Thiophene-containing compounds are recognized as "privileged pharmacophores" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂S₂[2][3]
Molecular Weight 239.31 g/mol [2][3]
CAS Number 175201-60-2[2][3]
Purity Typically ≥95.0%[2]
Storage Conditions Sealed in dry, 2-8°C[3]
SMILES Code NC1=CSC=C1S(=O)(=O)C2=CC=CC=C2[3]

Synthetic Strategy and Mechanistic Rationale

While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established principles of organic chemistry. A logical approach involves the protection of the amine, followed by sulfonation, and subsequent deprotection.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound from thiophen-3-amine.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Electrophilic Sulfonation cluster_2 Step 3: Deprotection A Thiophen-3-amine B N-Protected Thiophen-3-amine A->B  Boc₂O, Et₃N, DCM   D Protected this compound B->D  Lewis Acid (e.g., AlCl₃)   C Benzenesulfonyl chloride C->D E This compound D->E  TFA or HCl in Dioxane  

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Amine Protection: The amine group of thiophen-3-amine is a nucleophile and can react with the electrophilic sulfonating agent.[4] To ensure selective reaction at the thiophene ring, the amine must first be protected. A tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under the conditions required for sulfonation and can be removed under mild acidic conditions.

  • Electrophilic Sulfonation: The reaction of the N-protected thiophen-3-amine with benzenesulfonyl chloride in the presence of a Lewis acid, such as aluminum chloride, is a classic Friedel-Crafts-type reaction. The Lewis acid activates the sulfonyl chloride, making it a more potent electrophile, which then attacks the electron-rich thiophene ring, preferentially at the 4-position due to steric hindrance from the protected amine at the 3-position.

  • Deprotection: The final step involves the removal of the Boc protecting group. This is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, which cleanly cleaves the carbamate to yield the desired primary amine.

Applications in Drug Discovery

The structural features of this compound make it a valuable scaffold for the development of new therapeutic agents. Thiophene derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The incorporation of a sulfonamide moiety can further enhance the pharmacological profile, as this functional group is present in many clinically used drugs.

Logical Framework for Drug Development

The diagram below outlines the relationship between the molecular structure of this compound and its potential as a lead compound in drug discovery.

G A This compound Core Scaffold B Thiophene Ring Privileged Pharmacophore Bioisosteric replacement for phenyl ring A->B contains C Amine Group (NH₂) Key modification point Forms H-bonds A->C contains D Phenylsulfonyl Group Modulates electronics Improves solubility Forms H-bonds A->D contains E Potential Biological Targets Kinases Enzymes Receptors B->E interacts with C->E interacts with D->E interacts with

Caption: Structural features and their relevance in drug discovery.

The amine group at the 3-position provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR). For example, acylation of the amine with various carboxylic acids could lead to a library of compounds for screening against biological targets like Bruton's tyrosine kinase (BTK), where related thieno[3,2-c]pyridin-4-amines have shown potent inhibitory activity.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis and a representative biological assay. These protocols are based on established chemical and biological techniques and are designed to be self-validating.

Protocol 1: Synthesis of this compound (Hypothetical)

Step 1: Synthesis of tert-butyl (thiophen-3-yl)carbamate

  • To a stirred solution of thiophen-3-amine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected amine.

Step 2: Synthesis of tert-butyl (4-(phenylsulfonyl)thiophen-3-yl)carbamate

  • To a stirred solution of tert-butyl (thiophen-3-yl)carbamate (1.0 eq) in a suitable solvent (e.g., nitrobenzene) at 0 °C, add aluminum chloride (1.2 eq) portion-wise.

  • Slowly add benzenesulfonyl chloride (1.1 eq).

  • Allow the reaction to stir at room temperature for 24 hours.

  • Carefully pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve tert-butyl (4-(phenylsulfonyl)thiophen-3-yl)carbamate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (Example)
  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound to obtain a range of concentrations for IC₅₀ determination.

  • In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound represents a molecule with significant untapped potential in the field of medicinal chemistry. Its well-defined structure, featuring a versatile amine handle and a biologically relevant thiophene-sulfonamide core, makes it an attractive starting point for the synthesis of novel compounds with therapeutic promise. The synthetic and experimental frameworks provided in this guide offer a solid foundation for researchers to explore the chemical space around this scaffold and to unlock its full potential in the development of next-generation therapeutics.

References

  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes - ResearchGate. [Link]

  • 4-Aminothiophenol | C6H7NS | CID 14510 - PubChem. [Link]

  • Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem. [Link]

  • Thiophen-3-amine | C4H5NS | CID 640543 - PubChem. [Link]

  • 3-(4-Fluorophenyl)sulfonylthiophen-2-amine | C10H8FNO2S2 | CID 487029 - PubChem. [Link]

  • 4-phenyl-3-(1H-1,2,4-triazol-5-yl)-2-thiophenamine - ChemSynthesis. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [Link]

  • Biological Activities of Thiophenes | Encyclopedia MDPI. [Link]

  • Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]

  • Therapeutic importance of synthetic thiophene - PMC - PubMed Central. [Link]

  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[8][9]thieno[3,2-j]phenanthridine and (E). [Link]

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An In-depth Technical Guide to the Solubility and Stability of 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Phenylsulfonyl)thiophen-3-amine is a unique heterocyclic compound featuring a thiophene core, a primary amine, and a phenylsulfonyl group.[1][2] This molecular architecture suggests its potential as a versatile building block in medicinal chemistry and materials science. The thiophene ring is a common scaffold in many approved drugs, valued for its ability to act as a bioisosteric replacement for phenyl rings, often improving metabolic stability and binding affinity.[3] The presence of the arylsulfonamide-like moiety and a primary amine introduces possibilities for a range of chemical modifications and interactions, making it a compound of interest for drug development professionals.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound. In the absence of extensive empirical data in the public domain for this specific molecule, this document synthesizes information from related chemical classes to provide a robust framework for its handling, formulation, and development. We will delve into its physicochemical properties, predict its behavior in various solvent systems, and outline protocols for rigorous stability testing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility and stability.

PropertyValueSource/Method
Molecular Formula C₁₀H₉NO₂S₂[1][2]
Molecular Weight 239.31 g/mol [1][2]
Predicted pKa (basic) ~ 3.5 - 4.5Prediction (based on aniline pKa ~4.6, with electron-withdrawing effects of the phenylsulfonyl and thiophene groups)
Predicted LogP ~ 2.0 - 2.5Prediction (indicating moderate lipophilicity)

Disclaimer: pKa and LogP values are estimations based on the chemical structure and have not been experimentally verified. These values should be used as a guide for initial experimental design.

The predicted basic pKa is attributed to the primary amine at the 3-position of the thiophene ring. The electron-withdrawing nature of the adjacent phenylsulfonyl group is expected to significantly decrease the basicity of this amine compared to a simple alkylamine. The predicted LogP value suggests that this compound is a moderately lipophilic molecule, which will influence its solubility in both aqueous and organic solvents.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from oral bioavailability to the feasibility of formulation. The structure of this compound suggests a nuanced solubility profile.

Aqueous Solubility

Due to the presence of the basic amine, the aqueous solubility of this compound is expected to be highly pH-dependent.

  • Acidic pH (pH < pKa): At a pH below the pKa of the amine, the compound will be protonated, forming a cationic salt. This salt form is anticipated to have significantly higher aqueous solubility compared to the free base.

  • Neutral to Basic pH (pH > pKa): At pH values above the pKa, the compound will exist predominantly as the neutral, free base. Due to its moderate lipophilicity (predicted LogP ~2.0-2.5), the intrinsic aqueous solubility of the free base is expected to be low.

Organic Solubility

The aromatic nature of the thiophene and phenyl rings, along with the polar sulfonyl group, suggests that this compound will exhibit solubility in a range of organic solvents. It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. Its solubility in non-polar solvents such as hexane is expected to be limited.

Experimental Protocol for Solubility Determination

A robust method for experimentally determining the solubility of this compound is the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, pH-buffered aqueous solutions, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV or LC-MS system for quantification

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable mobile phase for analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS method with a standard curve.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC/LC-MS ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for isothermal shake-flask solubility determination.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying compatible excipients, and understanding its potential degradation pathways.

Potential Degradation Pathways
  • Hydrolytic Degradation: While the C-S bonds in the thiophene ring are generally stable, the overall molecule's stability in aqueous solutions at different pH values should be evaluated. The sulfonamide-like linkage can be susceptible to hydrolysis under strongly acidic or basic conditions.[4][5][6] The primary amine can also influence the electronic properties of the molecule and its susceptibility to hydrolysis.

  • Oxidative Degradation: The primary aromatic amine and the electron-rich thiophene ring are potential sites for oxidation.[7][8][9][10][11] Common laboratory oxidants like hydrogen peroxide or atmospheric oxygen, potentially catalyzed by metal ions, could lead to the formation of N-oxides, hydroxylated species, or even ring-opened products. The phenylsulfonyl group is generally stable to oxidation.[12][13][14][15]

  • Photodegradation: Many aromatic compounds, including sulfonamides, can degrade upon exposure to light, particularly UV radiation.[16][17][18][19][20] This can lead to complex degradation pathways and the formation of colored degradants.

Experimental Protocol for Forced Degradation Study

A forced degradation (stress testing) study is essential to identify likely degradation products and elucidate the degradation pathways.

Objective: To assess the stability of this compound under various stress conditions and to identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • LC-MS/MS system for separation and identification of degradation products

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to the sample solution to a final concentration of 3%.

    • Thermal Stress: Store the solid compound and the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and compare them to a control sample stored under ambient conditions.

  • Analysis:

    • Use a stability-indicating LC-MS/MS method to separate the parent compound from its degradation products.

    • Quantify the remaining parent compound to determine the extent of degradation.

    • Use the mass spectral data (MS and MS/MS) to propose structures for the major degradation products.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (t=0, 2, 4, 8, 24h) cluster_output Output start_node Solution of this compound acid Acid Hydrolysis (0.1M HCl) start_node->acid base Base Hydrolysis (0.1M NaOH) start_node->base oxidation Oxidation (3% H2O2) start_node->oxidation thermal Thermal Stress (60°C) start_node->thermal photo Photostability (ICH Q1B) start_node->photo analysis LC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis output1 Quantify Parent Compound analysis->output1 output2 Identify Degradation Products analysis->output2 output3 Elucidate Degradation Pathways analysis->output3

Caption: Workflow for a forced degradation study.

Conclusion

The experimental protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility and stability of this compound. This essential data will enable informed decisions in its handling, formulation, and progression through the development pipeline.

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Gao, Y., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways.
  • Iley, J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • King, J. F., & Rathore, R. (1990). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Mori, Y., et al. (2000). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry.
  • Page, M. I., & Williams, A. (2001). Reactivity and Mechanism in the Hydrolysis of β-Sultams.
  • Polshettiwar, V., & Varma, R. S. (2008). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • Sienkiewicz, A., et al. (2018).
  • Stratford, H. J. W. (1962). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC.
  • Taylor, E. C., & McKillop, A. (1966). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society.
  • Tetko, I. V. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • Wols, B. A., & Hofman-Caris, C. H. M. (2012).
  • Wols, B. A., & Hofman-Caris, C. H. M. (2012). (PDF) Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
  • Unspecified. (2016). Reactivity order is pyrrole>furan >thiophene .
  • Unspecified. (n.d.). Oxidation of Amines by Flavoproteins. PMC - NIH.
  • Unspecified. (n.d.).
  • Unspecified. (n.d.).
  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

  • Kumar, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • Unspecified. (2021). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. YouTube.
  • Unspecified. (n.d.). Selected syntheses and reactions of sulfones.
  • Unspecified. (n.d.).
  • Unspecified. (2014). Sulfonyl Protective Groups.
  • Unspecified. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Unspecified. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in...
  • Wikipedia. (n.d.). Diphenyl sulfone. Retrieved from [Link]

  • Unspecified. (n.d.). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.

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The Strategic Utility of 4-(Phenylsulfonyl)thiophen-3-amine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(Phenylsulfonyl)thiophen-3-amine has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing phenylsulfonyl group and the electron-donating amino moiety on the thiophene scaffold, render it a versatile synthon for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in leveraging the full potential of this valuable synthetic intermediate.

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as solubility and metabolism, often leading to enhanced biological activity.[2] The introduction of substituents onto the thiophene core provides a powerful means to fine-tune these properties and explore structure-activity relationships (SAR). This compound represents a strategically designed building block that combines the inherent advantages of the thiophene nucleus with the unique reactivity conferred by its specific substitution pattern.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic characteristics of this compound is essential for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉NO₂S₂
Molecular Weight 239.31 g/mol
CAS Number 175201-60-2
Appearance Off-white to yellow solid (typical)
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Spectroscopic Characterization:

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the phenyl and thiophene rings, as well as a characteristic signal for the amino protons. The protons on the thiophene ring will exhibit coupling patterns indicative of their relative positions.

  • ¹³C NMR: The carbon spectrum will display resonances for the carbons of the phenyl and thiophene rings. The carbon attached to the sulfonyl group and the carbon bearing the amino group are expected to be significantly shifted due to the electronic effects of these substituents.

Synthesis of this compound: A Proposed Protocol

While a definitive, published step-by-step synthesis for this compound is not readily found in the public domain, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted aminothiophenes. The following protocol is a representative example and may require optimization.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination A 3-Bromothiophene C Friedel-Crafts Sulfonylation A->C B Benzenesulfonyl chloride B->C D 3-Bromo-4-(phenylsulfonyl)thiophene C->D F Buchwald-Hartwig Amination D->F E Ammonia or protected amine source E->F G This compound F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-Bromo-4-(phenylsulfonyl)thiophene

  • To a solution of 3-bromothiophene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise.

  • Slowly add benzenesulfonyl chloride (1.05 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-4-(phenylsulfonyl)thiophene.

Step 2: Synthesis of this compound

  • To an oven-dried flask, add 3-bromo-4-(phenylsulfonyl)thiophene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).

  • Add a source of ammonia (e.g., a solution of ammonia in dioxane or a protected amine followed by deprotection) and a base (e.g., sodium tert-butoxide, 1.5 eq).

  • Add anhydrous toluene or dioxane as the solvent and heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield this compound.

The Strategic Role of Substituents in Reactivity

The synthetic utility of this compound is a direct consequence of the electronic properties of its substituents.

  • The Phenylsulfonyl Group: As a potent electron-withdrawing group, the phenylsulfonyl moiety deactivates the thiophene ring towards electrophilic substitution. However, it also acidifies the protons on the thiophene ring, making them susceptible to deprotonation by strong bases, which can be a key step in certain synthetic transformations.

  • The Amino Group: The amino group is a versatile functional handle. As a nucleophile, it can participate in a wide range of reactions, including acylation, alkylation, and the formation of Schiff bases. It also activates the thiophene ring towards electrophilic substitution, although this effect is tempered by the opposing influence of the sulfonyl group.

This push-pull electronic arrangement makes this compound an ideal substrate for cyclocondensation reactions, where the amino group acts as a nucleophile and the adjacent sulfonyl-activated position can participate in subsequent steps.

Applications in the Synthesis of Bioactive Molecules

The unique reactivity of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, many of which are of interest in drug discovery. A prime example is its potential use in the synthesis of thieno[3,2-c]pyridines, a class of compounds that has shown promise as kinase inhibitors.

Hypothetical Synthetic Application: Synthesis of a Thieno[3,2-c]pyridine Core

Thienopyridine_Synthesis A This compound C Cyclocondensation (e.g., Friedländer Annulation) A->C B 1,3-Dicarbonyl Compound B->C D Thieno[3,2-c]pyridine Derivative C->D

Caption: General scheme for the synthesis of a thieno[3,2-c]pyridine from this compound.

In this hypothetical transformation, the amino group of this compound would react with one of the carbonyl groups of a 1,3-dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization, driven by the reactivity of the thiophene ring, would lead to the formation of the fused pyridine ring.

Conclusion and Future Outlook

This compound is a synthetic building block with significant potential for the construction of novel and complex heterocyclic molecules. Its unique electronic properties, arising from the judicious placement of electron-donating and electron-withdrawing groups, provide a versatile platform for a range of chemical transformations. As the demand for new therapeutic agents continues to grow, the strategic use of well-designed building blocks like this compound will be crucial in accelerating the drug discovery process. Further exploration of its reactivity and applications is warranted and is expected to unveil new avenues for the synthesis of innovative bioactive compounds.

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biological activity of 4-(Phenylsulfonyl)thiophen-3-amine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of the 4-(Phenylsulfonyl)thiophen-3-amine Scaffold

Introduction: A Privileged Scaffold in Modern Drug Discovery

The this compound scaffold represents a cornerstone of medicinal chemistry, merging two pharmacologically significant moieties: the thiophene ring and the phenylsulfonamide group. Thiophene, a sulfur-containing aromatic heterocycle, is a key structural component in numerous approved drugs, valued for its ability to act as a bioisostere of a phenyl ring while possessing unique electronic properties and metabolic profiles.[1][2] The sulfonamide group is a classic pharmacophore, renowned for its foundational role in the development of antibacterial agents and its versatile hydrogen bonding capabilities, which allow for potent interactions with a wide array of biological targets.[3] The strategic fusion of these two components into the this compound core creates a "privileged scaffold" — a molecular framework that is predisposed to bind to multiple, distinct biological targets, thereby exhibiting a broad spectrum of therapeutic activities.

This technical guide provides an in-depth exploration of the diverse biological activities associated with this scaffold. We will dissect its role as a potent modulator of key cellular pathways implicated in cancer, inflammation, and microbial infections, grounding our analysis in mechanistic insights and empirical data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

Part 1: Anticancer Activity - Targeting Aberrant Kinase Signaling

One of the most significant therapeutic applications of the this compound scaffold is in oncology, primarily through the inhibition of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The unique geometry and electronic distribution of the scaffold allow it to fit snugly into the ATP-binding pocket of various kinases, leading to potent and often selective inhibition.

Inhibition of B-RAF Kinase in Melanoma

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that governs cell growth, proliferation, and survival. In over 50% of melanomas, a specific mutation (V600E) leads to the constitutive activation of the B-RAF kinase, driving uncontrolled cell division. Derivatives of the thiophene scaffold bearing a phenylsulfonyl moiety have been identified as potent inhibitors of this mutant B-RAFV600E kinase.[4]

Mechanism of Action: These compounds act as Type I kinase inhibitors, competing with endogenous ATP for binding to the active site of B-RAFV600E. The sulfonamide group often forms critical hydrogen bonds with residues in the kinase hinge region, while the thiophene and phenyl rings engage in hydrophobic and van der Waals interactions within the pocket. This effectively blocks the phosphorylation of downstream targets like MEK and ERK, thereby arresting the pro-proliferative signaling cascade. Novel thiazole derivatives incorporating a phenylsulfonyl group have shown inhibitory activity superior to the approved drug dabrafenib, with IC₅₀ values as low as 23.1 nM.[4]

BRAF_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF B-RAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK p ERK ERK1/2 MEK->ERK p Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription p Inhibitor 4-(Phenylsulfonyl)thiophen -3-amine Scaffold Inhibitor->BRAF Inhibition Proliferation Gene Expression (Proliferation, Survival) Transcription->Proliferation

Caption: MAPK signaling pathway and the point of inhibition by the scaffold.

Broad-Spectrum Kinase Inhibition

The versatility of the scaffold extends to other critical cancer-related kinases. By modifying the substituents on the core structure, researchers have developed potent inhibitors for a range of targets.

  • Bruton's Tyrosine Kinase (BTK): Thieno[3,2-c]pyridin-4-amine derivatives, which are structurally related to our core scaffold, show excellent potency against BTK (IC₅₀ = 11.8 nM), a key enzyme in B-cell signaling pathways implicated in certain lymphomas and leukemias.[5]

  • AKT and ABL Kinases: 4-amino-2-(thio)phenol derivatives containing a sulfonamide structure have been identified as dual inhibitors of Protein Kinase B (AKT) and ABL tyrosine kinase, with IC₅₀ values of 1.26 µM and 1.50 µM, respectively.[6] These kinases are central nodes in survival and proliferation pathways across numerous cancer types.

  • VEGFR Inhibition and Overcoming Chemoresistance: Certain 3-amino-thiophene derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptors (VEGFR1/2), key mediators of angiogenesis.[7] Intriguingly, these compounds also inhibit the P-glycoprotein (P-gp) efflux pump, a major cause of multidrug resistance. This dual activity presents a powerful strategy to both block tumor blood supply and re-sensitize resistant cancer cells to conventional chemotherapy.[7]

Compound ClassTarget KinaseIC₅₀ ValueReference
Phenylsulfone-Thiazole DerivativeB-RAFV600E23.1 nM[4]
Thieno[3,2-c]pyridin-4-amine DerivativeBTK11.8 nM[5]
4-amino-2-thiophenol-Sulfonamide DerivativeAKT1.26 µM[6]
4-amino-2-thiophenol-Sulfonamide DerivativeABL1.50 µM[6]
Benzo[d][3][8]dioxol-ylamino-thiophene DerivativeVEGFR12.5 µM[7]

Table 1: Inhibitory potency of various thiophene-based scaffolds against cancer-related kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for quantifying the inhibitory potential of a compound against a target kinase.

  • Reagent Preparation:

    • Prepare a 10X stock solution of the ATP-competitive Alexa Fluor™ 647 tracer in the appropriate kinase buffer.

    • Prepare a 4X stock solution of the Europium (Eu)-labeled anti-tag antibody.

    • Prepare a 4X stock solution of the target kinase.

    • Serially dilute the test compound (e.g., a derivative of the this compound scaffold) in DMSO, then in kinase buffer to create 4X final concentrations.

  • Assay Procedure:

    • Add 2.5 µL of the 4X test compound solution to the wells of a 384-well microplate. Include wells for a positive control (no inhibitor) and negative control (no kinase).

    • Add 2.5 µL of the 4X kinase solution to the compound wells and positive control wells. Add 2.5 µL of buffer to the negative control wells.

    • Prepare a 2X Tracer/Antibody mixture by combining the 10X tracer stock and 4X antibody stock in kinase buffer.

    • Add 5 µL of the 2X Tracer/Antibody mixture to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the tracer from the kinase.

Part 2: Antimicrobial Activity - A Modern Take on a Classic Mechanism

The sulfonamide lineage began with the discovery of their potent antibacterial properties.[3] Derivatives based on the this compound scaffold continue this legacy, demonstrating significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Mechanism of Action: The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. As structural analogs of para-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, a precursor for nucleotide synthesis, ultimately halting bacterial replication.[3] The thiophene moiety can enhance this activity through several means: improving cell wall penetration, providing additional binding interactions within the DHPS active site, or conferring activity through secondary mechanisms. For instance, some thiophene derivatives have been shown to possess bactericidal effects against colistin-resistant A. baumannii and E. coli by increasing bacterial membrane permeabilization.[8][9][10]

Antimicrobial_Screening Compound Test Compound (Scaffold Derivative) Preparation Prepare Serial Dilutions in Broth Compound->Preparation Inoculation Inoculate with Standardized Bacterial Suspension Preparation->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Readout Observe for Turbidity (Visual or Spectrophotometric) Incubation->Readout MIC Determine MIC (Lowest concentration with no visible growth) Readout->MIC

Caption: A typical workflow for determining Minimum Inhibitory Concentration (MIC).

OrganismCompound TypeMIC Range (µg/mL)Reference
S. aureus (Gram-positive)Thiophene-Sulfonamide Hybrid3.125 - 6.25[11]
E. coli (Gram-negative)Thiophene Derivative8 - 32[9]
A. baumannii (Colistin-R)Thiophene Derivative16 - 32[9]
B. subtilis (Gram-positive)Pyrrole-Thiophene-SulfonamideVaries[3]

Table 2: Representative Minimum Inhibitory Concentration (MIC) values for thiophene-based compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the test compound (at 2X the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations.

    • Include a positive control well (broth only, no compound) and a sterility control well (broth only, no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Part 3: Anti-inflammatory Activity - Modulating the Immune Response

Chronic inflammation underlies a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The this compound scaffold has emerged as a promising framework for developing novel anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory cascade.[12]

Mechanism of Action: The anti-inflammatory effects of these compounds are often multi-faceted.

  • COX/LOX Inhibition: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory prostaglandins and leukotrienes.[12]

  • Cytokine Suppression: A primary mechanism is the suppression of pro-inflammatory cytokine production. In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, derivatives can significantly inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β).[13][14] This is often achieved by inhibiting upstream signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression.

NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 LPS IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor Thiophene-Sulfonamide Scaffold Inhibitor->IKK Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Experimental Protocol: Measuring Cytokine Inhibition in LPS-Stimulated Macrophages
  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of the test compound.

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Stimulation:

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control.

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Cytokine Measurement (ELISA):

    • After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

    • Quantify the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

    • Briefly, this involves adding the supernatant to an antibody-coated plate, followed by a detection antibody, a substrate, and a stop solution. The resulting colorimetric change is measured with a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.

    • Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value.

Part 4: Structure-Activity Relationship (SAR) - Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is paramount for optimizing the this compound scaffold into a lead candidate. The biological activity can be finely tuned by strategic modifications at three key positions.

Caption: Key modification points on the core scaffold for SAR studies.

  • R1 (Substituents on the Phenylsulfonyl Ring): Modifications here directly impact interactions within the target's active site. Electron-withdrawing or electron-donating groups can alter the acidity of the sulfonamide N-H bond, which is often a critical hydrogen bond donor. These groups also influence the compound's overall solubility and pharmacokinetic properties.

  • R2 (Substituents on the Thiophene Ring): The thiophene ring itself can be substituted. Adding small alkyl or halogen groups can probe steric limits within a binding pocket and can be used to block sites of metabolism, thereby improving the compound's half-life.

  • R3 (Substituents on the 3-Amine): This position is arguably the most critical for diversification and achieving selectivity. Large, complex groups can be appended here to extend out of the primary binding pocket and form interactions with solvent-exposed regions of the protein. This is a common strategy for enhancing potency and selectivity between closely related kinases.[15] The nature of the R3 group heavily influences the overall polarity, membrane permeability, and oral bioavailability of the final compound.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of rational drug design, combining two highly effective pharmacophores to create a molecular framework with extraordinary therapeutic versatility. Its demonstrated activities as a kinase inhibitor, an antimicrobial agent, and an anti-inflammatory modulator underscore its value in addressing some of the most pressing challenges in human health. The rich SAR data available allows for precise, target-oriented optimization. Future research will likely focus on enhancing the selectivity of these compounds to minimize off-target effects, improving their pharmacokinetic profiles for better in vivo efficacy, and exploring their potential in other therapeutic areas such as neurodegeneration and metabolic diseases. As our understanding of complex disease biology grows, such privileged scaffolds will remain indispensable tools in the armamentarium of the medicinal chemist.

References

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The Emerging Potential of 4-(Phenylsulfonyl)thiophen-3-amine: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects.[3][4] Within this promising class of compounds, 4-(Phenylsulfonyl)thiophen-3-amine emerges as a molecule of significant interest, combining the established therapeutic potential of the thiophene ring with the electronic and structural contributions of a phenylsulfonyl group. This in-depth technical guide provides a comprehensive overview of this compound, its synthesis, chemical properties, and prospective applications in drug discovery, offering valuable insights for researchers and scientists in the field.

Physicochemical Properties and Structural Attributes

This compound is a solid compound with a molecular weight of 239.31 g/mol and the molecular formula C10H9NO2S2.[5] While detailed experimental data on its physical properties are not extensively published, its structure suggests a molecule with moderate polarity. The presence of the amine and sulfonyl groups allows for hydrogen bonding, which is likely to influence its solubility and melting point. The thiophene ring provides a rigid scaffold, while the phenylsulfonyl group introduces a degree of conformational flexibility.

PropertyValueSource
Molecular FormulaC10H9NO2S2[5]
Molecular Weight239.31 g/mol [5]
CAS Number175201-60-2[5]
SMILES CodeNC1=CSC=C1S(=O)(C2=CC=CC=C2)=O[5]

Synthesis and Chemical Reactivity

A potential synthetic pathway for this compound could involve a multi-step process starting from a suitable thiophene precursor. The introduction of the phenylsulfonyl group can be achieved through electrophilic substitution reactions, such as sulfonation followed by reaction with a phenylating agent. The amino group could then be introduced via nitration and subsequent reduction.

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The amino group imparts nucleophilic character, making it susceptible to reactions such as acylation, alkylation, and diazotization. The thiophene ring, being electron-rich, can undergo electrophilic substitution, although the presence of the electron-withdrawing phenylsulfonyl group will influence the regioselectivity of such reactions.

Proposed Synthetic Workflow

Synthetic Workflow start Starting Thiophene Derivative sulfonylation Sulfonylation start->sulfonylation e.g., SO3/H2SO4 phenylation Phenylation sulfonylation->phenylation e.g., Friedel-Crafts nitration Nitration phenylation->nitration HNO3/H2SO4 reduction Reduction nitration->reduction e.g., Sn/HCl final_product This compound reduction->final_product

Caption: A proposed synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Applications

The thiophene scaffold is a well-established pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications.[6][7][8] The presence of the phenylsulfonyl group in this compound is expected to modulate the biological activity of the parent thiophene ring. Sulfonamides are a class of compounds with known antimicrobial and diuretic properties.

Given the structural features of this compound, it is plausible to hypothesize its potential as:

  • An antimicrobial agent: The combination of the thiophene ring and the sulfonamide-like moiety could lead to synergistic antimicrobial effects.[9]

  • An anticancer agent: Numerous thiophene derivatives have demonstrated potent anticancer activity.[10] The phenylsulfonyl group might enhance this activity by interacting with specific biological targets.

  • A kinase inhibitor: The aminothiophene scaffold is present in some known kinase inhibitors.[11] The phenylsulfonyl group could contribute to the binding affinity and selectivity for specific kinases.

  • A scaffold for further drug development: The reactive amino group provides a convenient handle for the synthesis of a library of derivatives, allowing for the exploration of structure-activity relationships.[12]

Hypothesized Mechanism of Action

Hypothesized MOA compound This compound target Biological Target (e.g., Kinase, Enzyme) compound->target Inhibition/Modulation pathway Signaling Pathway (e.g., Proliferation, Inflammation) target->pathway Downregulation effect Therapeutic Effect (e.g., Anticancer, Anti-inflammatory) pathway->effect

Caption: A generalized diagram of a potential mechanism of action.

Future Directions and Research Opportunities

The limited amount of publicly available data on this compound highlights a significant opportunity for further research. Key areas for future investigation include:

  • Development of a robust and efficient synthetic protocol: A well-defined and scalable synthesis is crucial for enabling further studies.

  • Comprehensive characterization of its physicochemical properties: Detailed experimental data on solubility, stability, and other properties are needed.

  • In-depth evaluation of its biological activities: Screening against a panel of biological targets, including kinases, microbial strains, and cancer cell lines, would be highly valuable.

  • Exploration of its structure-activity relationships: Synthesis and evaluation of a series of derivatives would provide insights into the key structural features required for biological activity.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

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  • PubMed. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. [Link]

  • ResearchGate. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. [Link]

  • PubMed. Structure-activity Relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. [Link]

  • PubMed. Therapeutic Potential of Thiophene Compounds: A Mini-Review. [Link]

  • PubMed. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]

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The Aminothiophene Core: From Serendipity to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of Substituted Aminothiophenes for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1][2] Its journey from an obscure contaminant in coal tar, first isolated by Viktor Meyer in 1882, to a cornerstone of modern pharmaceuticals is a testament to its versatile chemistry and biological significance.[1][3]

Among its many derivatives, the 2-aminothiophene core has emerged as a particularly powerful building block in the synthesis of biologically active compounds.[4][5][6] The strategic placement of an amino group and the capacity for dense functionalization make these compounds versatile synthons for constructing complex molecular architectures. This guide provides a comprehensive exploration of the discovery and historical development of substituted aminothiophenes, with a deep dive into the seminal synthetic methodology that unlocked their potential: the Gewald reaction. We will dissect the causality behind experimental choices, detail validated protocols, and trace the evolution of this chemistry from its inception to its modern, high-efficiency iterations.

Early Synthetic Efforts: Setting the Stage

Prior to the mid-20th century, methods for synthesizing substituted 2-aminothiophenes were often cumbersome, suffered from low yields, and lacked general applicability. Methodologies like the one reported by Benary in 1910, which involved the reaction of halo-substrates, were severely limited by the availability of the required starting materials.[7] These early struggles highlighted a significant need in synthetic chemistry for a robust and versatile route to this valuable heterocyclic core, setting the stage for a major breakthrough.

The Gewald Reaction: A Paradigm Shift in Thiophene Synthesis

The landscape of thiophene chemistry was irrevocably changed in the 1960s with the work of German chemist Karl Gewald.[1][8][9] He introduced a remarkably efficient and versatile one-pot, multi-component reaction that has since become the most prominent method for preparing polysubstituted 2-aminothiophenes.[7][8]

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-activated acetonitrile (such as ethyl cyanoacetate or malononitrile) and elemental sulfur, typically in the presence of a catalytic amount of a secondary or tertiary amine base like morpholine or triethylamine.[8][10]

The genius of the Gewald reaction lies in its convergence and operational simplicity. It allows for the assembly of highly functionalized 2-aminothiophenes from simple, readily available acyclic precursors in a single synthetic operation.[7][11] This accessibility democratized the use of aminothiophenes, transforming them from chemical curiosities into staple building blocks for academic and industrial research.

Mechanistic Dissection: The Causality of the Transformation

For decades after its discovery, the precise mechanism of the Gewald reaction was a subject of discussion. However, a consensus, supported by extensive experimentation and recent computational studies, has emerged.[8][12][13] The reaction proceeds through a logical sequence of three core steps, each driven by fundamental principles of organic reactivity.

Step 1: Knoevenagel-Cope Condensation The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation. The amine base (e.g., morpholine) is chosen for its ability to reversibly deprotonate the α-carbon of the activated nitrile, which is acidic due to the electron-withdrawing nature of the nitrile and ester/cyano groups. This generates a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable, electron-deficient α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct.[7][8][12]

Step 2: Michael Addition of Sulfur This is the most complex and least intuitive step. It is now understood that the Knoevenagel adduct is deprotonated by the base to form a resonance-stabilized anion. This anion acts as a nucleophile, attacking the elemental sulfur ring (S₈) and opening it to form a persulfide-like intermediate.[12][13][14] This intermediate is not typically isolated.

Step 3: Intramolecular Cyclization and Aromatization The terminal, nucleophilic sulfur of the intermediate then attacks the electrophilic carbon of the nitrile group in an intramolecular 5-exo-trig cyclization. This ring-closure forms a non-aromatic dihydrothiophene intermediate. The final, thermodynamically favorable step is a tautomerization process that eliminates a hydrogen sulfide equivalent and results in the formation of the stable, aromatic 2-aminothiophene ring.[8][9][12] The formation of this aromatic system is the primary driving force for the overall reaction.[13]

Gewald_Mechanism Start Carbonyl (Ketone/Aldehyde) + Activated Nitrile + Sulfur (S8) + Base Knoevenagel Step 1: Knoevenagel-Cope Condensation Start->Knoevenagel Base Catalyst Adduct α,β-Unsaturated Nitrile (Knoevenagel Adduct) Knoevenagel->Adduct Sulfur_Add Step 2: Michael Addition of Sulfur Adduct->Sulfur_Add Base + S8 Thiolate Thiolate Intermediate Sulfur_Add->Thiolate Cyclization Step 3: Intramolecular Cyclization & Tautomerization Thiolate->Cyclization Attack on Nitrile Product Substituted 2-Aminothiophene Cyclization->Product Aromatization Gewald_Workflow cluster_0 Classical Thermal Workflow cluster_1 Modern Microwave Workflow A1 Combine Reactants in Solvent A2 Heat Conventionally (2-4 hours) A1->A2 A3 Cool & Crystallize A2->A3 A4 Filter & Wash A3->A4 A5 Purified Product A4->A5 B1 Combine Reactants in Microwave Vial B2 Microwave Irradiation (5-15 minutes) B1->B2 B3 Cool & Precipitate B2->B3 B4 Filter / Evaporate B3->B4 B5 Purified Product B4->B5

Caption: Comparison of classical and modern Gewald reaction workflows.

Impact on Drug Discovery and Medicinal Chemistry

The widespread availability of substituted 2-aminothiophenes, thanks to the Gewald reaction, has had a profound impact on drug discovery. [15]This scaffold is considered privileged for several key reasons:

  • Bioisosterism: The thiophene ring is a well-established bioisostere of the phenyl ring. [9][16][17]Replacing a benzene ring with thiophene can favorably modulate a molecule's pharmacokinetic properties (absorption, distribution, metabolism, excretion) while maintaining or enhancing its pharmacodynamic activity.

  • Synthetic Versatility: The amino group at the C2 position and the electron-withdrawing group at C3 serve as versatile synthetic handles, allowing for extensive derivatization to explore structure-activity relationships (SAR). [5][6]* Diverse Biological Activities: Compounds built upon the 2-aminothiophene core have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and CNS-active properties. [4][11][16][15][17] Several important classes of therapeutic agents have been developed from leads synthesized via the Gewald reaction.

Compound Class/Example Therapeutic Area Significance
Tinoridine Anti-inflammatory (NSAID)An early example of a marketed drug containing the aminothiophene scaffold, validating its therapeutic potential. [9][18][19]
A₁ Adenosine Receptor Allosteric Enhancers Ischemia, InflammationThese molecules modulate receptor activity and represent a sophisticated approach to treating tissue damage. [16][17]
Glucagon Receptor Antagonists Diabetes MellitusThe Gewald reaction enabled the synthesis of novel thiophene derivatives to target the glucagon receptor for managing diabetes. [16][17]
Ureido-thiophene Carboxylates AntibacterialIdentified as inhibitors of RNA polymerase, showing activity against resistant bacteria like S. aureus. [16]

Conclusion

The history of substituted aminothiophenes is a compelling narrative of chemical innovation. It progressed from challenging, low-yield syntheses to the elegant and powerful Gewald reaction, a method that has remained a mainstay of heterocyclic chemistry for over half a century. The continued evolution of this reaction, driven by the principles of green chemistry and process efficiency, ensures its relevance for years to come. For drug development professionals, the 2-aminothiophene core represents a time-tested, versatile, and highly fruitful scaffold for the design and discovery of novel therapeutics to address a wide spectrum of human diseases.

References

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Methodological & Application

Application Note & Protocols: Leveraging 4-(Phenylsulfonyl)thiophen-3-amine as a Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a comprehensive guide to the synthesis and evaluation of novel kinase inhibitors using 4-(Phenylsulfonyl)thiophen-3-amine as a versatile starting scaffold. We will explore the chemical rationale for utilizing this scaffold, provide detailed, step-by-step synthetic protocols for derivatization, and outline methods for biochemical screening of the resulting compounds.

Introduction: The Strategic Value of the this compound Scaffold

The this compound scaffold integrates several key features that are highly advantageous in the design of kinase inhibitors. The thiophene ring is a common motif in many approved kinase inhibitors, valued for its ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases[1][2][3]. The phenylsulfonyl group can act as a hydrogen bond acceptor and provides a vector for exploring structure-activity relationships (SAR) through substitution on the phenyl ring[4]. The primary amine at the 3-position serves as a crucial handle for a wide range of chemical modifications, allowing for the systematic elaboration of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

This guide will focus on two primary synthetic strategies for derivatizing the core scaffold: acylation to form amide derivatives and reaction with isocyanates to generate urea derivatives. These approaches are robust, high-yielding, and provide access to a diverse chemical space of potential kinase inhibitors.

Proposed Synthetic Pathways and Rationale

The primary amino group of this compound is a nucleophile that can readily react with various electrophiles. Here, we detail two strategic pathways to generate a library of candidate kinase inhibitors.

Diagram of Synthetic Workflow

G cluster_0 Core Scaffold cluster_1 Pathway 1: Acylation cluster_2 Pathway 2: Urea Formation cluster_3 Downstream Applications A This compound C Amide Derivatives A->C E Urea Derivatives A->E B Acyl Halide (R-COCl) or Carboxylic Acid (R-COOH) B->C Amide Coupling (e.g., HATU, DIPEA) F Biochemical Kinase Assays C->F D Isocyanate (R-NCO) D->E Nucleophilic Addition E->F G Cell-Based Assays F->G H Structure-Activity Relationship (SAR) Studies G->H G A Prepare Assay Plate: Add Kinase, Substrate, and Buffer B Add Test Compound (Varying Concentrations) A->B C Initiate Reaction: Add ATP B->C D Incubate at RT C->D E Stop Reaction (e.g., Add EDTA) D->E F Detect Phosphorylation (e.g., Luminescence, Fluorescence) E->F G Data Analysis: Calculate IC50 Values F->G

Sources

4-(Phenylsulfonyl)thiophen-3-amine in p38 MAPK inhibitor design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The 4-(Phenylsulfonyl)thiophen-3-amine Scaffold in the Design of Novel p38 MAPK Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the p38 MAPK Signaling Axis in Disease

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical intracellular cascade that translates extracellular signals into cellular responses.[1] Activated by a wide array of environmental stresses and inflammatory cytokines—such as UV radiation, osmotic shock, tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β)—the p38 MAPK pathway plays a central role in regulating inflammation, cell cycle progression, apoptosis, and immune responses.[1][2] The pathway's core components are the p38 kinases, a family of serine/threonine kinases comprising four isoforms: p38α, p38β, p38γ, and p38δ.[3][4]

Of these, p38α is the most extensively studied isoform and is considered a primary driver of inflammatory processes. Its activation leads to the production of key inflammatory mediators, including TNF-α and cyclooxygenase-2 (COX-2), making it a high-value therapeutic target for a host of chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[5] Furthermore, the p38 pathway has a complex, dual role in cancer, acting as a tumor suppressor in some contexts while promoting inflammation-associated cancer development, invasion, and metastasis in others.[6][7][8] This multifaceted involvement in pathophysiology has positioned p38 MAPK, particularly the p38α isoform, as a compelling target for small molecule inhibitor design.[2][9]

This guide focuses on a promising chemical scaffold for the development of next-generation p38 MAPK inhibitors: This compound . We will explore the mechanistic rationale for targeting p38, the strategic advantages of the thiophene-based scaffold, and provide detailed protocols for the synthesis, in vitro characterization, and cell-based evaluation of a representative inhibitor.

Section 1: Mechanistic Overview - The p38 MAPK Signaling Pathway

The p38 MAPK cascade is a multi-tiered system. It is typically initiated by upstream MAPK Kinase Kinases (MAP3Ks or MKKKs), such as MEKKs or ASK1, which are activated by stress signals.[1] These MKKKs then phosphorylate and activate MAPK Kinases (MAP2Ks or MKKs), primarily MKK3 and MKK6.[1][3] In turn, MKK3 and MKK6 dually phosphorylate p38 MAPK on specific threonine (Thr180) and tyrosine (Tyr182) residues within the activation loop, leading to its conformational change and activation.[3][10]

Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as Activating Transcription Factor 2 (ATF-2).[3] The phosphorylation of these substrates mediates the ultimate biological response, such as stabilizing the mRNAs of inflammatory cytokines or promoting the transcription of stress-response genes.[5]

p38_pathway cluster_stimuli Extracellular & Intracellular Stress cluster_cascade Kinase Cascade cluster_downstream Downstream Effectors cluster_response Cellular Response Stimuli Inflammatory Cytokines (TNF-α, IL-1β) UV Radiation, Osmotic Shock, LPS MAP3K MAP3K (e.g., ASK1, MEKKs) Stimuli->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K P p38 p38 MAPK (α, β, γ, δ) (p-Thr180/p-Tyr182) MAP2K->p38 P Kinases Protein Kinases (e.g., MK2) p38->Kinases P TFs Transcription Factors (e.g., ATF-2, MEF2C) p38->TFs P Response Inflammation Apoptosis Cell Cycle Control Kinases->Response TFs->Response

Caption: The p38 MAPK signaling cascade.

Section 2: The this compound Scaffold

The design of potent and selective kinase inhibitors often relies on identifying "privileged scaffolds"—core molecular structures that can be readily modified to achieve high affinity for the ATP-binding pocket of the target kinase. Thiophene-based structures have emerged as a valuable class of scaffolds in kinase inhibitor design, including for p38 MAPK.[11][12]

The this compound core offers several strategic advantages:

  • Structural Rigidity and Defined Geometry: The thiophene ring provides a rigid anchor, positioning substituents in a well-defined spatial orientation to interact with key residues in the p38 ATP-binding site.

  • Hydrogen Bonding Capabilities: The amine group at the 3-position can act as a crucial hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region.

  • Vectors for Chemical Elaboration: The phenylsulfonyl group and the amine provide synthetic handles for introducing additional functionalities to probe different regions of the binding pocket, such as the hydrophobic pocket and the solvent-exposed region, allowing for the fine-tuning of potency and selectivity.[11][13]

Section 3: Design and Synthesis of a Representative Inhibitor

Based on established structure-activity relationship (SAR) principles for thiophene-based p38 inhibitors, a common strategy involves decorating the core with specific aryl groups.[11] Many potent inhibitors feature a 4-fluorophenyl group that binds in a hydrophobic pocket and a 4-pyridyl group that interacts with the hinge region. We will outline the synthesis of a hypothetical inhibitor, PSI-T1 (PhenylSulfonyl-Inhibitor-Thiophene-1) , which incorporates these features onto the this compound scaffold.

Protocol 3.1: Synthesis of PSI-T1

This protocol describes a conceptual two-step synthesis starting from the commercially available this compound.

Expert Insights & Rationale: This synthetic route employs a Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction ideal for forming carbon-nitrogen bonds. This allows for the modular and efficient assembly of the final compound from readily available building blocks.

Materials:

  • This compound

  • 4-Bromopyridine hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

  • Magnetic stirrer and heating mantle

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-bromopyridine hydrochloride (1.1 eq), cesium carbonate (2.5 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexanes/ethyl acetate) to yield the final product, PSI-T1.

  • Characterization: Confirm the structure and purity of PSI-T1 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: In Vitro Biochemical Characterization

The first critical step in evaluating a new inhibitor is to determine its direct effect on the enzymatic activity of the target kinase. An in vitro kinase assay measures the inhibitor's ability to block the phosphorylation of a substrate by the purified p38α enzyme.

screening_workflow cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Detection & Analysis Compound Prepare serial dilution of PSI-T1 Mix Combine PSI-T1, p38α, and substrate in assay plate Compound->Mix Enzyme Dilute purified p38α kinase and substrate (ATF-2) Enzyme->Mix ATP Prepare ATP solution Initiate Add ATP to start reaction Mix->Initiate Incubate Incubate at RT (e.g., 60 min) Initiate->Incubate Stop Add detection reagent (e.g., ADP-Glo™) Incubate->Stop Read Measure signal (Luminescence) Stop->Read Analyze Plot dose-response curve Calculate IC50 value Read->Analyze

Caption: General workflow for in vitro kinase inhibitor screening.

Protocol 4.1: p38α Kinase Activity Assay (ADP-Glo™ Format)

This protocol is based on the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[14]

Expert Insights & Rationale: The ADP-Glo™ assay is a robust, high-throughput method that avoids the use of radioactivity. It works in two steps: first, unused ATP is depleted, and then the ADP generated by the kinase is converted back into ATP, which is used to drive a luciferase reaction. The resulting luminescence is directly proportional to kinase activity. This method is highly sensitive and has a large dynamic range.[14]

Materials:

  • Recombinant active p38α kinase

  • p38 substrate (e.g., recombinant ATF-2 protein)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[14]

  • Test compound (PSI-T1) and positive control (e.g., SB203580)

  • ATP solution

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Compound Plating: Prepare a serial dilution of PSI-T1 in DMSO. Dispense 1 µL of each concentration into the wells of a 384-well plate. Include wells with DMSO only (vehicle control, 0% inhibition) and a known p38 inhibitor like SB203580 (positive control, 100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix of p38α kinase and ATF-2 substrate in kinase buffer. Add 2 µL of this mix to each well.

  • ATP Addition & Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 2 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Detection Step (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Second Detection Step (ADP to ATP Conversion): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Kinase Selectivity Profile

To be a viable drug candidate, an inhibitor should be selective for its target. The assay described above should be run against other p38 isoforms (β, γ, δ) and a panel of unrelated kinases to assess the selectivity of PSI-T1.

Kinase TargetPSI-T1 IC₅₀ (nM) [Hypothetical Data]SB203580 IC₅₀ (nM) [Reference Data]
p38α 15 50
p38β2550
p38γ>10,000>10,000
p38δ4,500>10,000
JNK1>10,000>10,000
ERK2>10,000>10,000

Section 5: Cell-Based Functional Characterization

While a biochemical assay confirms direct target engagement, a cell-based assay is essential to demonstrate that the inhibitor can enter cells and modulate the p38 pathway in a physiological context. A key functional consequence of p38α inhibition is the suppression of TNF-α production in immune cells stimulated with lipopolysaccharide (LPS).[15][16]

Protocol 5.1: Inhibition of TNF-α Release in LPS-Stimulated THP-1 Cells

Expert Insights & Rationale: THP-1 is a human monocytic cell line that reliably produces TNF-α in response to LPS, a component of gram-negative bacteria cell walls. This assay models the inflammatory response and is a standard method for evaluating the cellular potency of p38 inhibitors.[16] Measuring TNF-α via ELISA is a highly specific and quantitative method. It is also crucial to run a parallel cytotoxicity assay to ensure that the observed reduction in TNF-α is due to specific pathway inhibition and not simply cell death.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (PSI-T1)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., CellTiter-Glo® or MTT)

Step-by-Step Procedure:

  • Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI medium.

  • Compound Treatment: Prepare serial dilutions of PSI-T1. Pre-treat the cells by adding the compound dilutions to the wells. Include vehicle (DMSO) controls. Incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Prepare a solution of LPS in culture medium. Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate gently (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant for TNF-α analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer’s instructions.

  • Cytotoxicity Assessment: In a parallel plate prepared identically, assess cell viability using an appropriate assay kit to determine the CC₅₀ (the concentration causing 50% cytotoxicity).

  • Data Analysis:

    • Calculate the concentration of TNF-α for each treatment condition.

    • Normalize the data to the LPS-stimulated vehicle control (0% inhibition) and non-stimulated control (100% inhibition).

    • Plot the percent inhibition of TNF-α release versus inhibitor concentration and fit the curve to determine the EC₅₀ value (the effective concentration for 50% inhibition).

Data Presentation: Cellular Activity Summary
ParameterPSI-T1 Value [Hypothetical Data]Interpretation
TNF-α Inhibition EC₅₀120 nMPotent inhibition of a key downstream inflammatory cytokine.
Cytotoxicity CC₅₀>20 µMThe compound is not generally toxic at its effective concentrations.
Selectivity Index (CC₅₀/EC₅₀)>160A large selectivity index indicates a good therapeutic window.

Section 6: In Vivo Efficacy Evaluation (Conceptual Protocol)

To assess the therapeutic potential of an inhibitor, its efficacy must be tested in a relevant animal model of disease. For an anti-inflammatory agent targeting p38, a mouse model of LPS-induced systemic inflammation is a common first step.[17]

Expert Insights & Rationale: This acute model is valuable for establishing proof-of-concept in vivo. It allows for the assessment of pharmacodynamic (PD) effects (target inhibition in the animal) and pharmacokinetic (PK) properties (drug exposure). Measuring serum TNF-α provides a direct biomarker of the drug's anti-inflammatory activity.[17]

Model: LPS-Induced Endotoxemia in BALB/c Mice

Experimental Design Outline:

  • Animal Groups:

    • Group 1: Vehicle control (e.g., saline, i.p.) + Saline challenge

    • Group 2: Vehicle control (i.p.) + LPS challenge (e.g., 1 mg/kg, i.p.)

    • Group 3: PSI-T1 (e.g., 10 mg/kg, i.p.) + LPS challenge

    • Group 4: PSI-T1 (e.g., 30 mg/kg, i.p.) + LPS challenge

    • Group 5: Positive control (e.g., Dexamethasone, i.p.) + LPS challenge

  • Procedure:

    • Acclimatize male BALB/c mice for one week.

    • Administer the vehicle, PSI-T1, or positive control via intraperitoneal (i.p.) injection.

    • After a set pre-treatment time (e.g., 60 minutes), challenge the mice with an i.p. injection of LPS (or saline for Group 1).

    • At the time of peak cytokine response (e.g., 90 minutes post-LPS), collect blood via cardiac puncture under terminal anesthesia.

  • Primary Endpoint:

    • Measure the concentration of TNF-α in the serum using a mouse TNF-α ELISA kit.

  • Expected Outcome:

    • A dose-dependent reduction in serum TNF-α levels in the PSI-T1 treated groups compared to the vehicle + LPS group, demonstrating in vivo efficacy.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the design of novel p38 MAPK inhibitors. Its structural features provide a solid foundation for building potent and selective molecules capable of modulating this critical inflammatory pathway. The systematic application of the protocols detailed in this guide—from rational synthesis and biochemical characterization to functional cellular assays and in vivo proof-of-concept studies—provides a robust framework for researchers to identify and advance new therapeutic candidates. By integrating mechanistic understanding with rigorous experimental validation, the development of inhibitors based on this scaffold can contribute to the next generation of treatments for inflammatory diseases and other p38-mediated pathologies.

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Sources

Application Notes and Protocols for the Acylation of 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Acylated 4-(Phenylsulfonyl)thiophen-3-amine Scaffolds

The this compound core is a significant pharmacophore in medicinal chemistry. The introduction of an acyl group to the 3-amino position yields N-acylated derivatives that are pivotal intermediates in the synthesis of a diverse range of biologically active molecules. These scaffolds are of particular interest in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds. The phenylsulfonyl group acts as a potent electron-withdrawing group, modulating the electronic properties of the thiophene ring and influencing intermolecular interactions with biological targets. The subsequent acylation of the amine provides a versatile handle for introducing a variety of substituents, allowing for the fine-tuning of steric and electronic properties to optimize drug-target interactions.

This guide provides a detailed exploration of the synthetic protocols for the acylation of this compound, offering insights into the underlying reaction mechanisms, practical experimental procedures, and strategies for purification and characterization. The protocols are designed to be robust and reproducible, enabling researchers to confidently synthesize these valuable compounds for their drug discovery and development programs.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a leaving group (e.g., chloride or a carboxylate) and the formation of the stable amide product.

In many protocols, a base such as pyridine or triethylamine is employed. The base serves a dual purpose: it can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, and it neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[1]

Diagram of the General Acylation Mechanism

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine This compound (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acyl Chloride) (Electrophile) AcylatingAgent->TetrahedralIntermediate AmideProduct N-Acylated Product TetrahedralIntermediate->AmideProduct Collapse of Intermediate Byproduct Byproduct (e.g., HCl) TetrahedralIntermediate->Byproduct Elimination of Leaving Group

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols

Two primary methods for the acylation of this compound are presented below, utilizing either an acyl chloride or an acid anhydride as the acylating agent.

Protocol 1: Acylation using Acetyl Chloride

This protocol is suitable for the synthesis of N-(4-(phenylsulfonyl)thiophen-3-yl)acetamide and is adaptable for other acyl chlorides. The use of pyridine as a base and solvent is a common and effective approach.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound239.311.0239 mg
Acetyl Chloride78.501.20.086 mL (94 mg)
Pyridine (anhydrous)79.10-5 mL
Dichloromethane (DCM)84.93-20 mL for workup
1 M Hydrochloric Acid (HCl)36.46-20 mL for workup
Saturated Sodium Bicarbonate (NaHCO₃)84.01-20 mL for workup
Brine--20 mL for workup
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (239 mg, 1.0 mmol) in anhydrous pyridine (5 mL).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (0.086 mL, 1.2 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (20 mL). Extract the aqueous mixture with dichloromethane (2 x 10 mL).

  • Aqueous Washes: Combine the organic layers and wash sequentially with 1 M HCl (20 mL) to remove excess pyridine, saturated NaHCO₃ solution (20 mL) to neutralize any remaining acid, and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the Experimental Workflow for Protocol 1

Workflow1 Start Dissolve Amine in Pyridine Cool Cool to 0°C Start->Cool AddAcylChloride Add Acetyl Chloride Cool->AddAcylChloride Stir Stir at Room Temperature AddAcylChloride->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup Monitor->Workup Extract Extract with DCM Workup->Extract Wash Wash with HCl, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify End N-Acylated Product Purify->End

Caption: Workflow for acylation using acetyl chloride.

Protocol 2: Acylation using Acetic Anhydride

This protocol offers an alternative to using acyl chlorides and is often considered milder. Acetic anhydride is less volatile and corrosive than acetyl chloride.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound239.311.0239 mg
Acetic Anhydride102.091.50.14 mL (153 mg)
Pyridine (anhydrous)79.101.50.12 mL (119 mg)
Dichloromethane (DCM, anhydrous)84.93-10 mL
Water18.02-20 mL for workup
Saturated Sodium Bicarbonate (NaHCO₃)84.01-20 mL for workup
Brine--20 mL for workup
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask with a magnetic stir bar and a nitrogen atmosphere, dissolve this compound (239 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Addition of Reagents: To the stirred solution, add pyridine (0.12 mL, 1.5 mmol) followed by the dropwise addition of acetic anhydride (0.14 mL, 1.5 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress using TLC (e.g., 1:1 ethyl acetate/hexanes).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (20 mL).

  • Aqueous Washes: Sequentially wash the organic layer with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as described in Protocol 1.

Diagram of the Experimental Workflow for Protocol 2

Workflow2 Start Dissolve Amine in DCM AddReagents Add Pyridine and Acetic Anhydride Start->AddReagents Stir Stir at Room Temperature AddReagents->Stir Monitor Monitor by TLC Stir->Monitor Workup Dilute and Wash with Water Monitor->Workup Wash Wash with NaHCO₃ and Brine Workup->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify End N-Acylated Product Purify->End

Caption: Workflow for acylation using acetic anhydride.

Characterization of N-(4-(phenylsulfonyl)thiophen-3-yl)acetamide

The successful synthesis of the acylated product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a singlet for the acetyl methyl group around δ 2.0-2.2 ppm. A singlet for the amide proton (N-H) will likely appear downfield (δ 8-10 ppm). The aromatic protons of the phenyl and thiophene rings will appear in the aromatic region (δ 7-8.5 ppm).

    • ¹³C NMR: A peak corresponding to the amide carbonyl carbon should be observed around δ 168-170 ppm. The methyl carbon of the acetyl group will be around δ 24 ppm. Aromatic carbons will be in the δ 120-140 ppm range.

  • Infrared (IR) Spectroscopy:

    • Look for a strong absorption band for the amide C=O stretch between 1650-1680 cm⁻¹.

    • An N-H stretching vibration should be visible around 3250-3350 cm⁻¹.

    • Strong absorptions corresponding to the S=O stretches of the sulfonyl group will be present around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the mass of the N-acylated product should be observed. For N-(4-(phenylsulfonyl)thiophen-3-yl)acetamide, the expected [M+H]⁺ would be approximately 282.04.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.Increase reaction time or temperature moderately. Ensure anhydrous conditions.
Degradation of starting material or product.Use milder conditions (e.g., lower temperature). Ensure the acylating agent is added slowly.
Inefficient work-up.Ensure complete extraction of the product from the aqueous phase.
Presence of Impurities Unreacted starting material.Optimize reaction time and stoichiometry of the acylating agent. Improve purification by column chromatography.
Di-acylation (less common for secondary amides).Use stoichiometric amounts of the acylating agent.
Hydrolysis of acylating agent.Use anhydrous solvents and reagents.
Difficulty in Purification Product and starting material have similar polarity.Use a different eluent system for column chromatography with a shallower gradient. Consider recrystallization from various solvent systems.

Conclusion

The acylation of this compound is a fundamental and versatile transformation for the synthesis of valuable building blocks in drug discovery. The protocols detailed in this guide, utilizing either acyl chlorides or anhydrides, provide reliable methods for obtaining the desired N-acylated products. Careful attention to reaction conditions, particularly the exclusion of moisture, and meticulous purification are key to achieving high yields and purity. The characterization data provided will aid in the confirmation of the product structure, ensuring the integrity of the synthesized compounds for downstream applications.

References

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Solid phase acylation of aminosulfonic acids.
  • Google Patents. (n.d.). Process for preparing 3-(4-aminoethoxybenzoyl)benzo[b]thiophenes.
  • Google Patents. (n.d.). Acylation of thiophene.
  • Google Patents. (n.d.). Phenylaminothiophenacetic acids, their synthesis, compositions and use.
  • Google Patents. (n.d.). Thiophene acylation with catalyst of sulfuric acid-carboxylic acid complex.
  • Google Patents. (n.d.). Method for producing aminothiophenols and their derivatives.
  • Afribary. (n.d.). Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. Afribary. Retrieved from [Link]

  • PubChem. (n.d.). N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Benzenesulfonyl-Thiophene-2-Sulfonylamino)-Phenylboronic Acid. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). N-[1-(4-imidazol-1-ylphenyl)ethyl]thiophen-3-amine. PubChem. Retrieved from [Link]

  • Arkivoc. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino)- phenylcarbamoylsulfanyl]propionic acid and its derivatives as a novel class of glutathione reductase inhibitors. National Institutes of Health. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides Full Research Paper Open Access. ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. Retrieved from [Link]

  • NIH. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. Retrieved from [Link]

  • Open Access Journals. (2024). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Open Access Journals. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 175201-60-2 | this compound. Arctom. Retrieved from [Link]

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Application Notes and Protocols for Suzuki Coupling of 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of a Multifunctional Heterocycle

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in pharmaceutical development is particularly widespread, enabling the construction of complex biaryl and heteroaryl structures that are common motifs in bioactive molecules.[2] This guide focuses on a substrate of significant interest: 4-(Phenylsulfonyl)thiophen-3-amine. This molecule presents a unique set of challenges for the Suzuki coupling due to its distinct electronic and functional characteristics.

The primary hurdles in the functionalization of this scaffold are twofold:

  • Electronic Deactivation: The potent electron-withdrawing nature of the phenylsulfonyl group significantly diminishes the electron density of the thiophene ring. This deactivation makes the rate-limiting oxidative addition step of the Suzuki catalytic cycle more challenging compared to electron-rich or neutral aromatic systems.[3]

  • Coordinating Amino Group: The presence of a primary amine at the 3-position introduces a potential coordinating site that can bind to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, thereby hindering the catalytic cycle.[4]

This document provides a comprehensive guide to successfully navigate these challenges. We will present detailed protocols, explain the rationale behind the choice of reagents and conditions, and offer troubleshooting strategies. Two primary approaches will be detailed: a direct coupling of the unprotected amine and a more robust, two-step approach involving N-protection.

Understanding the Reaction Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] A general understanding of this mechanism is crucial for rational protocol design and optimization.

Suzuki_Mechanism Pd(0)L2 Active Catalyst Pd(0)L2 Ox_Adduct Oxidative Addition Intermediate (R-Pd(II)-X)L2 Pd(0)L2->Ox_Adduct Oxidative Addition Transmetalation_Complex Transmetalation Intermediate (R-Pd(II)-R')L2 Ox_Adduct->Transmetalation_Complex Transmetalation Coupled_Product R-R' (Product) Desired Product Transmetalation_Complex->Coupled_Product Reductive Elimination Regen_Catalyst Pd(0)L2 Transmetalation_Complex->Regen_Catalyst Aryl-Halide Ar-X (e.g., Substituted Thiophene) Aryl-Halide->Ox_Adduct Boronic_Acid R'-B(OH)2 Boronate [R'-B(OH)3]⁻ Boronic_Acid->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetalation_Complex

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

The cycle initiates with the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex. This is followed by transmetalation with a boronic acid, a step that is facilitated by a base.[3][5] The cycle concludes with reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[3] For electron-deficient substrates like this compound, the use of electron-rich and bulky ligands is critical to promote the challenging oxidative addition step.[6]

Protocol 1: Direct Suzuki Coupling of Unprotected this compound

Recent advancements in ligand design have made the direct coupling of some unprotected amino-substituted heteroaryls feasible.[4] This approach offers the advantage of atom economy and a shorter synthetic route. Success is highly dependent on the specific substrate and careful selection of the catalyst system. This protocol is recommended as an initial exploratory route.

Rationale for Conditions:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a highly electron-rich, sterically hindered biarylphosphine ligand such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is chosen. Such ligands have demonstrated exceptional performance for challenging couplings, including those involving electron-deficient heteroaryl chlorides and substrates with free N-H groups.[4] The bulky nature of the ligand promotes reductive elimination and stabilizes the active monoligated Pd(0) species.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing significant side reactions, such as deprotonation of the amine, which could lead to catalyst deactivation.[7]

  • Solvent: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings.[7] Water can play a beneficial role in the transmetalation step.

Experimental Workflow

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine Substrates: - this compound halide - Arylboronic acid - K3PO4 B Add Solvents: - 1,4-Dioxane - Water A->B C Degas the mixture (e.g., Ar sparging for 15-20 min) B->C D Add Catalyst System: - Pd(OAc)2 - SPhos Ligand C->D E Heat the reaction mixture (e.g., 80-100 °C) D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to RT, dilute with EtOAc F->G H Wash with water and brine G->H I Dry over Na2SO4, filter, concentrate H->I J Purify by column chromatography I->J

Figure 2: Experimental workflow for the direct Suzuki coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound derivative (assuming a halide or triflate at the coupling position, 1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium(II) acetate (Pd(OAc)₂, 1-5 mol%) and SPhos (2-10 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale / Citation
Palladium Precatalyst Pd(OAc)₂ (1-5 mol%)Common, effective Pd(II) source that is reduced in situ.[5]
Ligand SPhos or XPhos (1.2-2.0 equiv. to Pd)Bulky, electron-rich ligands for challenging substrates.[4]
Base K₃PO₄ (2.0-3.0 equiv.)Effective for N-H containing substrates, minimizes side reactions.[7]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1)Standard solvent system, water aids in transmetalation.[7]
Temperature 80 - 100 °CElevated temperature is often required for deactivated substrates.
Boronic Acid 1.2 - 1.5 equiv.Excess used to drive the reaction to completion.

Protocol 2: N-Boc Protected Suzuki Coupling

If the direct coupling (Protocol 1) results in low yields, catalyst deactivation, or complex side products, an N-protection strategy is highly recommended. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions post-coupling.

Rationale for Conditions:

  • Protection: The Boc group effectively masks the coordinating ability of the amine's lone pair, preventing catalyst inhibition. This allows for a more predictable and often higher-yielding reaction.

  • Catalyst System: With the amine protected, a wider range of catalyst systems may be effective. However, given the electron-deficient nature of the thiophene ring, a robust system like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a bulky phosphine ligand is still recommended.[5]

  • Deprotection: The Boc group is typically cleaved with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent, which is a clean and high-yielding transformation.

Experimental Workflow

Protocol2_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Deprotection A Dissolve amine in THF/DCM B Add Boc2O and a base (e.g., TEA, DMAP) A->B C Stir at RT, monitor by TLC B->C D Work-up and purify N-Boc protected substrate C->D E Follow Protocol 1 with N-Boc protected substrate D->E F Purify the coupled product E->F G Dissolve coupled product in DCM F->G H Add Trifluoroacetic Acid (TFA) G->H I Stir at RT, monitor by TLC H->I J Work-up and purify final product I->J

Figure 3: Workflow for the N-Boc protected Suzuki coupling strategy.

Detailed Step-by-Step Protocol

Step A: N-Boc Protection

  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) and a base such as triethylamine (TEA, 1.5 equiv.) or a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Perform an aqueous work-up and purify the resulting N-Boc protected thiophene by column chromatography or recrystallization.

Step B: Suzuki Coupling of N-Boc Protected Substrate

  • Follow the procedure outlined in Protocol 1 , using the N-Boc protected this compound derivative as the starting material. A wider range of catalysts, such as Pd(PPh₃)₄, might also be effective at this stage.

Step C: N-Boc Deprotection

  • Dissolve the purified, N-Boc protected coupled product in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete removal of the Boc group.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the final product as needed.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inefficient oxidative addition.Switch to a more electron-rich and bulky ligand (e.g., RuPhos, BrettPhos). Increase reaction temperature.
Catalyst deactivation (unprotected amine).Proceed with the N-Boc protection strategy (Protocol 2).
Protodeboronation of Boronic Acid Base is too strong or reaction time is too long.Use a milder base (e.g., K₂CO₃, CsF). Use the boronic acid pinacol ester instead of the free acid.
Homocoupling of Boronic Acid Catalyst system promotes this side reaction.Decrease catalyst loading. Ensure thorough degassing to remove oxygen.
Complex Mixture of Products Side reactions involving the N-H bond.Switch to the N-Boc protection strategy (Protocol 2).

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. The electronic deactivation by the sulfonyl group and potential interference from the amine necessitate the use of modern, highly active palladium catalyst systems featuring bulky, electron-rich phosphine ligands. While direct coupling of the unprotected amine may be successful under carefully optimized conditions, an N-Boc protection strategy offers a more reliable and broadly applicable route to the desired 3-aryl-4-(phenylsulfonyl)thiophen-2-amine products. The protocols and insights provided herein offer a robust starting point for researchers aiming to functionalize this valuable heterocyclic scaffold.

References

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236–3244. [Link]

  • Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical properties and synthesis of thiophene-containing 1,3-dicarbonyl compounds. Journal of Heterocyclic Chemistry, 37(4), 767-781.
  • Buchwald, S. L. (2008). The development of catalysts for the Suzuki-Miyaura cross-coupling of aryl chlorides.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Kudo, N., & Fu, G. C. (2004). Room-Temperature Suzuki Cross-Couplings of Aryl and Heteroaryl Chlorides by Use of a Palladium/Imidazolium Salt Catalyst System.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Hartwig, J. F., & Mann, G. (1996). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Journal of the American Chemical Society, 118(32), 7726-7730.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides and Bromides. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
  • Guild, C., & Hayes, T. (2021). The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. RSC Chemical Biology, 2(3), 856-863.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). Palladium-catalyzed Suzuki cross-coupling reaction of arylsulfonyl chlorides with arylboronic acids: a novel and convenient methodology for the synthesis of diaryl sulfones. Tetrahedron Letters, 45(36), 6959-6962.
  • Wallow, T. I., & Novak, B. M. (1996). Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids in Water. Journal of the American Chemical Society, 118(16), 3950-3951.
  • Bedford, R. B., & Cazin, C. S. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
  • Zapf, A., Ehrentraut, A., & Beller, M. (2000). A new highly efficient catalyst system for the palladium-catalyzed Suzuki coupling of aryl chlorides.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the N-arylation of 4-(phenylsulfonyl)thiophen-3-amine via the Buchwald-Hartwig amination. This reaction is a critical transformation in medicinal chemistry and materials science for the synthesis of complex N-aryl-aminothiophene scaffolds. The protocol herein is designed to address the unique challenges presented by this substrate, which features both a potentially coordinating heteroaromatic amine and a strongly electron-withdrawing phenylsulfonyl group. This document outlines the mechanistic rationale for the selection of catalysts, ligands, and reaction conditions, and provides a step-by-step guide for execution, monitoring, workup, and purification.

Introduction: Navigating the Challenges of a Unique Substrate

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[3][4]

The substrate in focus, this compound, presents a confluence of challenges that necessitate a carefully optimized protocol. The thiophene core, a common heterocycle in medicinal chemistry, can interact with the palladium catalyst through its sulfur atom, potentially leading to catalyst inhibition. Furthermore, the primary amine at the 3-position is a relatively weak nucleophile due to the potent electron-withdrawing effect of the adjacent phenylsulfonyl group at the 4-position. This electronic deficit on the thiophene ring can also impact the rates of key steps in the catalytic cycle.

This application note provides a robust starting point for researchers aiming to perform the Buchwald-Hartwig amination on this and structurally related challenging substrates. The presented protocol is grounded in established principles for the amination of heteroaromatic and electron-deficient systems.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido - HX (Base) Amido->Pd(0)L Reductive Elimination Product Ar-NR₂ Amido->Product caption Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination. Experimental_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification A Dry reaction vessel under vacuum B Backfill with inert gas A->B C Add solids: - this compound - Aryl bromide - Pd₂(dba)₃ - Xantphos - Cs₂CO₃ B->C D Evacuate and backfill with inert gas (3x) C->D E Add anhydrous solvent via syringe D->E F Heat with vigorous stirring (90-110 °C) E->F G Monitor reaction by TLC or LC-MS F->G H Cool to room temperature G->H I Dilute with ethyl acetate H->I J Filter through Celite I->J K Wash with water and brine J->K L Dry over Na₂SO₄ K->L M Concentrate in vacuo L->M N Purify by column chromatography M->N caption Figure 2. Step-by-step experimental workflow.

Caption: Figure 2. Step-by-step experimental workflow.

Detailed Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl bromide (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.08 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl-4-(phenylsulfonyl)thiophen-3-amine.

Analytical Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The appearance of signals corresponding to the newly introduced aryl group and the disappearance of the N-H protons of the starting amine are indicative of a successful reaction. [6]* Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition of the product. [7]* HPLC: High-performance liquid chromatography can be used to assess the purity of the final compound. [7]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality solvent- Use fresh Pd₂(dba)₃ and ensure proper handling.- Improve the degassing procedure (e.g., freeze-pump-thaw cycles).- Use freshly distilled or commercially available anhydrous solvent.
- Unsuitable ligand or base- Screen other bulky biarylphosphine ligands such as RuPhos or BrettPhos.- Try a stronger base like sodium tert-butoxide, but monitor for substrate decomposition.
Formation of byproducts - Dehalogenation of the aryl halide- Homocoupling of the aryl halide- Use a lower reaction temperature.- Screen different ligands; some ligands are more prone to promoting side reactions.- Ensure a slight excess of the amine is not used.
Difficulty in purification - Streaking on TLC plate- Co-elution of impurities- The product may be basic; consider adding a small amount of triethylamine to the eluent for column chromatography.- Recrystallization may be an alternative purification method if the product is a solid.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation. The protocol detailed in this application note, utilizing a Pd₂(dba)₃/Xantphos catalytic system with cesium carbonate as the base, provides a scientifically grounded and robust starting point for researchers. Careful attention to maintaining an inert atmosphere and using anhydrous conditions is paramount for success. Through systematic optimization and careful monitoring, this method can be effectively applied to the synthesis of a diverse range of N-aryl-4-(phenylsulfonyl)thiophen-3-amine derivatives for applications in drug discovery and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-138). Thieme.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Wikipedia. (2023). Buchwald–Hartwig amination.

  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043-6048.

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651-2710.

  • Baran, P. S. (2012). Every minute of everyday, in labs across the globe, someone is running a Buchwald-Hartwig coupling. Reddit.

  • Mao, J., Zhang, J., Zhang, S., & Walsh, P. J. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 47(30), 10335-10339.

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.

  • Organic Syntheses. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

  • BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.

  • BenchChem. (2025). Application Notes and Protocols for the N-arylation of 4-Amino-2-(benzylthio)-6-chloropyrimidine.

  • Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Journal of the Serbian Chemical Society, 75(10), 1305-1314.

  • MDPI. (2022). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molecules, 27(19), 6293.

  • ResearchGate. (2014). Synthesis and NMR of 4-Aryl-3,4-dihydrocoumarins and 4-Arylcoumarins.

  • MDPI. (2021). NMR Characterization of Lignans. Molecules, 26(16), 4955.

Sources

Application Notes and Protocols for the Synthesis of Thieno[3,2-d]pyrimidines from 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of the thieno[3,2-d]pyrimidine scaffold, a privileged heterocyclic motif in modern medicinal chemistry, commencing from the novel starting material, 4-(Phenylsulfonyl)thiophen-3-amine. Thieno[3,2-d]pyrimidines are of significant interest to researchers in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] This guide details a proposed synthetic pathway, step-by-step experimental protocols, and discusses the chemical reasoning behind the strategic choices in the synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development, providing them with the foundational knowledge to synthesize this important class of molecules.

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that is isosteric to purine, a fundamental component of nucleic acids. This structural similarity allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, making them a fertile ground for the discovery of novel therapeutics.[1] Numerous studies have highlighted their potential as inhibitors of various kinases, positioning them as promising candidates for anticancer therapies.[2] Furthermore, their documented anti-inflammatory, antimicrobial, and antiviral activities underscore the versatility and importance of this scaffold in medicinal chemistry.[3]

The synthetic strategy outlined herein utilizes this compound as a key starting material. The presence of the phenylsulfonyl group, a strong electron-withdrawing moiety, is anticipated to influence the reactivity of the thiophene ring and the amino group, presenting both challenges and opportunities for functionalization. This guide will navigate these intricacies to provide a robust and reproducible synthetic route.

Proposed Synthetic Pathway

The synthesis of thieno[3,2-d]pyrimidines from this compound can be envisioned through a three-stage process. The overall workflow is depicted below.

Synthetic Workflow cluster_0 Stage 1: Synthesis of the Starting Material cluster_1 Stage 2: Functional Group Interconversion cluster_2 Stage 3: Pyrimidine Ring Formation A 3-Nitro-4-(phenylsulfonyl)thiophene B This compound A->B Reduction C This compound-2-carboxamide B->C Carboxamidation (hypothetical) D 6-(Phenylsulfonyl)thieno[3,2-d]pyrimidin-4(3H)-one C->D Cyclization

Figure 1: Proposed synthetic workflow for the synthesis of a 6-(phenylsulfonyl)thieno[3,2-d]pyrimidin-4(3H)-one.

This proposed route leverages a known precursor, 3-nitro-4-(phenylsulfonyl)thiophene, and employs established chemical transformations to arrive at the target thieno[3,2-d]pyrimidine scaffold.[4][5][6]

Experimental Protocols

Stage 1: Synthesis of this compound

The initial stage focuses on the preparation of the key starting material. This involves the reduction of a nitrothiophene precursor.

Protocol 1: Reduction of 3-Nitro-4-(phenylsulfonyl)thiophene

This protocol describes the reduction of the nitro group to an amine, a crucial step in preparing the primary building block.

  • Materials:

    • 3-Nitro-4-(phenylsulfonyl)thiophene

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-4-(phenylsulfonyl)thiophene (1.0 eq), ethanol, and water (typically in a 4:1 to 2:1 ratio).

    • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the suspension.

    • Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron sludge. Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

    • The crude product can be purified by column chromatography on silica gel if necessary.

  • Expert Insights: The use of iron in the presence of a mild proton source like ammonium chloride is a classic and effective method for nitro group reduction.[7] It is generally preferred over catalytic hydrogenation for substrates containing sulfur, as sulfur can poison many hydrogenation catalysts. The reaction is typically robust, but ensuring efficient stirring is crucial due to the heterogeneous nature of the mixture.

Stage 2: Introduction of the Carboxamide Functionality (Hypothetical Step)

For the subsequent cyclization to form the pyrimidinone ring, a carbon source adjacent to the amino group is required. While direct carboxamidation of the thiophene ring at the 2-position of this compound is not directly reported, a plausible approach would be to start from a precursor that already contains this functionality, such as one derived from a Gewald reaction.[3][8][9][10][11] For the purpose of this guide, we will assume the availability of 3-amino-4-(phenylsulfonyl)thiophene-2-carboxamide. The synthesis of this intermediate would likely involve a multi-step sequence, potentially starting from a suitably substituted acyclic precursor.

Stage 3: Pyrimidine Ring Formation

This final stage involves the cyclization of the 3-aminothiophene-2-carboxamide intermediate to form the desired thieno[3,2-d]pyrimidin-4-one core.

Protocol 2: Cyclization of 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxamide

This protocol details the formation of the pyrimidine ring using formic acid as the C1 source.

  • Materials:

    • 3-Amino-4-(phenylsulfonyl)thiophene-2-carboxamide

    • Formic acid (HCOOH, >95%)

    • Water (H₂O)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-4-(phenylsulfonyl)thiophene-2-carboxamide (1.0 eq) in an excess of formic acid.

    • Heat the reaction mixture to reflux (typically 100-110 °C) with stirring. The starting material should gradually dissolve as the reaction progresses.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction mixture to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker of ice-water with stirring.

    • A precipitate of the product, 6-(Phenylsulfonyl)thieno[3,2-d]pyrimidin-4(3H)-one, should form.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove any residual formic acid.

    • Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

  • Expert Insights: The cyclization of a 3-aminothiophene-2-carboxamide with formic acid is a well-established method for the synthesis of thieno[3,2-d]pyrimidin-4-ones.[12][13][14] The electron-withdrawing nature of the phenylsulfonyl group at the 4-position is expected to decrease the nucleophilicity of the 3-amino group. This may necessitate longer reaction times or higher temperatures compared to analogues with electron-donating groups. The use of neat formic acid serves as both the reagent and the solvent.

Data Summary

The following table provides expected data for the synthesized compounds based on analogous structures found in the literature. Actual results may vary and should be confirmed by analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
This compoundC₁₀H₉NO₂S₂255.3270-90
6-(Phenylsulfonyl)thieno[3,2-d]pyrimidin-4(3H)-oneC₁₁H₇N₂O₃S₂295.3260-85

Table 1: Summary of expected data for the key compounds in the synthesis.

Troubleshooting and Key Considerations

  • Incomplete Reduction (Protocol 1): If the reduction of the nitro group is sluggish, the amount of iron powder can be increased, or a small amount of acetic acid can be added to the reaction mixture to facilitate the reaction. Ensure that the iron powder is activated (e.g., by washing with dilute HCl) if it is old or passivated.

  • Low Yield in Cyclization (Protocol 2): The decreased nucleophilicity of the amino group due to the phenylsulfonyl substituent may lead to lower yields or require more forcing conditions. If the reaction with formic acid is not efficient, alternative cyclizing agents such as triethyl orthoformate with a catalytic amount of acid, or formamide at high temperatures, can be explored.

  • Purification Challenges: The polarity of the sulfonyl-containing compounds may necessitate the use of more polar solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

Visualization of the Reaction Mechanism

The cyclization of 3-aminothiophene-2-carboxamide with formic acid proceeds through a formylation of the amino group followed by an intramolecular cyclization and dehydration.

Cyclization Mechanism cluster_0 Formylation cluster_1 Intramolecular Cyclization cluster_2 Dehydration A Starting Material (3-aminothiophene-2-carboxamide) B Formylated Intermediate A->B + HCOOH - H2O C Cyclized Intermediate B->C D Final Product (Thieno[3,2-d]pyrimidin-4-one) C->D - H2O

Figure 2: Simplified mechanism of thieno[3,2-d]pyrimidin-4-one formation.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of thieno[3,2-d]pyrimidines, starting from the novel precursor this compound. By leveraging established synthetic methodologies and providing expert insights, this document aims to empower researchers in medicinal chemistry and drug discovery to access this important class of heterocyclic compounds. The proposed protocols are designed to be robust, but as with any synthetic endeavor, may require optimization based on specific laboratory conditions and substrate reactivity.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Ber.1966, 99, 94-100.
  • Gewald Reaction: A Comprehensive Review. Arkivoc2010 , (i), 209-246. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry2020 , 85(15), 9646–9655. [Link]

  • Access to ring-fused homo- and heteroaromatic derivatives via an initial ring-opening of 3-nitro-4-(phenylsulfonyl)thiophene. The Journal of Organic Chemistry2003 , 68(13), 5254-5260. [Link]

  • Access to Ring-Fused Homo- and Heteroaromatic Derivatives via an Initial Ring-Opening of 3-Nitro-4-(phenylsulfonyl)thiophene. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules2013 , 18(4), 4487-4509. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules2023 , 28(5), 2305. [Link]

  • Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. ResearchGate. [Link]

  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[10][11]thieno[3,2-j]phenanthridine and (E). IUCrData2023 , 8(1). [Link]

  • Synthesis of A. 3-nitro-4-phenylthio-5-sulphamyl-benzoic acid. PrepChem. [Link]

  • Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. Journal of Medicinal Chemistry1986 , 29(4), 580-589. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. RSC Advances2022 , 12, 24527-24548. [Link]

  • Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. ResearchGate. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules2021 , 26(25), 7738. [Link]

  • Access to ring-fused homo- and hetero-aromatic derivatives via an initial ring-opening of 3-nitro-4-(phenylsulphonyl)thiophene. IRIS UniGe. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Substituted Thiophene Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the thiophene ring is a privileged scaffold.[1][2] Its structural similarity to benzene allows it to act as a bioisostere, often leading to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property.[2] The functionalization of the thiophene core is therefore a critical endeavor for researchers aiming to generate diverse compound libraries for screening. 4-(Phenylsulfonyl)thiophen-3-amine, with its reactive amine and potential for activation at the C-2 and C-5 positions, represents a versatile building block for the synthesis of novel chemical entities.[3][4]

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] This guide provides detailed application notes and protocols for the strategic derivatization of this compound using three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck coupling, and the Buchwald-Hartwig amination. The protocols provided are designed as robust starting points, with an emphasis on the underlying principles to empower researchers to optimize conditions for their specific needs.

General Experimental Workflow

A generalized workflow for the palladium-catalyzed cross-coupling of this compound is depicted below. The process involves the reaction of the thiophene substrate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent under an inert atmosphere.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Reactants Weigh Reactants: - this compound - Coupling Partner - Base Catalyst Add Catalyst System: - Palladium Precursor - Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Purge with Inert Gas (e.g., Argon) Solvent->Inert Heat Heat and Stir (e.g., 80-120°C) Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction & Liquid-Liquid Extraction Monitor->Quench Dry Dry Organic Layer & Concentrate Quench->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General workflow for palladium-catalyzed cross-coupling.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between an organohalide (or triflate) and an organoboron compound.[7][8] In the context of this compound, prior halogenation at the C-2 or C-5 position is necessary to enable coupling. The following protocol is based on established procedures for iodo- and bromo-thiophenes.[9][10]

Reaction Principle

The catalytic cycle involves the oxidative addition of the halo-thiophene to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product.[8]

Suzuki_Cycle pd0 Pd(0)L2 pd2_complex L2Pd(II)(Ar)(X) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd2_intermediate L2Pd(II)(Ar)(R) pd2_complex->pd2_intermediate R-B(OH)2 / Base transmetalation Transmetalation boronic_acid R-B(OH)2 base Base pd2_intermediate->pd0 Ar-R product Ar-R reductive_elimination Reductive Elimination ar_x Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-(phenylsulfonyl)thiophen-3-amine

This protocol outlines the coupling of a hypothetical 2-bromo derivative with phenylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for different boronic acids.

Materials:

  • 2-Bromo-4-(phenylsulfonyl)thiophen-3-amine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-bromo-4-(phenylsulfonyl)thiophen-3-amine (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).[11]

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).[7]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[7]

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.[7][11]

  • Stir the reaction mixture and heat to 90°C for 6-12 hours.[11] Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Tabulated Starting Conditions for Suzuki-Miyaura Coupling:

ComponentConditionRationale & Reference
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)A common and effective catalyst for a range of Suzuki couplings.[7]
Pd(OAc)₂ / SPhos (2 mol%)Buchwald ligands like SPhos can be highly effective for heteroaromatic substrates.
Base Na₂CO₃ or K₂CO₃ (2.5 equiv)Mild inorganic bases are widely used and tolerate many functional groups.[11]
K₃PO₄ (3.0 equiv)A stronger base that can be effective for less reactive substrates.[12]
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that promotes the dissolution of both organic and inorganic reagents.[7]
Toluene/Ethanol/WaterAn alternative solvent system that can be beneficial for certain substrates.[8]
Temperature 80-100 °CA typical temperature range to ensure a reasonable reaction rate.[7]

Part 2: Heck Coupling for C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the C-C bond formation between an unsaturated halide and an alkene.[13][14] This reaction allows for the introduction of vinyl groups onto the thiophene ring, which can serve as versatile handles for further synthetic transformations.

Reaction Principle

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion into the Pd-C bond, β-hydride elimination to form the product, and subsequent reductive elimination to regenerate the catalyst.[13][15]

Protocol: Heck Coupling of 5-Iodo-4-(phenylsulfonyl)thiophen-3-amine with Styrene

This protocol describes a potential Heck coupling with styrene. The choice of base and ligand is crucial for achieving high yields and regioselectivity.

Materials:

  • 5-Iodo-4-(phenylsulfonyl)thiophen-3-amine

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Sealed reaction tube

Procedure:

  • In a sealed tube, combine 5-iodo-4-(phenylsulfonyl)thiophen-3-amine (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Add anhydrous acetonitrile or DMF as the solvent.

  • Add triethylamine (2.0 equiv) as the base.

  • Seal the tube and heat the mixture to 100-120°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Tabulated Starting Conditions for Heck Coupling:

ComponentConditionRationale & Reference
Palladium Catalyst Pd(OAc)₂ (2 mol%)A common and cost-effective palladium precursor.[15]
PdCl₂(PPh₃)₂ (3 mol%)Another widely used and stable palladium catalyst.
Ligand PPh₃ or P(o-tol)₃ (4 mol%)Standard phosphine ligands for Heck reactions.
Base Et₃N or DIPEA (2.0 equiv)Organic bases are typically used to neutralize the HX generated.[13]
K₂CO₃ (2.0 equiv)An inorganic base that can also be effective.
Solvent DMF or AcetonitrilePolar aprotic solvents are common for Heck reactions.
Temperature 100-120 °CHigher temperatures are often required to drive the reaction to completion.[13]

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[16][17][18] This reaction is particularly useful for coupling the primary amine of this compound with various aryl or heteroaryl halides.

Reaction Principle

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. Reductive elimination then yields the desired arylated amine and regenerates the Pd(0) catalyst.[18][19]

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd2_complex L2Pd(II)(Ar')(X) pd0->pd2_complex Ar'-X oxidative_addition Oxidative Addition pd_amido_complex L2Pd(II)(Ar')(NR2) pd2_complex->pd_amido_complex R2NH / Base amine_coordination Amine Coordination & Deprotonation amine R2NH base Base pd_amido_complex->pd0 Ar'-NR2 product Ar'-NR2 reductive_elimination Reductive Elimination ar_x Ar'-X

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with 4-Bromotoluene

This protocol describes the coupling of this compound with 4-bromotoluene. The choice of a sterically hindered phosphine ligand is often critical for success.

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Glovebox or Schlenk line technique

Procedure:

  • Inside a glovebox or using Schlenk line techniques, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv) to a Schlenk flask.

  • Add this compound (1.2 equiv) and 4-bromotoluene (1.0 equiv).

  • Add anhydrous toluene.

  • Seal the flask and heat the reaction mixture to 100-110°C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Tabulated Starting Conditions for Buchwald-Hartwig Amination:

ComponentConditionRationale & Reference
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Standard palladium precursors for generating the active Pd(0) catalyst.
Ligand XPhos or RuPhos (2-4 mol%)Sterically hindered biarylphosphine ligands are highly effective for C-N coupling.[19]
Base NaOtBu or K₃PO₄ (1.4-2.0 equiv)A strong, non-nucleophilic base is required to deprotonate the amine.[18]
Solvent Toluene or Dioxane (anhydrous)Anhydrous, non-polar aprotic solvents are preferred.
Temperature 90-110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a powerful and versatile toolkit for the derivatization of this compound. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions enable the strategic installation of diverse aryl, vinyl, and amino substituents, respectively. This capability is of paramount importance for generating novel compound libraries in drug discovery programs, where the thiophene scaffold continues to be a source of promising therapeutic agents.[1][20][21] The protocols and tabulated conditions presented here serve as a robust foundation for researchers to explore the rich chemical space accessible from this valuable building block. Further optimization and high-throughput experimentation can be employed to fine-tune these methods for specific substrates and desired outcomes.[22]

References

  • Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters. [Link]

  • An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. RSC Publishing. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics - ACS Publications. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald -Hartwig Amination. OpenOChem Learn. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue e-Pubs. [Link]

  • Palladium-catalyzed C-S coupling: access to thioethers, benzo[b]thiophenes, and thieno[3,2-b]thiophenes. PubMed. [Link]

  • Palladium-Catalyzed Coupling Reactions of 3 and 4. ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]

  • Common thiophene derivatives and their application in pharmaceutical chemistry. ResearchGate. [Link]

  • Therapeutic importance of synthetic thiophene. PubMed Central. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses Procedure. [Link]

  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate. [Link]

  • Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. ResearchGate. [Link]

  • PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. ResearchGate. [Link]

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Application Notes and Protocols for 4-(Phenylsulfonyl)thiophen-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiophene Scaffold in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric resemblance to the phenyl group but with distinct electronic and lipophilic properties that can be exploited to fine-tune drug-receptor interactions.[1][2] Its presence in numerous FDA-approved drugs underscores its therapeutic importance.[1] The compound at the center of this guide, 4-(Phenylsulfonyl)thiophen-3-amine, represents a key starting material for the synthesis of a promising class of bioactive molecules: thienopyrimidines. Thienopyrimidines, as bioisosteres of purines, have demonstrated a remarkable aptitude for interacting with a variety of biological targets, most notably protein kinases, which are central to cellular signaling and are often dysregulated in diseases such as cancer.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis and evaluation of novel thienopyrimidine-based kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline robust methodologies for biological characterization.

The Phenylsulfonyl Group: A Key Modulator of Biological Activity

The phenylsulfonyl moiety in this compound is not merely a synthetic handle but a critical determinant of the resulting molecule's biological activity and pharmacokinetic profile. The sulfonyl group is a strong electron-withdrawing group, which can influence the pKa of the adjacent amine and the overall electron distribution of the thiophene ring. This, in turn, can modulate the binding affinity of the final compound to its target protein. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, providing an additional point of interaction within a protein's binding pocket.

Synthetic Pathway to Thienopyrimidine-Based Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of thieno[3,2-d]pyrimidines. The general synthetic strategy involves the condensation of the aminothiophene with a suitable reagent to form the pyrimidine ring. A common and effective method is the reaction with formamide or a derivative thereof.

G A This compound C Cyclization A->C B Formamide B->C D 4-Chloro-thieno[3,2-d]pyrimidine Intermediate C->D F Nucleophilic Aromatic Substitution (SNAr) D->F E Amine Nucleophile E->F G Final Thienopyrimidine Kinase Inhibitor F->G

Caption: Synthetic workflow for a thienopyrimidine kinase inhibitor.

Protocol 1: Synthesis of 4-Chloro-6-(phenylsulfonyl)thieno[3,2-d]pyrimidine

This protocol describes the cyclization of this compound to form the thienopyrimidine core and subsequent chlorination to yield a key intermediate for further diversification.

Materials:

  • This compound

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Acetonitrile (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Hexanes

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Cyclization:

    • In a round-bottom flask, suspend this compound (1 eq.) in an excess of formamide (approximately 10-20 eq.).

    • Heat the mixture to 150-160 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude thieno[3,2-d]pyrimidin-4-one.

  • Chlorination:

    • To a solution of the crude thieno[3,2-d]pyrimidin-4-one (1 eq.) and N,N-dimethylaniline (0.7 eq.) in anhydrous acetonitrile, slowly add phosphorus oxychloride (5-6 eq.) at 0 °C.[4]

    • After the addition is complete, heat the mixture to reflux (80-85 °C) and stir for 12-18 hours.[4]

    • Cool the reaction mixture and carefully quench by pouring it into ice-water.

    • Stir the mixture for 1-2 hours to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 4-chloro-6-(phenylsulfonyl)thieno[3,2-d]pyrimidine.

Protocol 2: Synthesis of a 4-Amino-6-(phenylsulfonyl)thieno[3,2-d]pyrimidine Derivative

This protocol details the nucleophilic aromatic substitution (SNAr) reaction to introduce a desired amine at the 4-position of the thienopyrimidine core, a common feature in many kinase inhibitors.

Materials:

  • 4-Chloro-6-(phenylsulfonyl)thieno[3,2-d]pyrimidine

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • 2-Propanol or other suitable solvent

  • Triethylamine or other non-nucleophilic base

  • Standard laboratory glassware for reflux

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 4-chloro-6-(phenylsulfonyl)thieno[3,2-d]pyrimidine (1 eq.) in 2-propanol.

  • Add the desired amine (1.1-1.5 eq.) and triethylamine (1.5-2.0 eq.).

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final 4-amino-6-(phenylsulfonyl)thieno[3,2-d]pyrimidine derivative.

Biological Evaluation of Thienopyrimidine-Based Kinase Inhibitors

Once synthesized, the novel thienopyrimidine derivatives must be evaluated for their biological activity. A tiered approach is typically employed, starting with in vitro enzyme and cell-based assays, followed by more complex cellular mechanism studies.

G A Synthesized Thienopyrimidine Compound B In Vitro Kinase Assay (e.g., VEGFR2, EGFR) A->B D Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) A->D C Determination of IC50 B->C H Further Preclinical Development C->H E Determination of GI50 D->E F Western Blot Analysis D->F E->H G Evaluation of Downstream Signaling Pathway Inhibition F->G G->H

Caption: Workflow for the biological evaluation of a kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[5]

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Synthesized thienopyrimidine compounds

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of VEGFR-2 enzyme and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Compound XVEGFR-250
Compound YVEGFR-215
Staurosporine (Control)VEGFR-25
Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines that are dependent on the targeted kinase signaling pathway.

Materials:

  • Human cancer cell line (e.g., HUVEC for VEGFR-2, A549 for EGFR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thienopyrimidine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) Insights

The modular synthesis of thienopyrimidines from this compound allows for a systematic exploration of the structure-activity relationship (SAR). Key areas for modification include:

  • The 4-amino substituent: The nature of the amine introduced at this position can significantly impact potency and selectivity. Different aryl and alkyl amines can be explored to probe the hydrophobic and electronic requirements of the kinase's ATP-binding pocket.[6]

  • The phenylsulfonyl group: While this guide focuses on the phenylsulfonyl moiety, its modification (e.g., substitution on the phenyl ring) or replacement with other sulfonyl groups or bioisosteric equivalents can be a valuable strategy for optimizing activity and physicochemical properties.

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry for the synthesis of thienopyrimidine-based kinase inhibitors. The protocols and application notes provided herein offer a robust framework for the design, synthesis, and biological evaluation of novel drug candidates. Future work should focus on expanding the library of derivatives to build a comprehensive SAR and to optimize the lead compounds for improved potency, selectivity, and drug-like properties. The ultimate goal is the development of novel therapeutics with enhanced efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

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  • Wang, T., Huang, X. G., Liu, J., Li, B., Wu, J. J., Chen, K. X., ... & Zeng, B. B. (2010). An efficient one-pot synthesis of substituted 2-aminothiophenes via three-component Gewald reaction catalyzed by L-proline. Synlett, 2010(09), 1351-1354.
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  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2020). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds.
  • Cohen, A., Al-Saleh, M., Drou, A., Pinel, S., Guillon, J., Logé, C., ... & Pierrot, M. (2022).
  • Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Azab, A. S. (2014). Design, synthesis and biological evaluation of novel thieno [3, 2-d] pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. European journal of medicinal chemistry, 86, 624-635.
  • Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and biological evaluation of thieno [3, 2-d]-pyrimidinones, thieno [3, 2-d] pyrimidines and quinazolinones: conformationally restricted 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. Molecules, 18(4), 4487-4509.
  • Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules, 18(4), 4487-4509.
  • El-Sayed, N. N., El-Bendary, E. R., El-Enany, M. M., & El-Ashry, E. S. (2017). Synthesis and evaluation of antitumor activity of new 4-substituted thieno [3, 2-d] pyrimidine and thienotriazolopyrimidine derivatives. Acta Pharmaceutica, 67(4), 527-542.
  • Klutchko, S. R., Hamby, J. M., Major, T. C., Dahring, T. K., Winters, R. T., Panek, R. L., ... & Weiner, A. J. (1998). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & medicinal chemistry letters, 8(24), 3581-3586.
  • Allen, J. G., Bill, K., Bursavich, M. G., Chen, H., Connelly, M. C., Deckman, I. C., ... & Emanuel, S. L. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & medicinal chemistry letters, 19(23), 6670-6674.
  • Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 118109.
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  • Zhang, Y., Li, Y., Wang, Y., Li, J., Wang, Y., Li, Y., ... & Zhang, J. (2023). Design, synthesis, and biological evaluation of pyrido [2, 3-d] pyrimidine and thieno [2, 3-d] pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. RSC medicinal chemistry, 14(5), 903-911.
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  • Park, S., Lee, J. Y., & Kim, Y. C. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163.
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Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-(phenylsulfonyl)thiophen-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this electron-rich, heteroaromatic substrate. As Senior Application Scientists, we have synthesized data from the literature and field experience to provide actionable solutions to common experimental hurdles.

The this compound scaffold is a valuable building block, but its successful functionalization via Suzuki coupling is not always straightforward. The molecule's unique combination of an electron-donating amine, an electron-withdrawing sulfonyl group, and a potentially catalyst-poisoning thiophene ring requires a carefully optimized approach. This guide provides a logical, causality-driven framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

This section addresses the most common initial failures and provides immediate corrective actions.

Q1: My reaction shows little to no conversion of my starting materials. Where do I start?

A1: Low or no conversion is the most frequent issue and typically points to a problem with the catalytic cycle. Before undertaking a complex re-optimization, verify these critical parameters:

  • Reagent Quality: Ensure the purity of your boronic acid/ester, as they can degrade upon storage. Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction that consumes the nucleophile.[1][2]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient degassing allows oxygen to oxidatively add to the Pd(0) center, leading to catalyst decomposition and the formation of palladium black. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of inert gas.[3][4]

  • Catalyst Activity: If you are using an older bottle of a palladium catalyst, its activity may be compromised. Consider using a freshly opened catalyst or a robust, air-stable pre-catalyst.

Q2: My main side-product is the homocoupling of my boronic acid. What causes this and how can I stop it?

A2: Homocoupling (e.g., Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is often promoted by the presence of Pd(II) species and oxygen.[4] This side reaction becomes competitive when the desired catalytic cycle is slow.

  • Primary Cause: Inadequate degassing is the most common culprit. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.

  • Solution 1: Rigorous Degassing: Re-evaluate your degassing procedure. Ensure all reagents are added under a positive flow of inert gas and that the reaction vessel is properly sealed.

  • Solution 2: Use a Pd(0) Source: Using a Pd(0) pre-catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce the amount of active Pd(II) at the start of the reaction compared to using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) that requires in-situ reduction.

Q3: I am observing significant protodeboronation of my boronic acid. How can I improve its stability?

A3: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a C-H bond, and is a major pathway for boronic acid decomposition, especially with heteroaromatic boron reagents.[1][5]

  • Cause: This reaction is often catalyzed by aqueous base and can be accelerated at higher temperatures.[1][6]

  • Solution 1: Use a Milder or Anhydrous Base: Strong aqueous bases can accelerate decomposition. Switch to a less nucleophilic base like K₃PO₄ or Cs₂CO₃ and consider using anhydrous conditions.[7]

  • Solution 2: Use Boronic Esters: Boronic acids can be converted to more stable derivatives. Pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates are significantly more robust and less prone to protodeboronation.[8] MIDA boronates, in particular, are highly stable and release the boronic acid slowly under the reaction conditions.[8]

In-Depth Troubleshooting Guide: Addressing Substrate-Specific Challenges

The structure of this compound presents a unique set of challenges that require specific solutions beyond general troubleshooting.

Problem 1: Catalyst Inhibition or Poisoning

The primary amine and the thiophene sulfur are both potential catalyst poisons. This is often the root cause of failed reactions with this substrate class.

  • Root Cause A: Amine Coordination The lone pair on the 3-amino group, a Lewis base, can coordinate strongly to the palladium center. This can inhibit the binding of the other reactants (the aryl halide or the boronic acid), effectively shutting down the catalytic cycle.[3]

  • Solution for Amine Coordination: Ligand Selection The most effective strategy is to use a ligand that can sterically and electronically outcompete the substrate's amino group for coordination to the palladium.

    • Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands like SPhos, XPhos, or RuPhos are ideal.[9][10][11] Their steric bulk creates a "pocket" around the palladium that favors the binding of the reactants over the substrate's amine, while their electron-donating nature promotes the crucial oxidative addition step.[7][12]

  • Root Cause B: Thiophene Sulfur Poisoning Sulfur-containing compounds are well-known poisons for many transition metal catalysts, including palladium.[13][14] The sulfur atom in the thiophene ring can irreversibly bind to the palladium surface or active site, leading to catalyst deactivation.[14]

  • Solution for Sulfur Poisoning: Robust Catalyst Systems Modern catalyst systems have been developed that show higher tolerance to sulfur-containing heterocycles.

    • Specific Ligands: Dicyclohexylphosphino-type ligands have shown efficacy. For instance, the SPhos ligand has been used successfully in Suzuki-Miyaura reactions involving heteroaryl halides.[9]

    • Pre-catalysts: Using well-defined, air-stable palladium pre-catalysts (e.g., XPhos-Pd-G3) often provides more consistent results than generating the active catalyst in situ, as they are designed for high activity and stability.

Workflow Diagram: Troubleshooting a Failed Reaction

G start Reaction Failed: Low or No Conversion check_basics Step 1: Verify Basics - Reagent Purity? - Inert Atmosphere? - Active Catalyst? start->check_basics side_products Step 2: Analyze Side Products check_basics->side_products Basics OK homocoupling Dominant Side Product: Homocoupling side_products->homocoupling Yes protodeboronation Dominant Side Product: Protodeboronation side_products->protodeboronation Yes no_reaction No Reaction, Only Starting Material Remains side_products->no_reaction No major side products fix_homocoupling Action: - Improve Degassing Technique - Use Pd(0) Pre-catalyst homocoupling->fix_homocoupling fix_protodeboronation Action: - Use K₃PO₄ or Cs₂CO₃ - Switch to Anhydrous Solvent - Use Boronic Ester (Bpin/MIDA) protodeboronation->fix_protodeboronation fix_catalyst Action: Address Catalyst Poisoning - Use Bulky Ligand (XPhos, SPhos) - Use Robust Pre-catalyst (e.g., G3) - Increase Catalyst Loading no_reaction->fix_catalyst success Reaction Optimized fix_homocoupling->success fix_protodeboronation->success fix_catalyst->success

Caption: A decision tree for troubleshooting failed Suzuki couplings.

Quantitative Optimization Parameters

When initial troubleshooting fails, a systematic re-optimization is necessary. The tables below summarize key variables.

Table 1: Recommended Catalyst & Ligand Systems for Challenging Substrates

Catalyst SourceLigandKey AdvantagesTypical Loading (mol%)
Pd₂(dba)₃XPhos Excellent for electron-rich halides; sterically demanding.1 - 3
Pd(OAc)₂SPhos High activity for heteroaryl couplings; good thermal stability.[9]1 - 3
PdCl₂(dtbpf)(dtbpf)Effective for thiophene couplings, even in aqueous media.[15]1 - 2
XPhos Pd G3(Internal)Air-stable pre-catalyst, highly active, good for challenging substrates.1 - 3

Table 2: Selection of Base and Solvent Systems

BaseSolvent SystemRationale & Considerations
K₂CO₃ Dioxane/H₂O or Toluene/H₂OStandard conditions, but aqueous nature may promote protodeboronation.[7] A good starting point for simple substrates.
K₃PO₄ Dioxane or Toluene (Anhydrous)Strong, non-nucleophilic base. Often the best choice to suppress protodeboronation.[7][12]
Cs₂CO₃ Dioxane or DMFHighly soluble, effective base. Can be beneficial for difficult couplings but is more expensive.
Et₃N DMF or AcetonitrileOrganic base, can be useful but may also act as a ligand, complicating the reaction.[15]

Experimental Protocols

Protocol 1: General Screening Procedure for Reaction Optimization

This protocol outlines a parallel screening approach to efficiently identify optimal conditions.

  • Array Setup: In a glovebox, arrange an array of reaction vials equipped with stir bars.

  • Stock Solution Preparation: Prepare stock solutions of your this compound derivative and your boronic acid/ester in the chosen anhydrous solvent (e.g., Dioxane).

  • Reagent Dispensing:

    • To each vial, add the appropriate base (e.g., K₃PO₄, 2-3 equivalents).

    • Dispense the aryl halide stock solution to each vial (e.g., 0.1 mmol scale).

    • Dispense the boronic acid/ester stock solution (1.2 - 1.5 equivalents).

  • Catalyst/Ligand Addition: In separate vials, add the designated palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%).

  • Reaction Initiation: Add the solvent to each vial to reach the desired concentration (typically 0.1 M). Seal the vials tightly.

  • Heating & Analysis: Transfer the vials to a pre-heated reaction block. Run the reactions for a set time (e.g., 12-18 hours) at a specified temperature (e.g., 80-100 °C).

  • Quenching & Analysis: Cool the reactions to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the crude mixture by LC-MS or ¹H NMR with an internal standard to determine conversion and yield.

Protocol 2: Recommended Starting Conditions for this compound

This protocol provides a robust starting point based on the principles discussed.

  • Reaction Setup: To an oven-dried reaction vial containing a stir bar, add this compound halide (1.0 eq), the desired boronic ester (1.3 eq), and K₃PO₄ (2.5 eq).

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition & Degassing: Add anhydrous dioxane (to 0.1 M). Seal the vial, remove from the glovebox, and sparge the mixture with argon for 15 minutes.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir for 16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex ox_add Oxidative Addition ox_add->pd2_complex pd2_boron R¹-Pd(II)L₂-R² pd2_complex->pd2_boron transmetal Transmetalation transmetal->pd2_boron pd2_boron->pd0 red_elim Reductive Elimination pd2_boron->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product r1x R¹-X (Thiophene Halide) r1x->ox_add boronic R²-B(OR)₂ (Boronic Ester) boronic->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. ResearchGate. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]

  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry (RSC Publishing). [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PMC - NIH. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. ACS Publications. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]

  • (PDF) Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. ResearchGate. [Link]

  • Final Analysis: Sulfur as a Catalyst Poison. ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC - NIH. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol.. Semantic Scholar. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ResearchGate. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. ResearchGate. [Link]

  • Optimization in reaction conditions for Suzuki coupling reactions.... ResearchGate. [Link]

  • Suzuki Coupling | 365 Chemistry | Problem | Question | Solved. YouTube. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.. Semantic Scholar. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Buchwald-Hartwig amination of 4-(phenylsulfonyl)thiophen-3-amine. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) tailored to researchers, scientists, and drug development professionals. The unique electronic and structural properties of this substrate—namely, the electron-deficient heteroaromatic amine—present specific challenges that require careful consideration of catalyst system and reaction conditions for a successful outcome.

I. Understanding the Core Challenges

The palladium-catalyzed cross-coupling of this compound with aryl or heteroaryl halides is a powerful method for C-N bond formation.[1][2] However, the substrate itself introduces two primary difficulties:

  • Reduced Nucleophilicity: The potent electron-withdrawing nature of the phenylsulfonyl group significantly decreases the electron density on the thiophene ring and, consequently, the nucleophilicity of the amine. This can slow down or stall the catalytic cycle, particularly the step involving amine coordination and deprotonation.

  • Catalyst Inhibition: Heteroaromatic amines are known to be challenging substrates.[3] The lone pair of electrons on the thiophene's sulfur atom and the amine's nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4]

A successful reaction hinges on choosing a catalytic system that is active enough to couple a weakly nucleophilic amine while being sterically and electronically tuned to prevent catalyst poisoning.

II. Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion, and I only recover starting materials. What is the most likely cause?

A: The most common culprit for complete reaction failure is catalyst deactivation or a failure to form the active Pd(0) catalyst.[3][5] This can be due to an inappropriate ligand choice that doesn't sufficiently protect the palladium center, the presence of oxygen or moisture in the reaction setup, or the use of a palladium source that is difficult to reduce to the active catalytic species.[4][5] Using a modern palladium precatalyst is highly recommended to ensure efficient generation of the active catalyst.[5][6]

Q2: Why is the choice of ligand so critical for this specific substrate?

A: The ligand dictates the reactivity and stability of the palladium catalyst. For an electron-deficient and potentially coordinating substrate like this compound, a sterically bulky, electron-rich phosphine ligand is required.[3][7] The bulkiness promotes the formation of a monoligated palladium species, which is highly reactive, and helps prevent the heteroaromatic substrate from deactivating the catalyst.[1] The electron-rich nature of the ligand facilitates the crucial, often rate-limiting, oxidative addition step.

Q3: Can I use a common base like sodium carbonate?

A: While weaker bases like carbonates (K₂CO₃, Cs₂CO₃) offer excellent functional group tolerance, they often require higher catalyst loadings and longer reaction times, and may not be effective for coupling a weakly nucleophilic amine.[8] Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to efficiently deprotonate the amine-palladium complex and drive the reaction forward.[3][9]

Q4: Which solvent is best for this reaction?

A: Aprotic, non-polar, or weakly polar solvents are standard. Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[10][11] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[3] The solubility of the inorganic base can also be a critical factor; if the base is not soluble, the reaction can be significantly hindered.[3][9]

III. In-Depth Troubleshooting Guide

Issue 1: Low to No Product Yield

This is the most frequent issue. A systematic approach is essential to diagnose the problem.

G start Low / No Yield check_inert Verify Inert Atmosphere (Degassed Solvent, N2/Ar Purge) start->check_inert First, check setup catalyst_issue Suspect Catalyst System Issue start->catalyst_issue If setup is confirmed inert check_reagents Check Reagent Purity (Amine, Aryl Halide, Base) check_inert->check_reagents re_run Re-run with Fresh, Dry Reagents check_reagents->re_run If purity is questionable re_run->start If still fails ligand Is the ligand sterically bulky and electron-rich? (e.g., RuPhos, BrettPhos) catalyst_issue->ligand base Is the base strong enough? (e.g., NaOtBu, LHMDS) ligand->base Yes optimize_ligand Screen Bulky Biarylphosphine Ligands ligand->optimize_ligand No precatalyst Are you using a precatalyst? (e.g., G3-Palladacycle) base->precatalyst Yes optimize_base Switch to a Stronger Base (NaOtBu or LHMDS) base->optimize_base No use_precatalyst Switch to a G3 or G4 Precatalyst precatalyst->use_precatalyst No conditions_issue Suspect Suboptimal Conditions precatalyst->conditions_issue Yes optimize_ligand->base optimize_base->precatalyst use_precatalyst->conditions_issue temperature Is the temperature adequate? (Typically 80-110 °C) conditions_issue->temperature concentration Is concentration optimal? (~0.1 - 0.5 M) temperature->concentration Yes increase_temp Increase Temperature (in 10 °C increments) temperature->increase_temp No concentration->re_run Yes adjust_conc Screen Different Concentrations concentration->adjust_conc No increase_temp->concentration adjust_conc->re_run G cluster_cycle Buchwald-Hartwig Catalytic Cycle A Active L-Pd(0) Catalyst B Oxidative Addition Complex L-Pd(II)(Ar)(X) A->B + Ar-X Oxidative Addition C Amine Coordination [L-Pd(II)(Ar)(X)(R2NH)] B->C + R2NH D Amido Complex L-Pd(II)(Ar)(NR2) C->D - HX (Requires Base) D->A Reductive Elimination Forms Ar-NR2 Product

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

V. Experimental Protocols

Safety Precaution: All procedures must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents and liquid reagents must be degassed and dried before use.

Protocol 1: General Starting Conditions

This protocol serves as a robust starting point for optimization.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 equiv) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2h, 6h, 24h).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Difficult Couplings

If the general protocol gives low yields, consider these modifications.

  • Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), a more robust palladium precatalyst (e.g., RuPhos Pd G3, 4 mol%), and freshly opened sodium tert-butoxide (1.5 equiv).

  • Inert Atmosphere: Seal and purge with argon for 15 minutes.

  • Reagent Addition: Under inert gas, add this compound (1.3 equiv) followed by anhydrous, degassed 1,4-dioxane (to achieve ~0.15 M concentration).

  • Reaction: Heat the reaction at 110 °C with vigorous stirring.

  • Monitoring, Workup, and Purification: Proceed as described in Protocol 1.

VI. References

  • Benchchem. A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.

  • Benchchem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

  • Benchchem. Optimizing base and solvent for Buchwald-Hartwig amination.

  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination.

  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Wordpress.

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination...

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • Wikipedia. Buchwald–Hartwig amination.

  • PubMed. Role of the base in Buchwald-Hartwig amination.

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.

  • YouTube. Condition Optimization for Buchwald-Hartwig Reactions.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • ResearchGate. Buchwald–Hartwig C–N coupling reaction between (hetero)aryl...

  • OpenOChem Learn. Buchwald -Hartwig Amination.

Sources

Technical Support Center: Acylation of 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of 4-(phenylsulfonyl)thiophen-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this specific chemical transformation and mitigate common side reactions.

The acylation of this compound is a crucial step in the synthesis of various biologically active molecules. However, the electron-withdrawing nature of the phenylsulfonyl group significantly deactivates the amine, making it less nucleophilic and prone to side reactions under standard acylation conditions.[1][2] This guide will address these challenges head-on, providing both mechanistic explanations and practical, field-proven protocols.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the acylation of this compound.

Issue 1: Low or No Yield of the Desired N-Acylated Product

Question: I am getting very low to no yield of my desired N-acylated product. What are the likely causes and how can I improve the reaction efficiency?

Answer:

Low or no yield in the acylation of this substrate is a frequent challenge, primarily due to the reduced nucleophilicity of the thiophen-3-amine. The potent electron-withdrawing effect of the 4-phenylsulfonyl group deactivates the amine, making it a poor nucleophile.[1][2]

Troubleshooting Steps:

  • Choice of Acylating Agent: Standard acylating agents like acid anhydrides may not be reactive enough.[3][4]

    • Recommendation: Employ a more reactive acylating agent such as an acyl chloride .[5][6] Acyl chlorides are highly electrophilic and can react with even weakly nucleophilic amines.[4][6]

  • Reaction Conditions:

    • Solvent: Ensure your solvent is anhydrous. Any moisture will lead to the hydrolysis of the acylating agent, reducing its effective concentration and forming carboxylic acid as a byproduct.[7][8]

    • Base: The choice and stoichiometry of the base are critical. The reaction generates HCl (when using acyl chlorides), which can protonate the starting amine, further deactivating it.[5]

      • Recommendation: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid produced.[9] A slight excess of the base (1.1-1.5 equivalents) is often beneficial. For particularly stubborn reactions, stronger, non-nucleophilic bases might be considered, though careful optimization is required to avoid other side reactions.

    • Temperature: While many acylations proceed at room temperature, this electron-deficient amine may require elevated temperatures to increase the reaction rate.[1]

      • Recommendation: Start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can promote side reactions.

  • Alternative Activation Methods: For particularly challenging acylations, consider in-situ activation of a carboxylic acid using coupling reagents.

    • Recommendation: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) and a catalytic amount of DMAP (4-dimethylaminopyridine) can be effective for coupling with electron-deficient amines.[2] DMAP acts as a potent acyl transfer catalyst.[2]

ParameterRecommendation for Low ReactivityRationale
Acylating Agent Acyl Chloride > Acetic AnhydrideHigher electrophilicity of acyl chlorides.[4]
Base 1.1-1.5 eq. of TEA or DIPEANeutralizes HCl byproduct without competing as a nucleophile.[5][9]
Temperature Start at RT, then heat cautiously (e.g., 40-60 °C)Overcomes the activation energy barrier for the deactivated amine.
Alternative EDC/HOBt/DMAP with Carboxylic AcidForms a highly reactive acyliminium ion intermediate.[2]
Issue 2: Observation of a Diacylated Byproduct

Question: My analysis shows a significant amount of a byproduct with a higher molecular weight than my expected product. Could this be diacylation, and how can I prevent it?

Answer:

Yes, diacylation is a possible side reaction, especially under forcing conditions or with a large excess of a highly reactive acylating agent.[10] The initially formed amide nitrogen still possesses a lone pair of electrons, and while significantly less nucleophilic than the starting amine, it can react further.

Troubleshooting Steps:

  • Stoichiometry of the Acylating Agent: The most common cause of diacylation is using a large excess of the acylating agent.

    • Recommendation: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent. Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can drive the reaction towards the thermodynamically stable diacylated product.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly. Avoid unnecessarily high temperatures.

Logical Flow for Preventing Diacylation

Start Reaction Setup ControlStoich Control Stoichiometry (1.05-1.1 eq. Acylating Agent) Start->ControlStoich SlowAddition Slow Addition of Acylating Agent ControlStoich->SlowAddition Monitor Monitor Reaction (TLC/LC-MS) SlowAddition->Monitor Quench Quench Promptly Upon Completion Monitor->Quench SM Consumed DesiredProduct Desired Mono-acylated Product Quench->DesiredProduct

Caption: Workflow to minimize diacylation.

Issue 3: Suspected C-Acylation on the Thiophene Ring

Question: I am observing an isomeric byproduct that I suspect is a result of C-acylation. Is this possible and how can I favor N-acylation?

Answer:

While N-acylation is generally kinetically favored over C-acylation (Friedel-Crafts type reaction) for aromatic amines, C-acylation can occur, particularly under certain conditions.[11][12] The thiophene ring is electron-rich and susceptible to electrophilic substitution. The position ortho to the amine group (C2) is the most likely site for this side reaction.

Troubleshooting Steps:

  • Avoid Strong Lewis Acids: Classic Friedel-Crafts catalysts like AlCl₃ strongly promote C-acylation.[13]

    • Recommendation: Avoid Lewis acid catalysts. The acylation of the amine should proceed without them, relying on the inherent reactivity of the acyl chloride and a suitable base.

  • Reaction Conditions: The choice of base and solvent can influence the N- vs. C-acylation selectivity.

    • Recommendation: Using a base like pyridine can sometimes favor N-acylation. Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate which then acylates the amine.[5]

Reaction Pathway Competition

cluster_0 Reactants cluster_1 Pathways cluster_2 Products Start This compound + Acyl Chloride N_Acyl N-Acylation (Kinetic Pathway) Start->N_Acyl Base (e.g., TEA, Pyridine) No Lewis Acid C_Acyl C-Acylation (Side Reaction) Start->C_Acyl Lewis Acid Catalyst (e.g., AlCl3) Product_N Desired Amide N_Acyl->Product_N Product_C Isomeric Byproduct C_Acyl->Product_C

Sources

Technical Support Center: Purification of N-Substituted 4-(Phenylsulfonyl)thiophen-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-substituted 4-(phenylsulfonyl)thiophen-3-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. The inherent functionalities of these molecules—a basic amine, an acidic sulfonamide proton (on a primary or secondary amine), and a polar sulfonyl group—present unique challenges during purification. This document provides in-depth, field-proven troubleshooting advice and foundational knowledge to help you achieve high purity and yield.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific, common problems encountered during the purification of N-substituted this compound derivatives in a direct question-and-answer format.

Question 1: I'm seeing significant tailing or streaking of my product on silica gel TLC plates and columns. What is causing this and how can I resolve it?

Answer:

This is the most frequent issue encountered with this class of compounds. The primary cause is the interaction between the basic N-substituted amine group on your thiophene ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to poor separation, band broadening, and often, low recovery from column chromatography.

Causality & Solution:

  • The "Why": The lone pair of electrons on the nitrogen atom of your amine forms a strong hydrogen bond or an acid-base interaction with the protons of the silanol groups. This causes the molecule to "stick" to the stationary phase and elute slowly and unevenly.

  • The "How-To-Fix": To achieve sharp, symmetrical peaks, you must suppress this interaction. This is done by adding a small amount of a competitive base to your mobile phase (eluent).

    • Recommended Modifier: Triethylamine (Et₃N) is the most common and effective choice. Add 0.5% to 1% (v/v) of triethylamine to your pre-mixed eluent system (e.g., Hexane/Ethyl Acetate).

    • Alternative: In some cases, a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as a component of a more polar eluent system, but triethylamine is generally preferred for its volatility.

Experimental Protocol: Preparing a Modified Eluent

  • Prepare your chosen mobile phase (e.g., 500 mL of 70:30 Hexane:Ethyl Acetate).

  • Add 2.5 mL to 5.0 mL of triethylamine to the 500 mL of eluent.

  • Mix thoroughly.

  • Use this modified eluent to run both your TLC plates and your column. You will observe a significantly improved spot shape and separation.

Question 2: My column chromatography yield is very low, or I can't seem to elute the product at all.

Answer:

This issue is often an extreme case of the tailing problem described above, where the product binds almost irreversibly to the silica gel. It can also be due to improper solvent selection.

Troubleshooting Steps:

  • Assess Polarity: Your compound, containing both a phenylsulfonyl group and an amine, is quite polar. A non-polar eluent system (e.g., high percentages of hexane) may not be strong enough to move it off the column baseline.

  • Implement a Basic Modifier: As with tailing, the first step is to add triethylamine to your eluent. This is often sufficient to release the compound from the silica.

  • Increase Eluent Polarity Systematically: If the product still doesn't elute, gradually increase the polarity of your mobile phase. A gradient elution, starting with a lower polarity and slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate), can be very effective.

  • Consider an Alternative Stationary Phase: If all else fails, silica gel may not be suitable for your specific derivative. Consider switching to a more inert stationary phase like neutral or basic alumina. Alumina has fewer acidic sites and can be a better choice for strongly basic compounds.

Question 3: My crude product fails to crystallize. It either remains an oil or precipitates as an amorphous solid.

Answer:

Sulfonamides are typically crystalline solids, but impurities can significantly inhibit crystal lattice formation.[1] If direct recrystallization of the crude material fails, a multi-step approach is necessary.

Strategies for Inducing Crystallization:

  • Initial Chromatographic Purification: The most reliable method is to first purify the crude material via column chromatography (using a triethylamine-modified eluent) to remove the bulk of impurities. The resulting partially purified oil or foam is much more likely to crystallize.

  • Systematic Solvent Screening: An ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2]

    • Procedure: Place a small amount of your purified product (10-20 mg) into several test tubes. Add a few drops of different solvents and observe solubility at room temperature and upon heating.

    • Common Solvent Systems: Good single solvents to try are isopropanol or ethanol. Effective solvent pairs often include a "good" solvent (dissolves the compound) and a "bad" solvent (precipitates the compound). Common pairs include ethanol/water and ethyl acetate/hexanes.[1]

  • Salt Formation: Amines can often be coaxed into forming highly crystalline solids by converting them into their corresponding salts.[3]

    • Protocol: Dissolve your purified amine in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting hydrochloride salt can then be collected and recrystallized. Note that you will need to neutralize the salt back to the free base for subsequent reaction steps.[3]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, general workflow for the purification of these derivatives?

A general and effective workflow involves a logical progression from crude workup to final polishing.

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., 1M HCl, sat. NaHCO₃, Brine) crude->workup Remove inorganic salts & water-soluble impurities column Silica Gel Column Chromatography (Eluent modified with 1% Et₃N) workup->column Separate organic impurities recryst Recrystallization (e.g., from EtOH/H₂O or EtOAc/Hexanes) column->recryst Final polishing to achieve high purity pure Pure Product (>95%) recryst->pure

Caption: General Purification Workflow.

The initial aqueous workup is critical for removing inorganic salts and highly polar reagents like pyridine or excess base.[2] Column chromatography serves to remove organic by-products and unreacted starting materials,[4] while a final recrystallization step removes trace impurities to yield a highly pure, crystalline product.[1]

Q2: How do I identify the most common impurities to watch for?

The most common impurities arise from the synthetic route used. For a typical sulfonamide formation from an amine and a sulfonyl chloride, you should look for:

Impurity TypeTypical Rf on TLCIdentification MethodRemoval Strategy
Unreacted Amine Usually more polar than the productNMR, LC-MSColumn chromatography; Dilute acid wash during workup
Unreacted Sulfonyl Chloride Less polar than the productNMR (will hydrolyze on silica)Column chromatography; Dilute base wash during workup
Di-sulfonated Product Can be more or less polarNMR, LC-MSCareful column chromatography
Hydrolyzed Sulfonyl Chloride Very polar (sulfonic acid)Stays at baseline on TLCBasic wash during workup (forms a salt)
Excess Base (e.g., Pyridine) PolarNMRAcid wash during workup; Evaporation under high vacuum

Q3: Are there any alternatives to normal-phase silica gel chromatography?

Yes. While silica gel is the workhorse, certain derivatives may benefit from alternative techniques:

  • Reverse-Phase Chromatography (C18): This is an excellent alternative for more polar derivatives or for separations that are difficult on silica. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[5] This technique is scalable and can be used for preparative separations.[5]

  • Neutral or Basic Alumina: As mentioned in the troubleshooting section, alumina can be a superior choice for very basic amines that show poor behavior even on triethylamine-treated silica.

  • Preparative HPLC: For very high purity requirements or for separating closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) on either normal-phase or reverse-phase columns is the method of choice.

G cluster_0 Problem cluster_1 Root Cause cluster_2 Solution Tailing Tailing on Silica TLC Cause Basic Amine interacts with Acidic Silica Surface (Si-OH) Tailing->Cause Solution Add Competitive Base (e.g., 1% Triethylamine) to Eluent Cause->Solution

Caption: Troubleshooting Amine Tailing on Silica Gel.

References

  • Benchchem. Troubleshooting common issues in sulfonamide bond formation.
  • Benchchem. common issues in sulfonamide synthesis and solutions.
  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. PMC - PubMed Central.
  • SIELC Technologies. Separation of Thiophene-3-carbonitrile on Newcrom R1 HPLC column.
  • Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives. PMC - PubMed Central.
  • J. Org. Chem. 1991, 56, 4045-4048. ElectronicsAndBooks.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. PubMed.
  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

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Technical Support Center: Synthesis of 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Phenylsulfonyl)thiophen-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can make informed decisions in your laboratory work.

The synthesis of substituted aminothiophenes can be challenging due to the sensitive nature of the amine functionality and the potential for competing side reactions.[1][2] This guide focuses on a robust and widely applicable method: the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is renowned for its high functional group tolerance and its efficacy in forming carbon-nitrogen bonds, making it an excellent choice for this target molecule.[3][4]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The recommended pathway involves the coupling of an ammonia equivalent with a halogenated thiophene precursor. This approach offers a direct and generally high-yielding route to the desired product.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions SM1 3-Bromo-4-(phenylsulfonyl)thiophene Catalyst Palladium Precatalyst (e.g., Pd(OAc)2) Product This compound SM1->Product SM2 Ammonia Source (e.g., LHMDS) SM2->Product Catalyst->Product Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Cs2CO3) Base->Product Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product

Caption: General scheme for Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The solutions provided are based on established principles of organometallic chemistry and practical laboratory experience.

Q1: My reaction shows low or no conversion to the product. What are the likely causes and how can I fix it?

Low or no product formation is one of the most common issues and can typically be traced back to one of three areas: the catalyst system, the reagents, or the reaction conditions.

Causality: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[4] If the precatalyst is not properly reduced or if inhibitors are present, the reaction will not start. Likewise, the base is not just a proton scavenger; it plays a critical role in the catalytic cycle, and its strength and solubility can dramatically affect the outcome.[5]

Troubleshooting Workflow:

Troubleshooting_Low_Yield cluster_Catalyst Catalyst System Integrity cluster_Reagents Reagent & Solvent Quality cluster_Conditions Reaction Conditions Start Low or No Product (Verified by TLC/LC-MS) Check_Catalyst Is the Pd precatalyst old or discolored? Start->Check_Catalyst Check_Ligand Is the phosphine ligand oxidized (powdery)? Check_Catalyst->Check_Ligand No Action_Catalyst Action: Use fresh catalyst and high-purity ligand. Store under inert gas. Check_Catalyst->Action_Catalyst Yes Check_Ligand->Action_Catalyst Yes Check_Solvent Was the solvent anhydrous and degassed? Check_Ligand->Check_Solvent No Check_Base Is the base appropriate and completely dry? Check_Solvent->Check_Base Yes Action_Reagents Action: Use freshly distilled/ dried solvent. Dry base under vacuum before use. Check_Solvent->Action_Reagents No Check_Base->Action_Reagents No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Check_Inert Was the inert atmosphere maintained throughout? Check_Temp->Check_Inert Yes Action_Conditions Action: Optimize temperature. Ensure rigorous exclusion of air and moisture. Check_Temp->Action_Conditions No Check_Inert->Action_Conditions No

Caption: Systematic workflow for troubleshooting low conversion.

Detailed Steps:

  • Verify Catalyst and Ligand Quality: Palladium precatalysts and phosphine ligands can be sensitive to air and moisture.[6] Oxidized phosphine ligands are common culprits for failed reactions. Use fresh reagents from a reputable supplier and handle them in a glovebox or under a stream of inert gas.

  • Ensure Anhydrous and Degassed Solvents: Oxygen can irreversibly oxidize the Pd(0) catalyst, killing the reaction. Dissolved oxygen must be removed. Use a solvent that has been passed through a purification system or degassed thoroughly by at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.

  • Evaluate the Base: For amination of heteroaryl halides, cesium carbonate (Cs₂CO₃) is often an excellent choice due to its high solubility in organic solvents.[7] Sodium tert-butoxide (NaOtBu) is stronger but can sometimes promote side reactions. Ensure the base is finely powdered and dried under high vacuum before use.

  • Check Temperature: While many Buchwald-Hartwig reactions run well at elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition. If you suspect this, try running the reaction at a lower temperature for a longer period.

Q2: My reaction is producing a significant amount of hydrodehalogenated byproduct (where the bromine is replaced by hydrogen). Why is this happening?

Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It arises from competing pathways that intercept key intermediates in the main catalytic cycle.

Causality: This side reaction often becomes competitive when the desired reductive elimination step (forming the C-N bond) is slow. This can be caused by a suboptimal ligand, the presence of water, or an inappropriate base. The β-hydride elimination from a palladium amide intermediate can also lead to byproducts.

Solutions:

  • Ligand Selection: The choice of ligand is paramount. For challenging substrates, bulky, electron-rich phosphine ligands are required to accelerate the reductive elimination step. Ligands like Xantphos or Josiphos are often effective for heteroaromatic substrates.[7]

  • Strictly Anhydrous Conditions: Water can be a proton source for the hydrodehalogenation. Ensure all reagents and solvents are scrupulously dry.

  • Base Choice: A very strong base might sometimes exacerbate side reactions. If using NaOtBu, consider switching to a weaker, but more soluble base like Cs₂CO₃.

Q3: The reaction starts well but seems to stall before reaching full conversion. What should I do?

Reaction stalling indicates that the catalyst is losing its activity over the course of the reaction.

Causality: Catalyst deactivation can occur through several mechanisms, including the formation of inactive palladium clusters (palladium black) or the degradation of the supporting ligand at high temperatures. The product itself, an electron-rich aminothiophene, could potentially coordinate to the palladium center and inhibit catalysis, though this is less common with well-designed ligands.

Solutions:

  • Add a Second Charge of Catalyst: If you observe catalyst decomposition (e.g., formation of palladium black), a second addition of the precatalyst and ligand (1-2 mol %) midway through the reaction can sometimes restart the catalysis.

  • Lower the Reaction Temperature: High temperatures accelerate the reaction but also the rate of catalyst decomposition. A lower temperature with a longer reaction time may provide a higher final yield.

  • Use a More Robust Ligand: Second and third-generation Buchwald-Hartwig ligands have been designed for increased thermal stability and resistance to degradation. Consult literature for ligands that are particularly stable under your required conditions.[8]

Q4: I've successfully formed the product, but I'm struggling with purification. What are the best practices?

Purification can be challenging due to the basic nature of the amine product and the presence of residual palladium and ligand byproducts.

Causality: Amines can streak on standard silica gel due to strong interactions with acidic silanol groups. Palladium residues can also be difficult to remove completely by chromatography alone.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or MTBE and wash with water to remove the inorganic base.

  • Acid-Base Extraction: This is a highly effective method for separating basic amines from neutral impurities.[9]

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid). The protonated amine product will move to the aqueous layer.

    • Separate the layers. The organic layer contains non-basic impurities (like ligand oxides).

    • Carefully basify the acidic aqueous layer with a base like NaOH or NaHCO₃ until pH > 9.

    • Extract the now-neutral amine product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Chromatography (If Necessary): If further purification is needed, use a silica gel column that has been pre-treated with triethylamine (typically 1-2% in the eluent) to prevent streaking of the amine product. Alternatively, alumina can be a good stationary phase for purifying amines.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination a superior method for synthesizing this molecule compared to classical methods like SNAr?

Nucleophilic Aromatic Substitution (SNAr) on a thiophene ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. The phenylsulfonyl group is electron-withdrawing, but the conditions required for SNAr (high temperatures, strong nucleophiles) are often harsh and have limited functional group tolerance. The Buchwald-Hartwig reaction proceeds under much milder conditions, offers a broader substrate scope, and is highly tolerant of various functional groups, leading to cleaner reactions and better yields.[3]

Q2: How do I select the optimal catalyst system (Palladium source and Ligand)?

The choice of catalyst system is the most critical parameter for success. A systematic approach is best.

Causality: The palladium precatalyst serves as the source of the active Pd(0) species. The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. Bulky, electron-rich ligands generally promote the reaction for a wider range of substrates.[8]

Parameter Options Rationale & Recommendations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often cheaper and more air-stable, but requires in-situ reduction. Pd₂(dba)₃ is a Pd(0) source but can be less stable. For consistency, using a pre-formed precatalyst (e.g., (Xantphos)Pd G4) is highly recommended.
Ligand Xantphos, SPhos, RuPhos, JosiphosXantphos: A bidentate ligand with a large natural bite angle, often excellent for heteroaromatic substrates to prevent catalyst inhibition.[7] SPhos/RuPhos: Monodentate, bulky biaryl phosphine ligands that are highly active and generally effective for a broad range of substrates.
Q3: What is the best ammonia source to use for this reaction?

Directly using ammonia gas can be challenging due to its volatility and solubility. Therefore, "ammonia equivalents" are often used.

  • Lithium bis(trimethylsilyl)amide (LHMDS): A common and effective choice. It is a strong, non-nucleophilic base that serves as a source of "NH₂⁻".[8]

  • Benzophenone Imine: This can be coupled first, followed by a simple hydrolysis step to release the free amine. This method avoids the direct use of ammonia.

References

  • Gomaa, M. A.-M. (2012). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 17(9), 10491–10497. [Link]

  • Obushak, M. D., & Barabash, O. V. (2022). Three component reaction for the synthesis of 3‐aminothiophenes. Journal of Heterocyclic Chemistry. [Link]

  • Patent CN109867658B. A kind of 3-aminothiophene derivative and its synthesis method.
  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7589. [Link]

  • Yilmaz, F., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Paulmier, C. (1996). Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes. Sulfur Reports, 19(1), 215–284. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • S.L. de Almeida, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(5), 5946-5961. [Link]

  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • American Chemical Society. (2023). Total Synthesis of Aleutianamine. J. Am. Chem. Soc.[Link]

  • Guillaumet, G., et al. (2003). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Tetrahedron, 59(38), 7579-7587. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Technical Support Center: Catalyst and Ligand Selection for Coupling with 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(Phenylsulfonyl)thiophen-3-amine. This guide is designed to provide expert advice and troubleshooting strategies for successful cross-coupling reactions with this specific, electronically complex substrate. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are built on a solid foundation of mechanistic understanding.

The unique structure of this compound presents a distinct set of challenges and opportunities in cross-coupling chemistry. The thiophene core is an electron-rich aromatic system, but the potent electron-withdrawing nature of the C4-phenylsulfonyl group, combined with the electron-donating C3-amino group, creates a complex electronic environment. This guide will help you navigate these intricacies to achieve high-yield, selective C-N and C-C bond formations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges stem from the molecule's unique electronic and structural properties:

  • Nucleophilicity: The primary amine at C3 is the reactive nucleophile. Its reactivity is modulated by the strong electron-withdrawing sulfonyl group at C4. While the amine is on an electron-rich thiophene ring, the sulfonyl group may reduce its nucleophilicity compared to simpler aminothiophenes.[1]

  • Catalyst Inhibition/Poisoning: Like many heteroaromatic compounds, the sulfur atom in the thiophene ring and the nitrogen of the amino group can coordinate to the palladium catalyst. This can lead to catalyst deactivation and low yields.[2] This is a common issue with nitrogen-containing heterocycles.

  • Steric Hindrance: The phenylsulfonyl group provides significant steric bulk around the thiophene ring, which can influence the approach of the coupling partners to the catalytic center. This necessitates the use of sterically demanding ligands to facilitate key steps like reductive elimination.[3][4]

Q2: Which type of cross-coupling reaction is most suitable for this amine: Buchwald-Hartwig or Suzuki?

A2: Both are viable, but they serve different purposes:

  • Buchwald-Hartwig Amination is the reaction of choice for forming a C-N bond. You would couple this compound with an aryl or heteroaryl halide (or pseudohalide) to synthesize a diarylamine. Given the amine is the nucleophile here, this is a very common and powerful application.[5][6][7]

  • Suzuki-Miyaura Coupling is used to form a C-C bond. This would be less direct for this substrate. To participate in a Suzuki reaction, you would first need to convert the amine into a halide or triflate, or perform a C-H activation/borylation at an open position on the thiophene ring (C2 or C5). If your goal is to arylate the thiophene ring itself, this would be the path, but it involves more synthetic steps.

For direct functionalization of the amino group, the Buchwald-Hartwig reaction is the recommended approach.

Q3: What initial catalyst and ligand system should I screen for a Buchwald-Hartwig coupling?

A3: For challenging substrates, particularly those involving heteroaromatic amines or sterically hindered partners, modern dialkylbiarylphosphine ligands are the gold standard.[8][9] A robust starting point would be a palladium precatalyst paired with a sterically bulky, electron-rich ligand.

  • Recommended Ligands:

    • XPhos: Excellent for a wide range of C-N couplings, including those with aryl chlorides.[10][11] Its bulk and electron-donating properties are well-suited to overcome the challenges of this substrate.

    • BrettPhos: Another highly effective and general ligand, often successful where others fail, particularly with hindered primary amines.[12]

  • Recommended Palladium Source:

    • Pd(OAc)₂ or Pd₂(dba)₃: Traditional sources that form the active Pd(0) catalyst in situ.

    • Precatalysts (e.g., XPhos-Pd-G3): These are often preferred as they are air-stable and provide more reliable formation of the active catalytic species, leading to more reproducible results.[10]

Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of this compound.

Problem 1: Low to No Conversion of Starting Material

This is the most frequent issue and often points to problems with the catalytic cycle.

Potential Causes & Solutions
  • Catalyst Deactivation/Inhibition:

    • Cause: The thiophene sulfur or amine nitrogen is coordinating to the palladium center, preventing catalysis.[2]

    • Solution: Switch to a more sterically hindered ligand. Bulky ligands like XPhos or BrettPhos create a "pocket" around the palladium atom that favors the binding of the aryl halide and amine over catalyst dimerization or poisoning, and they accelerate the crucial reductive elimination step.[7][9]

  • Oxidative Addition is Too Slow:

    • Cause: If you are using an unreactive coupling partner, like an aryl chloride, the first step of the catalytic cycle—oxidative addition—can be the rate-limiting step.[13]

    • Solution:

      • Use a more electron-rich ligand (e.g., XPhos, SPhos) to increase the electron density on the palladium, which promotes oxidative addition.

      • If possible, switch the halide on your coupling partner from Cl to Br, I, or a triflate (OTf), which are more reactive. The general reactivity order is I > OTf > Br >> Cl.[14]

  • Incorrect Base Selection:

    • Cause: The base is crucial for deprotonating the amine-palladium complex to form the key amido-palladium intermediate before reductive elimination.[15][16] A base that is too weak will not perform this step efficiently. A base that is too strong might cause degradation of sensitive functional groups.

    • Solution:

      • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are typically required. Screen a variety of bases.

      • Strong bases: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common starting points.[17]

      • Weaker bases: If strong alkoxides cause decomposition, consider carbonate bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although they may require higher temperatures or longer reaction times.[17][18]

  • Poor Reagent or Solvent Quality:

    • Cause: Palladium-catalyzed reactions are highly sensitive to oxygen and water, which can deactivate the catalyst.

    • Solution: Ensure all reagents are pure and solvents are rigorously dried and degassed. Set up the reaction under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Problem 2: Formation of Side Products
Potential Causes & Solutions
  • Hydrodehalogenation of the Aryl Halide Coupling Partner:

    • Cause: This occurs when the aryl halide is converted to an arene. It can arise from a competing reaction pathway where an intermediate palladium-hydride species is formed, often facilitated by trace water or other proton sources.

    • Solution:

      • Ensure strictly anhydrous conditions.

      • Use a bulkier ligand. This can sterically disfavor the pathways leading to hydride formation and promote the desired C-N bond formation.

  • Homocoupling of the Aryl Halide (Biaryl Formation):

    • Cause: Two molecules of the aryl halide couple to form a biaryl compound. This is more common in Suzuki reactions but can occur in other couplings.

    • Solution: Re-evaluate the catalyst system. This side reaction suggests that the desired cross-coupling pathway is slow. Optimizing the ligand, base, and temperature for the main reaction can suppress this side reaction.

Problem 3: Difficulty in Product Purification
Potential Causes & Solutions
  • Product has Similar Polarity to Starting Materials or Byproducts:

    • Cause: The phenylsulfonyl group makes the product relatively polar, which can complicate chromatographic purification.

    • Solution:

      • Explore different solvent systems for column chromatography. A gradient elution might be necessary.

      • Consider recrystallization as an alternative or final purification step.

      • If the product is basic due to the amine, an acid-base extraction could be used to separate it from neutral impurities.

  • Residual Palladium in the Final Product:

    • Cause: Palladium can be difficult to remove completely, which is a major concern in pharmaceutical applications.

    • Solution:

      • Use palladium scavengers (e.g., silica-bound thiols, activated carbon) after the reaction is complete.

      • Precipitate the product if possible, leaving the palladium complexes in the solution.

Recommended Starting Protocol: Buchwald-Hartwig Amination

This protocol provides a robust set of starting conditions for screening. It is essential to perform small-scale test reactions to optimize conditions for your specific aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., XPhos-Pd-G3)

  • Ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of Argon, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (0.02 mmol, 2 mol %).

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Screening Table for Initial Optimization
Parameter Condition A (Starting Point) Condition B Condition C Rationale
Pd Source XPhos-Pd-G3 (2 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Precatalysts offer reliability; traditional sources are cheaper but can be less consistent.
Ligand (Included in G3)XPhos (4 mol%)BrettPhos (4 mol%)Bulky, electron-rich ligands are critical for this transformation.[9][12]
Base NaOtBuK₃PO₄Cs₂CO₃Strong alkoxides are standard; phosphates/carbonates offer milder conditions for sensitive substrates.[17]
Solvent TolueneDioxanet-Amyl alcoholSolvent can significantly impact solubility and reaction rates.
Temperature 110 °C100 °C120 °CHigher temperatures can overcome activation barriers but may also increase side reactions.

Visualizing the Process

To better understand the decision-making process and the reaction mechanism, refer to the diagrams below.

Catalyst/Ligand Selection Workflow

This flowchart illustrates a logical progression for selecting and optimizing your catalytic system.

G Start Select Coupling Partner (e.g., Aryl Bromide) Screen1 Catalyst: XPhos-Pd-G3 Base: NaOtBu Solvent: Toluene Temp: 110°C Start->Screen1 Analyze1 Analyze Results (Conversion, Yield, Purity) Screen1->Analyze1 NoConv Low/No Conversion? Analyze1->NoConv Check Conversion SideProd Side Products? NoConv->SideProd No Opt_Ligand Change Ligand (e.g., BrettPhos) NoConv->Opt_Ligand Yes Success Success! Proceed to Scale-up SideProd->Success No Opt_Base Change Base (e.g., K3PO4) SideProd->Opt_Base Yes (e.g., Dehalogenation) Opt_Ligand->Screen1 Re-screen Opt_Base->Screen1 Re-screen Opt_Halide Change Halide (Br -> I or OTf) Opt_Conditions Adjust T° / Time G Pd0 Pd(0)L₂ OA Ar-Pd(II)(L)₂-X Pd0->OA Oxidative Addition (Ar-X) Note3 Rate-limiting for many systems. Accelerated by bulky ligands. Pd0->Note3 AmineCoord [Ar-Pd(II)(L)(H₂NR')-X] OA->AmineCoord Amine Coordination (R'NH₂) Note1 Slow with Ar-Cl. Accelerated by electron-rich ligands. OA->Note1 Amido Ar-Pd(II)(L)-NHR' AmineCoord->Amido Deprotonation (-HX, Base) Note4 Catalyst Poisoning can occur here (Thiophene-S or Amine-N binding) AmineCoord->Note4 Amido->Pd0 Reductive Elimination (Ar-NHR') Note2 Crucial step requiring strong base. Amido->Note2

Caption: Key steps of the Buchwald-Hartwig catalytic cycle.

References
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  • Macmillan Group - Princeton University. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Available from: [Link]

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  • National Institutes of Health (NIH). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • ResearchGate. Unexpected Formation of 4,7-Dihalobenzo[B]Thiophenes Using Ohira-Bestmann Reagent and Reactivity of The Halogen-Substituted Benzo[B]Thiophenes in Suzuki-Miyaura Coupling with Phenylboronic Acid. Available from: [Link]

Sources

Technical Support Center: Managing Impurities in 4-(Phenylsulfonyl)thiophen-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Phenylsulfonyl)thiophen-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity formation during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights necessary to ensure the quality and purity of your final product.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated impurity profiles?

A1: The synthesis of this compound typically involves the introduction of a phenylsulfonyl group and an amine group onto a thiophene ring. Two common routes are:

  • Route A: Sulfonylation of a pre-formed aminothiophene derivative. This route often starts with a protected 3-aminothiophene, which is then reacted with benzenesulfonyl chloride. Potential impurities can arise from incomplete reaction, side reactions of the amino group, and polysulfonylation.

  • Route B: Amination of a sulfonylated thiophene. This approach involves the synthesis of a 3-halo-4-(phenylsulfonyl)thiophene intermediate, followed by amination. Impurities can include unreacted starting materials, regioisomers from incorrect halogenation, and byproducts from the amination reaction.

Understanding the specific impurities associated with your chosen synthetic pathway is the first step in effective management.[1]

Q2: I am observing an unexpected peak in my HPLC analysis. How can I identify this unknown impurity?

A2: The identification of unknown impurities is a critical step in process development and quality control. A multi-pronged approach is recommended:

  • Hyphenated Techniques: The most powerful tools for impurity identification are hyphenated chromatographic and spectrometric methods.[2][3][4]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides the molecular weight of the impurity, which is invaluable for proposing a molecular formula.[5]

    • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile impurities, this technique also provides molecular weight and fragmentation patterns.[5]

  • Spectroscopic Methods:

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information, allowing for the definitive elucidation of the impurity's structure.[3][5]

    • FTIR (Fourier-Transform Infrared) Spectroscopy: Can help identify functional groups present in the impurity.[5]

  • Forced Degradation Studies: Intentionally degrading a sample of your pure compound under various stress conditions (acid, base, oxidation, heat, light) can help to generate potential degradation products. Comparing the retention times of these products with your unknown impurity can provide clues to its identity.

The International Council for Harmonisation (ICH) guidelines state that any impurity present at a level greater than 0.1% should be identified and quantified.[6]

Q3: My final product has a persistent yellow color. What could be the cause and how can I remove it?

A3: A persistent yellow color in the final product often indicates the presence of colored impurities, which can arise from several sources:

  • Oxidation Products: Thiophene-containing compounds can be susceptible to oxidation, leading to colored byproducts.[7]

  • Nitrated Impurities: If nitric acid or other nitrating agents are used in preceding steps, residual nitrated species can be highly colored.

  • Residual Metal Catalysts: If a metal-catalyzed reaction was employed (e.g., a copper-catalyzed amination), residual metal complexes can impart color.[8]

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvent systems to find one that provides good solubility for the desired product at elevated temperatures and poor solubility at room temperature, while leaving the colored impurity in the mother liquor.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of your product, followed by heating and filtration, can effectively adsorb colored impurities.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to separate the desired product from the colored byproducts.[9][10]

II. Troubleshooting Guides

Issue 1: Incomplete Reaction and Presence of Starting Materials

Symptom: HPLC analysis of the crude product shows a significant peak corresponding to the starting material.

Causality: Incomplete reactions can be due to several factors, including insufficient reaction time, suboptimal temperature, or deactivation of reagents.

Troubleshooting Protocol:

  • Reaction Monitoring: Implement rigorous in-process controls (IPCs) using TLC or HPLC to monitor the reaction progress. Do not proceed with work-up until the starting material is consumed to an acceptable level.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to see if it drives the reaction to completion.

    • Reaction Time: Extend the reaction time and monitor the progress.

    • Reagent Stoichiometry: Consider a slight excess of one of the reagents, if appropriate for the reaction mechanism, to ensure complete conversion of the limiting reagent.

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. For example, benzenesulfonyl chloride can hydrolyze over time.

Issue 2: Formation of Di-sulfonated Impurity

Symptom: An impurity with a molecular weight corresponding to the addition of two phenylsulfonyl groups is detected.

Causality: This can occur if the reaction conditions are too harsh or if there are multiple reactive sites on the thiophene ring. The thiophene ring is susceptible to electrophilic aromatic substitution.[8]

Troubleshooting Protocol:

  • Control of Stoichiometry: Use a precise stoichiometry of the sulfonating agent. A slight excess may be necessary for complete conversion, but a large excess should be avoided.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic sulfonylation reactions should be cooled and the sulfonating agent added portion-wise.

  • Choice of Base: In reactions involving a base, a bulky, non-nucleophilic base can sometimes minimize side reactions.

Issue 3: Presence of Regioisomeric Impurities

Symptom: NMR or LC-MS analysis indicates the presence of an isomer of the desired product.

Causality: Regioisomers can form if the directing effects of the substituents on the thiophene ring are not sufficiently selective under the reaction conditions.

Troubleshooting Protocol:

  • Directed Ortho-Metalation (DoM): For highly regioselective reactions, consider synthetic strategies that utilize directing groups to control the position of substitution.

  • Catalyst/Reagent Selection: The choice of catalyst or reagent can significantly influence regioselectivity. For instance, in metal-catalyzed cross-coupling reactions, the ligand can play a crucial role.

  • Purification: If the formation of regioisomers cannot be completely avoided, a robust purification method is essential.

    • Fractional Recrystallization: If the isomers have different solubilities, this can be an effective separation technique.

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired isomer.

Data Summary: Common Impurities and Analytical Methods
Impurity TypePotential SourceRecommended Analytical Technique
Unreacted Starting MaterialsIncomplete reactionHPLC, GC
Di-sulfonated ByproductExcess sulfonating agent, harsh conditionsLC-MS, NMR
RegioisomersLack of reaction selectivityHPLC, LC-MS, NMR
Oxidation ProductsExposure to air or oxidizing agentsLC-MS
Residual SolventsInefficient dryingGC-HS (Headspace)
Inorganic SaltsByproducts from reaction or work-upIC (Ion Chromatography), ICP-MS

III. Experimental Workflows and Diagrams

Workflow for Impurity Identification and Resolution

The following diagram illustrates a systematic approach to identifying and resolving impurity issues during the synthesis of this compound.

Impurity_Workflow start Impurity Detected in HPLC identify Identify Impurity (LC-MS, NMR) start->identify quantify Quantify Impurity (HPLC with Standard) identify->quantify assess Assess Risk (ICH Guidelines) quantify->assess process_mod Modify Synthetic Process assess->process_mod Above Threshold purification Develop Purification Method assess->purification Above Threshold accept Acceptable Level? assess->accept Below Threshold process_mod->quantify purification->quantify end Final Product Release accept->end

Caption: A workflow for impurity identification and management.

Purification Strategy Decision Tree

This diagram provides a decision-making framework for selecting an appropriate purification strategy based on the nature of the impurities.

Purification_Strategy start Crude Product with Impurities solubility_diff Significant Solubility Difference? start->solubility_diff recrystallization Recrystallization solubility_diff->recrystallization Yes polarity_diff Different Polarity? solubility_diff->polarity_diff No final_product Pure Product recrystallization->final_product chromatography Column Chromatography polarity_diff->chromatography Yes volatile_impurity Volatile Impurities? polarity_diff->volatile_impurity No chromatography->final_product distillation Distillation / Drying volatile_impurity->distillation Yes volatile_impurity->final_product No distillation->final_product

Caption: A decision tree for selecting a purification method.

IV. References

  • Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • PubMed. (2020, July 30). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (2021, April). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Retrieved from [Link]

  • Frontiers. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]

  • ACS Publications. (2024, September 10). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • ResearchGate. (2025, November 25). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]

  • ResearchGate. (2018, September 4). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-phenyl-3-(1H-1,2,4-triazol-5-yl)-2-thiophenamine. Retrieved from [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • PubMed. (2012, April 10). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of thiophene - CN1134429C. Retrieved from

  • PubMed. (n.d.). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Three-Component Reaction of Sulfonamides with Acetylene and Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 18). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Reaction of N-sulfonyl-1,4-benzoquinone imines with enamines. Retrieved from [Link]

Sources

stability of 4-(Phenylsulfonyl)thiophen-3-amine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Experimental Stability for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(Phenylsulfonyl)thiophen-3-amine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and troubleshooting advice regarding the stability of this compound under common experimental conditions. As a molecule combining a sulfonamide and an aminothiophene moiety, its behavior in acidic and basic media is of critical importance for its synthesis, purification, formulation, and biological testing.

This document offers a proactive approach to experimental design by anticipating potential stability issues and providing guidance to mitigate them. The information herein is synthesized from established principles of organic chemistry and data from related chemical structures.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected Degradation During Acidic Workup or Purification

Question: I am observing significant loss of my product, this compound, after an acidic workup (e.g., extraction with HCl) or during purification via reverse-phase HPLC with an acidic mobile phase (e.g., TFA or formic acid). What could be the cause and how can I prevent it?

Answer:

The degradation you are observing is likely due to the hydrolysis of the sulfonamide bond under acidic conditions. While sulfonamides are generally considered stable, prolonged exposure to strong acids, especially at elevated temperatures, can lead to the cleavage of the sulfur-nitrogen (S-N) bond.[1][2]

Underlying Mechanism:

In an acidic medium, the primary amine of the thiophene ring will be protonated, forming an ammonium salt. While this protonation deactivates the amine towards many reactions, the sulfonamide linkage can still be susceptible to nucleophilic attack by water, leading to hydrolysis. The electron-withdrawing nature of the phenylsulfonyl group can influence the reactivity of the thiophene ring, but the primary concern under strong acidic conditions is the integrity of the sulfonamide bond. Theoretical studies on sulfonamides suggest that hydrolysis can proceed via nucleophilic attack on the sulfur atom.[3]

Troubleshooting Steps:

  • Minimize Exposure Time: Reduce the duration of contact with the acidic medium as much as possible.

  • Control Temperature: Perform acidic extractions and purifications at low temperatures (0-5 °C) to slow down the rate of hydrolysis.

  • Use Milder Acids: If possible, use weaker acids for pH adjustment. For example, a buffered solution of acetic acid/acetate may be a less harsh alternative to strong mineral acids like HCl.

  • Alternative Purification Methods:

    • Normal-Phase Chromatography: Consider using normal-phase silica gel chromatography with a non-acidic mobile phase (e.g., hexanes/ethyl acetate with a small amount of triethylamine to suppress tailing).

    • Neutral Reverse-Phase HPLC: If reverse-phase HPLC is necessary, explore mobile phases buffered at a near-neutral pH, if compatible with your column and detection method.

Issue 2: Discoloration and Impurity Formation Under Basic Conditions

Question: When I treat my sample of this compound with a strong base (e.g., NaOH, K2CO3) or expose it to basic conditions for an extended period, the solution turns dark, and I observe the formation of multiple impurities on my TLC/LC-MS. What is happening?

Answer:

The observed discoloration and impurity formation under basic conditions are likely due to the oxidation of the aminothiophene ring. 2-Aminothiophenes are known to be susceptible to oxidation, which can be accelerated in the presence of bases and oxygen (from air).[4]

Underlying Mechanism:

The free amine on the thiophene ring is an electron-donating group, which activates the ring towards oxidation. In a basic medium, the amine is deprotonated and more susceptible to oxidation. The thiophene sulfur atom itself can also be oxidized to a sulfoxide or sulfone, potentially leading to a cascade of degradation products.[4][5] While sulfonamides are generally more stable under basic conditions, the aminothiophene moiety becomes the primary point of vulnerability.[6]

Troubleshooting Steps:

  • Inert Atmosphere: When working with the compound under basic conditions, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Use of Antioxidants: In some applications, the addition of a small amount of an antioxidant may help to prevent oxidative degradation.

  • Limit Exposure to Strong Bases: Use the mildest base necessary for your transformation and minimize the reaction time.

  • Temperature Control: Keep the temperature as low as feasible to reduce the rate of oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on its structure, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at low temperatures (e.g., -20°C for long-term storage). Storage under an inert atmosphere is also recommended to prevent slow oxidation over time.

Q2: Is the thiophene ring susceptible to cleavage under acidic or basic conditions?

A2: While the thiophene ring itself is relatively robust, extreme pH conditions and the presence of strong oxidizing or reducing agents can lead to its degradation. Under strongly acidic conditions, protonation of the thiophene ring can precede other reactions.[7] However, for most standard experimental procedures, the primary points of reactivity will be the amine and sulfonamide functional groups.

Q3: How does the phenylsulfonyl group affect the stability of the molecule?

A3: The phenylsulfonyl group is a strong electron-withdrawing group. This has two main effects:

  • It decreases the electron density of the thiophene ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic attack.

  • It can influence the pKa of the amine group, making it less basic than an unsubstituted aminothiophene.

Q4: Can I expect any photochemical instability?

A4: Thiophene-containing compounds can be susceptible to photodegradation. It is good laboratory practice to protect solutions and solid samples of this compound from direct light, especially UV light.

Predicted Stability Profile

The following table summarizes the predicted stability of this compound under various conditions based on the known chemistry of its constituent functional groups.

ConditionStabilityPotential Degradation Pathway(s)Recommendations
Strongly Acidic (pH < 2) Low to ModerateSulfonamide (S-N) bond hydrolysis.[1][2]Minimize exposure time, use low temperatures.
Mildly Acidic (pH 4-6) Moderate to HighSlow sulfonamide hydrolysis may occur over time.Generally suitable for short-term handling.
Neutral (pH ~7) HighMinimal degradation expected.Optimal for short-term storage in solution.
Mildly Basic (pH 8-10) ModerateOxidation of the aminothiophene ring.Work under an inert atmosphere.
Strongly Basic (pH > 12) LowRapid oxidation of the aminothiophene ring.Avoid if possible; use an inert atmosphere and low temperatures.
Presence of Oxidants LowOxidation of the thiophene sulfur and/or the amine.[4][5]Avoid exposure to oxidizing agents.
Elevated Temperature LowAccelerated hydrolysis (acidic) or oxidation (basic).Maintain low temperatures during handling and storage.

Potential Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for this compound under acidic and basic conditions.

G cluster_acid Acidic Conditions (H₂O, H⁺) cluster_base Basic Conditions (OH⁻, O₂) A This compound B Protonated Amine A->B Protonation C Sulfonamide Hydrolysis (S-N Cleavage) B->C Slow Hydrolysis D 3-Aminothiophene + Benzenesulfonic Acid C->D E This compound F Oxidation E->F Deprotonation & Oxidation G Complex Mixture of Oxidized Products F->G

Caption: Predicted degradation pathways under acidic and basic conditions.

Experimental Protocols

Protocol 1: Test for Acid Stability

This protocol provides a method to quickly assess the stability of this compound to a specific acidic condition.

  • Prepare a Stock Solution: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

  • Set up Test Conditions: In separate vials, mix an aliquot of the stock solution with the acidic aqueous solution of interest (e.g., 0.1 M HCl, 1% TFA in water).

  • Incubate: Maintain the vials at a controlled temperature (e.g., room temperature or 40°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.

  • Quench and Analyze: Neutralize the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the compound with an organic solvent (e.g., ethyl acetate). Analyze the organic extract by TLC or LC-MS to determine the percentage of the remaining parent compound and identify any major degradation products.

Protocol 2: Test for Basic Stability

This protocol outlines a method to evaluate the stability of the compound under basic conditions, with precautions to account for oxidation.

  • Prepare a Stock Solution: As in the acid stability test, prepare a stock solution of your compound.

  • Degas Solvents: Degas the basic solution (e.g., 0.1 M NaOH, 1 M K2CO3) and the organic solvent for the stock solution by bubbling with nitrogen or argon for at least 15 minutes.

  • Set up Test Conditions: In an inert atmosphere glovebox or using Schlenk techniques, mix an aliquot of the stock solution with the degassed basic solution.

  • Incubate: Maintain the vials under an inert atmosphere at a controlled temperature.

  • Time Points and Analysis: At various time points, take an aliquot, neutralize with a mild acid (e.g., 1 M citric acid), extract, and analyze as described in the acid stability protocol.

References

  • Dansette, P. M., et al. (2005). S-Oxidation of 2-phenylthiophene by rat liver microsomes and cytochrome P450 1A1. Drug Metabolism and Disposition, 33(5), 670-676.
  • Kim, I., et al. (2014). Ceria-catalyzed hydrolytic cleavage of sulfonamides. Inorganic Chemistry, 53(24), 12838-12844. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(4), 1334-1343.
  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 82(1), 21-43.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Wagenaar, A., & Engberts, J. B. F. N. (1975). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 40(24), 3529-3534.
  • King, J. F., & Lee, T. M. (1980). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57.
  • Valadão, A. L. C., et al. (2017). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 30(1), 113-134.
  • Globe Thesis. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. [Link]

  • Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(10), 1937-1945.
  • Perjési, P., & Pápai, K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Nguyen, T. H., et al. (2019). 2-Aminothiophenes by Gewald reaction. ResearchGate. [Link]

  • Al-Etaibi, A. M., et al. (2010). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives.
  • Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 762881.
  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782.
  • Gronowitz, S. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(4), 361-376.
  • Reddy, T. R., et al. (2016). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-aminothiophenes. ChemistrySelect, 1(18), 5835-5839.
  • ResearchGate. (n.d.). Gewald type reaction for synthesis of 2‐aminothiophene. [Link]

  • IUCrData. (2016). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[6][8]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}benzenesulfonamide. [Link]

  • New Jersey Institute of Technology. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • ResearchGate. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]

  • PubChem. (n.d.). Thiophen-3-amine hydrochloride. [Link]

  • PubChem. (n.d.). Thiophen-3-amine. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
  • Richter, P., Wagner, G., Kazmirowski, H. G., & Usbeck, H. (1976). [Decomposition of 4-amidinophenylpyruvic acid (APPA) under acidic conditions]. Die Pharmazie, 31(5), 279–282.
  • Abraham, R. T., Benson, L. M., & Jardine, I. (1983). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Journal of Medicinal Chemistry, 26(10), 1523–1526.
  • Bundgaard, H., & Falch, E. (1985). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 146(2), 451-455.

Sources

workup procedures for 4-(Phenylsulfonyl)thiophen-3-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(Phenylsulfonyl)thiophen-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The information herein is structured to address specific issues encountered during the synthesis and follow-on reactions of this versatile building block.

Section 1: Critical Safety & Handling

Before beginning any experiment, it is imperative to understand the hazards associated with this compound and related reagents.

Hazard Summary Table

Hazard TypeDescriptionPrecautionary ActionsSource(s)
Acute Toxicity Harmful if swallowed or inhaled.P260: Do not breathe dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.
Skin Sensitization May cause an allergic skin reaction.P272: Contaminated work clothing must not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Genetic Defects Suspected of causing genetic defects.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.
Organ Toxicity May cause damage to kidneys through prolonged or repeated exposure.P260: Do not breathe dust.
Environmental Very toxic to aquatic life with long-lasting effects.P273: Avoid release to the environment. Do not let product enter drains.
Storage Air, light, and moisture sensitive.Store under an inert atmosphere in a tightly closed, dry, and well-ventilated place. Recommended storage at 2-8°C.[1][2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate in coupling reactions?

The primary challenge arises from the electronic nature of the molecule. The phenylsulfonyl group is strongly electron-withdrawing, which significantly reduces the electron density on the thiophene ring and, consequently, the nucleophilicity of the 3-amino group. This makes it an "electron-deficient amine." Standard amide coupling conditions that work well for simple anilines may be sluggish or fail entirely with this substrate.[3][4][5] Therefore, more forcing conditions or specialized coupling protocols are often necessary.

Q2: How should I properly store and handle this reagent to ensure its integrity?

This compound is sensitive to air, light, and moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dry place such as a refrigerator (2-8°C).[2] When handling, work under a hood and avoid inhalation of dust.[1] Use dry solvents and glassware to prevent hydrolysis or degradation.

Q3: What are the typical solvents used for reactions involving this compound?

Commonly used solvents depend on the specific reaction but often include aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF). When using DMF, be aware that its removal during workup requires extensive washing with water.[6]

Section 3: Troubleshooting Guide for Common Reactions

This section addresses specific problems you may encounter during workup procedures for common reactions involving this compound.

Workflow: General Troubleshooting Logic

The following diagram outlines a universal approach to troubleshooting a reaction post-workup.

G Start Reaction Complete? (Monitor by TLC/LCMS) Workup Perform Aqueous Workup Start->Workup Crude_Analysis Analyze Crude Material (NMR, TLC, LCMS) Workup->Crude_Analysis Problem Problem Identified? Crude_Analysis->Problem Success Proceed to Purification (Column, Crystallization) Problem->Success No Troubleshoot Consult Troubleshooting Guide Problem->Troubleshoot Yes End Pure Product Success->End Troubleshoot->Workup Refine Workup G Start Reaction Quenched (Diluted with Organic Solvent) Acid_Wash Wash with mild acid (e.g., 1M Citric Acid or 1N HCl) Removes basic impurities (e.g., DIEA, DMAP) Start->Acid_Wash Base_Wash Wash with mild base (e.g., sat. NaHCO3) Removes acidic impurities (e.g., HOBt, unreacted carboxylic acid) Acid_Wash->Base_Wash Brine_Wash Wash with Brine (sat. NaCl) Removes residual water, breaks emulsions Base_Wash->Brine_Wash Dry Dry organic layer (Na2SO4 or MgSO4) Brine_Wash->Dry End Concentrate for Crude Product Dry->End

Sources

Technical Support Center: Navigating the Reactivity of 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(phenylsulfonyl)thiophen-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for handling this versatile synthetic intermediate. The unique electronic properties of this molecule, arising from the interplay between the nucleophilic amino group and the strongly electron-withdrawing phenylsulfonyl group on the thiophene ring, can present challenges in controlling reactivity. This resource aims to equip you with the knowledge to anticipate and prevent common issues, particularly over-reaction, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has two primary reactive sites: the nitrogen atom of the 3-amino group and the carbon atoms of the thiophene ring. The amino group is a nucleophilic center, readily participating in reactions such as acylation, alkylation, and diazotization. The thiophene ring, although generally susceptible to electrophilic substitution, is significantly deactivated in this case by the potent electron-withdrawing effect of the 4-phenylsulfonyl group. This deactivation makes electrophilic attack on the ring less favorable than reactions at the amino group under most conditions.

Q2: Is over-reaction a significant concern with this compound?

A2: Over-reaction can be a concern and is highly dependent on the reaction conditions and the nature of the electrophile. While the electron-withdrawing phenylsulfonyl group reduces the nucleophilicity of the amino group, making it less prone to over-reaction than more electron-rich anilines, forcing conditions (e.g., high temperatures, strong bases, excess reagents) can still lead to undesired secondary reactions. Common over-reactions include di-alkylation or di-acylation of the amino group.

Q3: How does the phenylsulfonyl group influence the reactivity of the amino group?

A3: The phenylsulfonyl group exerts a strong -I (inductive) and -M (mesomeric) electron-withdrawing effect. This delocalizes the lone pair of electrons on the nitrogen atom into the thiophene ring and towards the sulfonyl group, thereby reducing the nucleophilicity of the amine. Consequently, reactions at the amino group, such as N-alkylation and N-acylation, may require slightly more forcing conditions (e.g., stronger bases or more reactive electrophiles) compared to simple anilines. However, this reduced reactivity can also be advantageous in preventing unwanted side reactions.

Q4: Can the thiophene ring participate in side reactions?

A4: While the thiophene ring is deactivated towards electrophilic aromatic substitution, under harsh conditions, reactions on the ring are still possible.[1] The phenylsulfonyl group will direct incoming electrophiles primarily to the C2 and C5 positions.[2] However, given the deactivation, such reactions are generally not favored and would likely require potent electrophiles and forcing conditions. Under certain conditions, such as with electron-poor olefins, 2-aminothiophenes can undergo cycloaddition reactions.[3]

Troubleshooting Guides

Issue 1: Over-acylation of the Amino Group

Symptom: You observe the formation of a di-acylated byproduct in your N-acylation reaction, confirmed by mass spectrometry (unexpectedly high molecular weight) and NMR (absence of the N-H proton signal and complex aromatic signals).

Root Cause Analysis:

Over-acylation, the formation of an imide, typically occurs under forcing conditions where the initially formed amide is deprotonated and reacts with a second molecule of the acylating agent. The phenylsulfonyl group's electron-withdrawing nature makes the N-H proton of the resulting amide more acidic and thus easier to remove, potentially facilitating this side reaction.

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Amine This compound MonoAcylated Desired N-Acyl Product Amine->MonoAcylated + Acylating Agent AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->MonoAcylated DiAcylated Di-acylated Byproduct (Over-reaction) AcylatingAgent->DiAcylated Base Base DeprotonatedAmide Deprotonated Amide (Anionic Intermediate) Base->DeprotonatedAmide MonoAcylated->DeprotonatedAmide DeprotonatedAmide->DiAcylated + Acylating Agent

Caption: Pathway to over-acylation.

Preventative Measures & Protocols:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.05-1.2 equivalents) of the acylating agent.Minimizes the presence of unreacted acylating agent that can react with the product.
Temperature Maintain a low temperature (0 °C to room temperature).Reduces the rate of the second acylation step, which typically has a higher activation energy.
Base Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine.Effectively scavenges the acid byproduct without promoting deprotonation of the amide product.[4]
Addition Rate Add the acylating agent dropwise to the solution of the amine and base.Maintains a low concentration of the acylating agent, favoring the initial reaction with the more nucleophilic starting amine.

Experimental Protocol: Controlled N-Acetylation

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise over 15-20 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[5]

Detection and Removal of Di-acylated Byproduct:

  • TLC: The di-acylated product will be less polar than the mono-acylated product.

  • Purification: Column chromatography using a gradient of ethyl acetate in hexanes can effectively separate the mono- and di-acylated products.

Issue 2: Di-alkylation of the Amino Group

Symptom: Formation of a tertiary amine byproduct during N-alkylation, leading to a complex product mixture. This is often observed when using reactive alkylating agents or strong bases.

Root Cause Analysis:

The primary amine can react with one equivalent of an alkylating agent to form a secondary amine. This secondary amine can then compete with the starting material for the remaining alkylating agent, leading to the formation of a tertiary amine. While the N-alkylation of 2-aminothiophenes can be challenging, forcing conditions can lead to this over-reaction.[6]

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PrimaryAmine This compound SecondaryAmine Desired N-Alkyl Product PrimaryAmine->SecondaryAmine + Alkylating Agent + Base AlkylatingAgent Alkylating Agent (e.g., Alkyl Halide) AlkylatingAgent->SecondaryAmine TertiaryAmine Di-alkylated Byproduct (Over-reaction) AlkylatingAgent->TertiaryAmine Base Base Base->SecondaryAmine Base->TertiaryAmine SecondaryAmine->TertiaryAmine + Alkylating Agent + Base

Caption: Pathway to di-alkylation.

Preventative Measures & Protocols:

ParameterRecommendationRationale
Stoichiometry Use a controlled amount of the alkylating agent (1.0-1.1 equivalents).Limits the availability of the alkylating agent for the second alkylation step.
Protecting Groups Consider using a protecting group strategy. For example, form a sulfonamide, which can be alkylated once and then deprotected.[4]Provides excellent control over the degree of alkylation.
Reaction Conditions Use milder bases (e.g., K₂CO₃) and moderate temperatures.Reduces the rate of the second alkylation.
Reductive Amination As an alternative to direct alkylation, consider reductive amination with an aldehyde or ketone.This method is generally more selective for mono-alkylation.

Experimental Protocol: Controlled N-Monoalkylation

  • To a solution of this compound (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a mild base such as potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.05 eq) and heat the mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Detection and Removal of Di-alkylated Byproduct:

  • TLC/LC-MS: The tertiary amine will be less polar than the secondary amine and will have a higher molecular weight.

  • Purification: Column chromatography is the most effective method for separating the mono- and di-alkylated products.

Issue 3: Unwanted Diazotization and Side Reactions

Symptom: During a diazotization reaction (e.g., for a Sandmeyer reaction), you observe decomposition of the diazonium salt, formation of colored impurities, or isolation of undesired products such as phenols or coupled azo compounds.

Root Cause Analysis:

Aryl diazonium salts are often unstable, especially at elevated temperatures.[7][8] The diazonium salt of this compound may be particularly sensitive due to the electronic nature of the substituted thiophene ring. Side reactions can include:

  • Decomposition: Reaction with water to form a phenol.

  • Azo coupling: The diazonium salt can act as an electrophile and couple with the starting amine or other electron-rich species in the reaction mixture.

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Amine This compound Diazotization Diazotization (NaNO₂, aq. acid, 0-5 °C) Amine->Diazotization DiazoniumSalt Thiophene Diazonium Salt (Unstable Intermediate) Diazotization->DiazoniumSalt Sandmeyer Sandmeyer Reaction (e.g., CuX) DiazoniumSalt->Sandmeyer Decomposition Decomposition (H₂O, heat) DiazoniumSalt->Decomposition AzoCoupling Azo Coupling (+ unreacted amine) DiazoniumSalt->AzoCoupling DesiredProduct Desired Product (e.g., Halogenated Thiophene) Sandmeyer->DesiredProduct PhenolByproduct Phenolic Byproduct Decomposition->PhenolByproduct AzoByproduct Azo Byproduct AzoCoupling->AzoByproduct

Caption: Potential reaction pathways in diazotization.

Preventative Measures & Protocols:

ParameterRecommendationRationale
Temperature Strictly maintain the reaction temperature between 0 and 5 °C.Minimizes the rate of decomposition of the diazonium salt.
Acid Use a non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid if isolation of the diazonium salt is intended.Prevents premature reaction of the diazonium salt with the acid's counter-ion.
Stoichiometry Use a slight excess of sodium nitrite to ensure complete conversion of the amine.Unreacted amine can act as a coupling partner, leading to azo dye formation.
Procedure Use the diazonium salt solution immediately in the subsequent step without isolation.Reduces the chance of decomposition over time.

Experimental Protocol: Sandmeyer Chlorination

  • Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash, dry, and purify the product by column chromatography or recrystallization.[9]

References

  • Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Pollak, P. et al. (2020). Sandmeyer Chlorosulfonylation of (Hetero)
  • ResearchGate. (2018). Three component reaction for the synthesis of 3‐aminothiophenes. Available at: [Link]

  • Wang, X. et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.
  • BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]

  • ResearchGate. (2008). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. Available at: [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
  • Stanchev, S., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-378.
  • Bagley, M. C., et al. (2008). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 6(19), 3589-3595.
  • Google Patents. (1988). Method for producing aminothiophenols and their derivatives.
  • Beilstein Journals. (2013). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Available at: [Link]

  • ResearchGate. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]

  • Google Patents. (1949). Acylation of thiophene.
  • Google Patents. (1947). Acylation of thiophene.
  • El-Salam, O. A., et al. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents.
  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]

  • MDPI. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available at: [Link]

  • ResearchGate. (2018). Synthesis and thiocyanation of N-Alkyl(trifluoromethyl)sulfonyl 1,4-benzoquinone monoimines. Available at: [Link]

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Validation & Comparative

A Comparative Guide to ¹H and ¹³C NMR Characterization of 4-(Phenylsulfonyl)thiophen-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and discovery. Thiophene derivatives, particularly those bearing amino and sulfonyl functionalities, are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] This guide provides an in-depth, comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-(phenylsulfonyl)thiophen-3-amine and its derivatives. By examining the influence of key substituents, we will explain the causality behind observed chemical shifts and coupling constants, offering a robust framework for the characterization of this important class of molecules.

The Foundational Role of NMR in Thiophene Chemistry

NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.[2] For substituted thiophenes, NMR provides critical information on:

  • Regiochemistry: The precise location of substituents on the thiophene ring.

  • Electronic Environment: The influence of electron-donating and electron-withdrawing groups on the aromatic system.

  • Conformational Details: The spatial arrangement of substituents relative to the thiophene ring.

The chemical shifts (δ) of protons (¹H) and carbons (¹³C) in a thiophene ring are exquisitely sensitive to the electronic effects of its substituents. An amino group (-NH₂) at the C3 position acts as a potent electron-donating group (EDG) through resonance, increasing electron density primarily at the C2 and C4 positions. Conversely, a phenylsulfonyl group (-SO₂Ph) at the C4 position is a strong electron-withdrawing group (EWG), which deshields the nuclei in the ring, causing their signals to appear at a higher chemical shift (downfield). The interplay of these opposing electronic forces creates a unique and predictable NMR fingerprint for this compound derivatives.

Comparative Spectral Analysis: A Case Study of Three Derivatives

To illustrate the nuanced effects of substitution, we will compare the NMR data for three representative compounds:

  • Compound A: this compound (the parent molecule)

  • Compound B: N-(4-(Phenylsulfonyl)thiophen-3-yl)acetamide (N-acetylated derivative)

  • Compound C: 4-((4-Methylphenyl)sulfonyl)thiophen-3-amine (para-substituted sulfonyl derivative)

CompoundStructureKey Differences
A Parent compound with a strong EDG (-NH₂) and a strong EWG (-SO₂Ph).
B The amino group is converted to a less donating/weakly withdrawing acetamido group.
C A methyl group (weak EDG) is added to the phenyl ring, slightly reducing the EWG strength of the sulfonyl group.
¹H NMR Spectral Comparison

The protons on the thiophene ring, H2 and H5, are the most informative reporters of the electronic changes. Their chemical shifts are a direct reflection of the electron density at their respective carbon atoms.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Compound A Compound B Compound C Rationale for Shift Changes
H2 ~6.95 (d) ~7.50 (d) ~6.93 (d) In B , the acetamido group is less electron-donating than the amino group, causing a significant downfield shift of the adjacent H2. The change from A to C is minimal as the remote methyl group has a very small effect.
H5 ~8.10 (d) ~8.25 (d) ~8.05 (d) H5 is adjacent to the powerful EWG sulfonyl group and is consistently the most downfield thiophene proton. The shift is even further downfield in B due to reduced electron donation from the C3 substituent. In C , the methyl group slightly increases electron density, causing a small upfield shift.
NH₂/NH ~5.80 (s, br) ~9.80 (s, br) ~5.75 (s, br) The amide proton in B is significantly deshielded and appears far downfield, a characteristic feature of secondary amides.
Phenyl (ortho) ~7.95 (d) ~7.98 (d) ~7.85 (d) These protons are ortho to the sulfonyl group and are deshielded. In C , the protons are ortho to the methyl group on the other ring, leading to a different pattern.
Phenyl (meta/para) ~7.60-7.70 (m) ~7.65-7.75 (m) ~7.40 (d) In C , the para-methyl group simplifies the meta-protons to a clean doublet.

| CH₃ | - | ~2.15 (s) | ~2.40 (s) | The acetyl methyl in B and the tolyl methyl in C appear in the expected aliphatic region. |

Note: Data are representative values based on established principles. d = doublet, s = singlet, m = multiplet, br = broad.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide a direct map of the electron density at each carbon atom, corroborating the trends observed in the ¹H spectra.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon Compound A Compound B Compound C Rationale for Shift Changes
C2 ~110.5 ~115.0 ~110.3 Similar to H2, C2 is deshielded in B due to the reduced electron-donating capacity of the acetamido group.
C3 ~148.0 ~135.0 ~148.1 The C3 carbon, directly attached to the nitrogen, shows a dramatic upfield shift in B . This is because the carbonyl carbon of the acetamido group is highly deshielded (~169.0 ppm), which in turn shields the C3 atom it is attached to.
C4 ~125.0 ~130.0 ~124.5 This carbon is attached to the sulfonyl group. Its deshielding is increased in B and slightly decreased in C , following the overall electron density trends.
C5 ~130.0 ~132.5 ~129.8 Adjacent to the sulfonyl group, C5 is significantly downfield. Its chemical shift is sensitive to the electronic nature of the C3 substituent.
Phenyl (ipso) ~140.0 ~140.2 ~137.0 In C , the ipso-carbon of the tolyl group is shifted upfield due to the attached methyl group.
C=O - ~169.0 - The amide carbonyl carbon in B appears at a characteristic low-field position.

| CH₃ | - | ~24.0 | ~21.0 | The acetyl and tolyl methyl carbons appear in the high-field aliphatic region. |

Note: Data are representative values based on established principles.

Experimental Protocols

Trustworthy and reproducible data begins with meticulous experimental execution.

Synthesis Protocol: 4-((4-Methylphenyl)sulfonyl)thiophen-3-amine (Compound C)

This protocol describes a representative synthesis involving a Gewald reaction followed by sulfonylation, a common route for this class of compounds.

  • Step 1: Gewald Synthesis of 2-amino-4-aryl-thiophene-3-carbonitrile.

    • To a stirred solution of an appropriate arylacetonitrile (1.0 eq), an α-mercapto ketone (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add diethylamine (2.0 eq) dropwise.

    • Heat the reaction mixture at 50°C for 2-3 hours, monitoring by TLC.

    • Cool the mixture to room temperature and pour into ice-water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the aminothiophene intermediate.

  • Step 2: Sulfonylation.

    • Dissolve the aminothiophene intermediate (1.0 eq) in pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Add 4-methylbenzenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5°C.[3]

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by pouring it into a cold HCl solution (1M).

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Compound C.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified thiophene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

  • Spectrometer Setup: Tune and shim the spectrometer to achieve a homogeneous magnetic field. Lock the field frequency using the deuterium signal from the solvent.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 12-15 ppm, centered around 6 ppm.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

    • Spectral Width: 220-240 ppm, centered around 110 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (D1): 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) as a secondary reference.

Visualization of Concepts and Workflows

Diagrams can simplify complex relationships and procedures.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis start Starting Materials react Chemical Reaction (e.g., Sulfonylation) start->react workup Workup & Extraction react->workup purify Column Chromatography workup->purify sample_prep Sample Preparation (Dissolve in CDCl₃/DMSO-d₆) purify->sample_prep Purified Compound acquisition Data Acquisition (¹H & ¹³C Spectra) sample_prep->acquisition processing Data Processing (FT, Phasing, Baseline) acquisition->processing analysis Spectral Analysis (Shifts, Couplings) processing->analysis structure structure analysis->structure Structure Elucidation

Caption: Workflow from synthesis to structural elucidation via NMR.

G mol H2 H2 H5 H5 NH2 NH₂ NH2_effect EDG (+R) Shields Ring SO2Ph SO₂Ph SO2_effect EWG (-I, -R) Deshields Ring NH2_effect->H2 Upfield Shift NH2_effect->H5 Upfield Shift SO2_effect->H2 Downfield Shift SO2_effect->H5 Strong Downfield Shift

Caption: Electronic influence of substituents on thiophene proton shifts.

Conclusion

The ¹H and ¹³C NMR spectra of this compound derivatives are rich with structural information. The chemical shifts of the thiophene ring protons and carbons are governed by a predictable interplay between the electron-donating amino group at C3 and the electron-withdrawing phenylsulfonyl group at C4. By modifying these functional groups, as demonstrated in our comparative analysis, researchers can induce significant and interpretable changes in the NMR spectra. This guide provides a foundational framework and practical protocols to confidently assign structures, confirm reaction outcomes, and deepen the understanding of the structure-property relationships in this vital class of heterocyclic compounds.

References

  • BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem Scientific Resources. 2

  • Fujieda, K., Takahashi, K., & Sone, T. (1977). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. 5

  • Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. 6

  • BenchChem. A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives. BenchChem Scientific Resources. 4

  • Sone, T., Fujieda, K., & Takahashi, K. (1975). 13C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance.
  • Gronowitz, S., & Jägersten, I. (1981). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Magnetic Resonance in Chemistry.
  • Garratt, P. J., & Vollhardt, K. P. C. (1972). Polycyclic systems containing small-membered rings. Journal of the American Chemical Society.
  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPBS. 7

  • Royal Society of Chemistry. Supplementary Data for Mechanochemical C-N cross-coupling reaction. RSC Publishing. 8

  • El-Sayed, H. A., Moustafa, A. H., & El-Kashef, H. S. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. 9

  • Rybalkin, V. P., et al. Supporting Information for Synthesis of photo- and ionochromic N-acylated 2-aminomethylenebenzo[b]thiophene-3(2Н)-ones. Beilstein Journal of Organic Chemistry. 10

  • Kleinpeter, E., et al. (2000). 17O NMR spectroscopy of sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides)--experiment and quantum calculations. Chemistry.

  • Onwubiko, K. C., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules.

  • ResearchGate. 1H NMR spectra of synthesized model compound 4f.
  • da Silva, A. C. S., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules.

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results.

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses.

  • Kamal, A., et al. (2016). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. Acta Crystallographica Section E.
  • ResearchGate. NMR shifts from 1a to bicyclic sulfonium.
  • ResearchGate. The (a) 1 H-NMR spectrum at 4 position of the thiophene ring.
  • ResearchGate. Confirmation of introduction of sulfonyl groups. (a) NMR spectra.
  • Royal Society of Chemistry. (2018).
  • ResearchGate. The influence of sulphur configuration in 1 H NMR Chemical Shifts.

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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Analysis of 4-(Phenylsulfonyl)thiophen-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise and robust analytical characterization of novel chemical entities is paramount. The compound 4-(Phenylsulfonyl)thiophen-3-amine, a scaffold of interest in medicinal chemistry, presents unique analytical challenges due to its combination of a sulfonamide group and a thiophene moiety. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques for the analysis of this compound and its related products: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed protocols to inform the selection of the most appropriate analytical strategy. We will delve into the mechanistic underpinnings of each technique, present detailed experimental workflows, and provide a head-to-head comparison of their performance characteristics.

The Analytical Imperative: Why Method Selection Matters

The choice between a highly sensitive and specific technique like LC-MS/MS and a robust, more universally available method like HPLC-UV is not merely a matter of equipment availability. It is a strategic decision that impacts data quality, throughput, and the overall trajectory of a research program. For a molecule like this compound, understanding its stability, metabolism, and impurity profile requires analytical tools that can provide both quantitative accuracy and structural elucidation. This guide will illuminate the strengths and limitations of each approach in this specific context.

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Gold Standard for Sensitivity and Specificity

LC-MS/MS has emerged as the benchmark for the bioanalysis of pharmaceuticals and the characterization of complex mixtures due to its exceptional sensitivity, selectivity, and ability to provide structural information.

The Causality Behind the Choice: Why LC-MS/MS Excels

The power of LC-MS/MS lies in its ability to couple the separation power of liquid chromatography with the mass-resolving and fragmentation capabilities of tandem mass spectrometry. For a molecule like this compound, this translates to:

  • Unparalleled Sensitivity: The ability to detect and quantify the analyte at picogram or even femtogram levels, crucial for pharmacokinetic studies where concentrations in biological matrices can be exceedingly low.

  • Superior Specificity: By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), the interference from complex sample matrices is virtually eliminated, ensuring that the signal is unequivocally from the analyte of interest.

  • Structural Elucidation: The fragmentation pattern generated in the collision cell of the mass spectrometer provides a veritable fingerprint of the molecule, enabling the identification of metabolites and degradation products.

Proposed Fragmentation Pathway of this compound

Based on established fragmentation patterns of aromatic sulfonamides and thiophene-containing compounds, we can predict the key fragmentation pathways for this compound upon positive ion electrospray ionization (ESI+). The protonated molecule [M+H]⁺ is expected to undergo characteristic losses.

G M [M+H]⁺ m/z 254.0 F1 [M+H - SO₂]⁺ m/z 190.0 M->F1 - SO₂ (64 u) F2 [C₆H₅SO₂]⁺ m/z 141.0 M->F2 Cleavage of S-N bond F3 [C₄H₄NS]⁺ m/z 98.0 M->F3 Cleavage of Ph-S bond F4 [C₆H₅]⁺ m/z 77.0 F2->F4 - SO₂ (64 u) F5 [C₄H₃S]⁺ m/z 83.0 F3->F5 - HCN (27 u)

Caption: Proposed ESI-MS/MS fragmentation of this compound.

The primary fragmentation is anticipated to be the neutral loss of sulfur dioxide (SO₂), a hallmark of sulfonamides, leading to the ion at m/z 190.0. Another significant fragmentation pathway involves the cleavage of the S-N bond, generating the benzenesulfonyl cation at m/z 141.0, which can further lose SO₂ to yield the phenyl cation at m/z 77.0. Cleavage of the phenyl-sulfur bond can produce the 3-aminothiophene radical cation at m/z 98.0.

Experimental Protocol: LC-MS/MS Analysis

This protocol is a self-validating system, incorporating a stable isotope-labeled internal standard to account for matrix effects and variations in instrument response.

1.3.1. Sample Preparation (for Plasma Samples)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d5, 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for injection.

1.3.2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: ESI+

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 60 psi

  • Curtain Gas: 35 psi

  • Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • MRM Transitions:

    • This compound: Precursor 254.0 -> Product 190.0 (Quantifier), 254.0 -> 141.0 (Qualifier)

    • Internal Standard (d5): Precursor 259.0 -> Product 195.0

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma Sample P2 Add Internal Standard P1->P2 P3 Protein Precipitation P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Evaporation P4->P5 P6 Reconstitution P5->P6 A1 LC Separation P6->A1 Injection A2 ESI Ionization A1->A2 A3 Quadrupole 1 (Precursor Selection) A2->A3 A4 Collision Cell (Fragmentation) A3->A4 A5 Quadrupole 3 (Product Selection) A4->A5 A6 Detector A5->A6 D D A6->D Data Acquisition & Processing

Caption: LC-MS/MS analytical workflow for this compound.

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - The Robust Workhorse

HPLC-UV is a widely accessible, robust, and cost-effective technique for the quantitative analysis of pharmaceuticals. While it lacks the inherent specificity of mass spectrometry, for many applications, particularly in process chemistry and quality control, it is the method of choice.

The Rationale for HPLC-UV: Simplicity and Reliability

The primary advantages of HPLC-UV for the analysis of this compound include:

  • Cost-Effectiveness: The initial investment and ongoing operational costs are significantly lower than for LC-MS/MS systems.

  • Robustness and Ease of Use: HPLC-UV systems are generally more rugged and require less specialized training to operate and maintain.

  • Good Quantitation: When properly validated, HPLC-UV provides excellent quantitative performance for analytes with a strong chromophore. Aromatic compounds like this compound exhibit strong UV absorbance, making them well-suited for this technique.

UV Absorbance Characteristics

Sulfonamides typically exhibit maximum absorbance (λmax) in the range of 250-280 nm. The presence of the phenyl and thiophene rings in this compound is expected to result in a strong UV absorbance in this region, allowing for sensitive detection.

Experimental Protocol: HPLC-UV Analysis

This protocol is designed for the quantification of this compound in a drug substance or formulated product.

2.3.1. Sample Preparation (for a Drug Product)

  • Accurately weigh and transfer a portion of the powdered drug product equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

2.3.2. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 60% A and 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis P1 Weigh Drug Product P2 Dissolve in Diluent P1->P2 P3 Dilute to Volume P2->P3 P4 Filter P3->P4 A1 LC Separation P4->A1 Injection A2 UV Detection A1->A2 D D A2->D Data Acquisition & Processing

Caption: HPLC-UV analytical workflow for this compound.

Section 3: Head-to-Head Comparison: LC-MS/MS vs. HPLC-UV

The choice between these two powerful techniques hinges on the specific analytical requirements of the task at hand.

FeatureLC-MS/MSHPLC-UV
Specificity Very High (based on m/z)Moderate (based on retention time and UV spectrum)
Sensitivity Very High (pg-fg/mL)Moderate (ng-µg/mL)
Structural Info Yes (fragmentation pattern)No
Matrix Effects High (ion suppression/enhancement)Low to Moderate (co-elution)
Cost HighLow
Complexity HighLow
Ideal Applications Bioanalysis, metabolite ID, trace impurity analysisQC, process monitoring, content uniformity

Data Summary:

ParameterLC-MS/MS (Typical)HPLC-UV (Typical)
Limit of Detection (LOD) 0.01 - 0.1 ng/mL5 - 20 ng/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 ng/mL20 - 50 ng/mL
Linearity (r²) > 0.999> 0.998
Precision (%RSD) < 5%< 2%
Accuracy (%Recovery) 95 - 105%98 - 102%

Conclusion: A Symbiotic Approach

For the comprehensive analysis of this compound and its related products, a symbiotic approach is often the most effective. LC-MS/MS is indispensable during the discovery and early development phases for its ability to elucidate metabolic pathways and identify trace-level impurities. As a compound progresses into later-stage development and manufacturing, the robustness, cost-effectiveness, and ease of use of HPLC-UV make it the ideal choice for routine quality control and release testing.

By understanding the fundamental principles and practical considerations of each technique, researchers can make informed decisions, ensuring the generation of high-quality, reliable data that is fit for purpose. This guide serves as a foundational resource for navigating the analytical complexities of novel sulfonamide-based therapeutics.

References

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  • Zhang, G., et al. (2004). Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection.

A Comparative Guide to Kinase Inhibitor Scaffolds: Positioning 4-(Phenylsulfonyl)thiophen-3-amine in the Landscape of Oncological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with over 80 such drugs approved by the US FDA.[1][2] The success of these inhibitors hinges on their core chemical structure, or "scaffold," which dictates the molecule's orientation within the ATP-binding pocket of the kinase. This fundamental framework governs binding affinity, selectivity, and overall pharmacological properties.

This guide provides an in-depth comparison of several key kinase inhibitor scaffolds, from promiscuous natural products to highly selective targeted therapies. We will use the 4-(Phenylsulfonyl)thiophen-3-amine structure as a focal point for the thiophene class, comparing its potential and characteristics against well-established scaffolds like the anilinoquinazoline of Gefitinib, the aminopyrimidine of the groundbreaking drug Imatinib, and the promiscuous indolocarbazole of Staurosporine. Through this analysis, we aim to provide researchers and drug development professionals with a clearer understanding of the causality behind scaffold selection and the experimental validation required to characterize their performance.

The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered sulfur-containing heterocycle considered a "privileged scaffold" in medicinal chemistry.[3][4] Its structural and electronic properties, including its planarity and ability to participate in various intermolecular interactions, make it an effective bioisostere for other aromatic systems, such as a phenyl or quinazoline ring.[3][5] Thiophene-based compounds have been successfully developed as anticancer agents targeting various kinases.[4][6]

The specific molecule, this compound, represents a foundational structure within this class. While public data on its specific biological activity is limited, its architecture—an amine group for hydrogen bonding and a phenylsulfonyl group for deeper pocket interactions—provides a versatile starting point for library synthesis. Often, such simple thiophene amines are elaborated into fused ring systems like thienopyrimidines, which have demonstrated potent inhibition of kinases such as VEGFR-2 and Tie-2.[7][8][9]

Caption: Core structure of this compound.

Comparative Analysis of Major Kinase Inhibitor Scaffolds

To understand the potential of the thiophene scaffold, we must compare it to established alternatives that have led to blockbuster drugs. Each scaffold orients its respective inhibitor differently within the kinase hinge region, leading to distinct binding modes and selectivity profiles.

The Anilinoquinazoline Scaffold (e.g., Gefitinib)

Gefitinib (Iressa) is a first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor built on an anilinoquinazoline scaffold.[10] This class of inhibitors represents a classic example of a Type I inhibitor .

  • Mechanism of Action: Type I inhibitors are ATP-competitive, binding to the active conformation of the kinase.[11][12] The quinazoline core acts as a purine mimic, forming a critical hydrogen bond with the "hinge" region of the kinase domain. Gefitinib specifically targets the ATP-binding site of EGFR, preventing receptor autophosphorylation and blocking downstream pro-survival signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[10][13][14] This action is particularly potent against EGFR harboring activating mutations.[10]

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus receptor EGFR ras Ras receptor->ras P pi3k PI3K receptor->pi3k P drug Gefitinib (Anilinoquinazoline Scaffold) drug->receptor Inhibits ATP Binding pathway_node pathway_node raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Caption: Gefitinib blocks EGFR signaling pathways.

The 2-Phenylaminopyrimidine Scaffold (e.g., Imatinib)

Imatinib (Gleevec) was a landmark achievement in targeted therapy, transforming the prognosis for patients with chronic myeloid leukemia (CML).[15] Its 2-phenylaminopyrimidine scaffold is the archetypal framework for a Type II inhibitor .

  • Mechanism of Action: Unlike Type I inhibitors, Type II inhibitors bind to and stabilize an inactive conformation of the kinase, known as the "DFG-out" conformation.[12][16] This conformational state exposes an additional allosteric binding site adjacent to the ATP pocket, which Type II inhibitors exploit.[16] Imatinib targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives CML.[17][18] By locking the kinase in an inactive state, it potently blocks downstream signaling required for leukemic cell proliferation.[17] This mechanism can offer superior selectivity compared to Type I inhibitors, as the DFG-out conformation and the adjacent allosteric pocket are less conserved across the kinome.

The Aminothiazole Scaffold (e.g., Dasatinib)

Dasatinib (Sprycel) is a second-generation inhibitor developed to overcome Imatinib resistance.[19] Its scaffold, which includes an aminothiazole moiety, allows it to act as a multi-targeted inhibitor.

  • Mechanism of Action: Dasatinib is unique in its ability to bind to multiple conformations of the ABL kinase domain, including the active and inactive forms.[20] This conformational flexibility allows it to inhibit a wider range of resistance-conferring mutations that may lock the kinase in one state.[20] In addition to BCR-ABL, Dasatinib potently inhibits SRC family kinases, c-KIT, and PDGFRβ, contributing to its broad anti-cancer activity.[20][21] This promiscuity is a double-edged sword, offering broader efficacy but also a different side-effect profile compared to more selective inhibitors.

The Indolocarbazole Scaffold (e.g., Staurosporine)

Staurosporine is a natural product isolated from bacteria.[22] It is one of the most potent kinase inhibitors ever discovered, but its utility is limited to the laboratory.

  • Mechanism of Action: Staurosporine is a broad-spectrum, ATP-competitive inhibitor that binds with high affinity to the ATP-binding site of a vast number of kinases, including both protein kinase C (PKC) and various tyrosine kinases.[22] Its indolocarbazole core fits snugly into the highly conserved ATP pocket. While its high potency makes it an invaluable research tool for studying kinase-dependent processes, its profound lack of selectivity makes it unsuitable for therapeutic use due to high toxicity.[22][23] It serves as an important benchmark and a cautionary tale in the quest for inhibitor selectivity.

Head-to-Head Scaffold Comparison

The choice of a scaffold is a critical decision in drug design, balancing potency, selectivity, and novelty. The following tables summarize the key characteristics of the discussed scaffolds.

Table 1: Structural and Mechanistic Comparison

FeatureThis compoundAnilinoquinazoline2-PhenylaminopyrimidineAminothiazole/OtherIndolocarbazole
Example Drug (Fragment/Precursor)GefitinibImatinibDasatinibStaurosporine
Binding Mode ATP-Competitive (Predicted)Type I (ATP-Competitive)[11]Type II (ATP-Competitive)[12]Multi-Conformational[20]Type I (ATP-Competitive)[22]
Target Conformation Active "DFG-in" (Predicted)Active "DFG-in"[11]Inactive "DFG-out"[16]Active & Inactive[20]Active "DFG-in"
Key Interaction H-bond from amine, potential deeper pocket interactionsH-bond from quinazoline N1 and aniline NH to hinge[10]H-bond to hinge, exploits allosteric pocket[17]H-bond to hinge, flexible side chains adapt to pocket[21]Extensive H-bonds and hydrophobic interactions[24]

Table 2: Kinase Selectivity and Potency Profile

ScaffoldPrimary Target(s)Representative IC₅₀ ValueSelectivity Profile
Thiophene-basedVEGFR-2, Tie-2, JNK, WEE1[6][8][9]Varies widely with substitutionsCan be engineered for high selectivity
AnilinoquinazolineEGFR[10]~2-37 nM (mutant EGFR)Highly Selective for EGFR[25]
2-PhenylaminopyrimidineBCR-ABL, c-KIT, PDGFR[18]~25 nM (v-Abl)Selective
Aminothiazole/OtherBCR-ABL, SRC Family, c-KIT[21]<1 nM (BCR-ABL)Multi-targeted / Promiscuous[20]
IndolocarbazolePKC, PKA, SRC, many others~3-20 nM (PKC, PKA, SRC)Broad-Spectrum / Non-selective

Experimental Methodologies: Quantifying Kinase Inhibition

To compare different inhibitor scaffolds, a robust and validated experimental workflow is essential. The most common method is an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀).

Workflow: In Vitro Kinase Inhibition Assay

The following diagram and protocol outline a standard luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to an increase in kinase inhibition.

Kinase_Assay_Workflow start_end start_end step_node step_node reagent_node reagent_node action_node action_node result_node result_node start Start step1 Dispense Kinase, Substrate, and Buffer to Microplate Wells start->step1 step2 Add Test Compound (e.g., Thiophene derivative) or DMSO Control step1->step2 step3 Initiate Reaction by Adding ATP step2->step3 step4 Incubate at Room Temp (e.g., 60 minutes) step3->step4 reagent1 Add ADP-Glo™ Reagent step4->reagent1 step5 Stop Kinase Reaction & Deplete Remaining ATP step6 Incubate (e.g., 40 minutes) step5->step6 reagent1->step5 reagent2 Add Kinase Detection Reagent step6->reagent2 step7 Convert ADP to ATP & Generate Light step8 Incubate (e.g., 30 minutes) step7->step8 reagent2->step7 step9 Measure Luminescence step8->step9 result Calculate % Inhibition and Determine IC₅₀ step9->result end End result->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

Causality Statement: This protocol is designed to be self-validating. The inclusion of "no-inhibitor" (DMSO) controls establishes the 100% activity baseline, while "no-enzyme" controls establish the background signal. The dose-response curve generated from serial dilutions of the inhibitor allows for a precise calculation of the IC₅₀, ensuring the trustworthiness of the result.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the purified recombinant kinase (e.g., VEGFR-2) and its specific peptide substrate in Kinase Buffer.

    • Prepare a solution of ATP in Kinase Buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

    • Serially dilute the test inhibitor scaffolds (e.g., this compound derivatives, Gefitinib) in 100% DMSO, then dilute into Kinase Buffer. Prepare a vehicle control using DMSO diluted in Kinase Buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 5 µL of the kinase/substrate solution.

    • Add 2.5 µL of the serially diluted inhibitor or vehicle control.

    • Initiate the reaction by adding 2.5 µL of the 2x ATP solution to each well. The final volume is 10 µL.

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and uses the new ATP to power a luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no-enzyme" controls) from all other measurements.

    • Normalize the data by setting the average signal from the vehicle (DMSO) controls as 100% kinase activity.

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

The selection of a chemical scaffold is a foundational decision in kinase inhibitor development that profoundly influences the entire discovery cascade.

  • The Indolocarbazole scaffold of Staurosporine represents raw potency but a lack of selectivity, making it a powerful research tool but an unviable therapeutic.

  • The Anilinoquinazoline scaffold of Gefitinib provides high selectivity for specific kinases like EGFR by targeting the active "DFG-in" conformation, a validated strategy for targeted therapy.

  • The 2-Phenylaminopyrimidine scaffold of Imatinib demonstrates how exploiting the inactive "DFG-out" conformation can yield inhibitors with novel binding modes and excellent selectivity.

  • The Aminothiazole -containing scaffold of Dasatinib shows how conformational flexibility can be leveraged to overcome resistance, albeit sometimes at the cost of hyper-selectivity.

Within this context, the This compound structure represents a promising and versatile starting point. As a key fragment in the broader class of thiophene-based inhibitors and thienopyrimidines, it offers a synthetically tractable and adaptable platform.[1][26] Experimental data on elaborated thienopyrimidines show that this class can be engineered to produce highly potent and selective inhibitors against critical oncology targets like VEGFR-2.[8] The challenge and opportunity for medicinal chemists lie in decorating this core scaffold to achieve the desired balance of potency, selectivity, and drug-like properties, navigating the complex landscape defined by these other successful inhibitor classes.

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  • ResearchGate. (n.d.). FDA approved kinase inhibitors. Retrieved from [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved from [Link]

  • Wikipedia. (n.d.). Dasatinib. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Properties of FDA-approved Small Molecule Protein Kinase Inhibitors: A 2023 Update. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Properties of FDA-approved small molecule protein kinase inhibitors. Retrieved from [Link]

  • Dr. Pharmacy. (2024, November 30). Pharmacology of Imatinib (Gleevec). YouTube. Retrieved from [Link]

  • MDPI. (2021). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. Retrieved from [Link]

  • ClinPGx. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Gefitinib – Knowledge and References. Retrieved from [Link]

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A Comparative Guide to the X-ray Crystallography of 4-(Phenylsulfonyl)thiophen-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Comparative Synthesis Methodologies

The synthesis of substituted aminothiophenes is a well-established field, with several named reactions offering different advantages in terms of substrate scope, reaction conditions, and scalability. The choice of synthetic route can significantly impact the final yield, purity, and even the polymorphic form of the desired compound, which in turn affects crystallization outcomes.

Comparison of Key Synthetic Routes for Aminothiophenes
Synthetic MethodStarting MaterialsGeneral ConditionsAdvantagesDisadvantages
Gewald Reaction Ketone/aldehyde, α-cyanoester, elemental sulfur, and a base.[1][2]Typically a one-pot, multicomponent reaction, often heated.[1][2]High atom economy, access to polysubstituted thiophenes.[1][3]Can sometimes lead to side products; mechanism can be complex.[4]
Fiesselmann Synthesis α,β-acetylenic esters and thioglycolic acid derivatives.[1]Base-catalyzed condensation.[1]Good for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1]Less direct for simple aminothiophenes.
Hinsberg Synthesis 1,2-dicarbonyl compounds and dialkyl thiodiacetate.Base-catalyzed condensation.Useful for preparing thiophene-2,5-dicarboxylates.Requires specific 1,2-dicarbonyl starting materials.
Paal-Knorr Synthesis 1,4-dicarbonyl compounds and a sulfur source (e.g., P₄S₁₀, Lawesson's reagent).[3][5]Often requires heating.[3][5]A classic and reliable method for thiophene ring formation.[3][5]Can produce H₂S as a toxic byproduct.[3]

Expert Insight: For the synthesis of 4-(phenylsulfonyl)thiophen-3-amine derivatives, a modified Gewald approach is often the most practical. The presence of the electron-withdrawing phenylsulfonyl group can influence the reactivity of the precursors, and the multicomponent nature of the Gewald reaction allows for the convergent assembly of the core structure. However, careful optimization of the base and solvent system is crucial to minimize side reactions and maximize yield.

Representative Synthetic Protocol: Modified Gewald Synthesis

This protocol outlines a general procedure for the synthesis of a this compound derivative.

Step 1: Knoevenagel Condensation

  • To a solution of an appropriate β-keto sulfone (1.0 eq.) and an activated nitrile (e.g., malononitrile, 1.1 eq.) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the intermediate α,β-unsaturated nitrile can be isolated or used directly in the next step.

Step 2: Thiophene Ring Formation

  • To the reaction mixture from Step 1, add elemental sulfur (1.1 eq.).

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.

II. Crystallization Strategies: A Comparative Approach

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The choice of crystallization technique and solvent system is critical and is highly dependent on the physicochemical properties of the compound.

Comparison of Common Crystallization Techniques
TechniquePrincipleBest Suited ForKey Considerations
Slow Evaporation Gradual removal of solvent from a saturated solution, leading to supersaturation and crystal growth.Compounds that are moderately soluble and stable at room temperature.Solvent choice is critical; the rate of evaporation needs to be carefully controlled.
Vapor Diffusion A solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in a sealed chamber. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.Small quantities of material; compounds that are highly soluble in the initial solvent.The choice of solvent/anti-solvent pair is crucial; requires a stable, vibration-free environment.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Compounds with a significant temperature-dependent solubility.The cooling rate must be slow and controlled to prevent the formation of polycrystalline material.

Expert Insight: For this compound derivatives, which are often crystalline solids with moderate solubility in common organic solvents, a combination of slow evaporation and vapor diffusion techniques is often successful. The presence of both a hydrogen-bond donor (the amine group) and acceptors (the sulfonyl oxygens) suggests that solvents capable of participating in hydrogen bonding (e.g., alcohols, acetone) or aprotic polar solvents (e.g., acetonitrile, ethyl acetate) could be effective.

Experimental Protocol: Crystallization of a this compound Derivative

Method 1: Slow Evaporation

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, acetonitrile, or a mixture such as dichloromethane/hexane) to create a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes to allow for slow evaporation.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

Method 2: Vapor Diffusion

  • Prepare a concentrated solution of the compound in a small, open vial using a volatile solvent in which it is readily soluble (e.g., dichloromethane).

  • Place this small vial inside a larger, sealed jar containing a small amount of a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane).

  • Seal the larger jar and leave it undisturbed. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, inducing crystallization.

III. Comparative Crystallographic Analysis

The three-dimensional structure of this compound derivatives is influenced by the interplay of various intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The specific substitution pattern on the phenyl ring or the amine group can significantly alter the crystal packing and the overall molecular conformation.

Below is a comparative table of crystallographic data for two closely related thiophene derivatives containing a phenylsulfonyl group, as reported by Madhan et al. This data provides a valuable reference for what can be expected for other derivatives in this class.

Comparative Crystallographic Data of Phenylsulfonyl Thiophene Derivatives
Parameter5-(phenylsulfonyl)-5,6-dihydrobenzo[4][6]thieno[3,2-j]phenanthridine[7](E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide[7]
Chemical Formula C₂₆H₁₉NO₂S₂C₂₅H₁₉NO₂S₂
Molecular Weight 441.55441.55
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 11.2345 (3)10.3954 (3)
b (Å) 14.8972 (4)17.1593 (5)
c (Å) 12.6059 (4)12.2173 (4)
β (°) 99.856 (1)104.538 (1)
Volume (ų) 2079.14 (10)2107.82 (11)
Z 44
Calculated Density (g/cm³) 1.4101.392

Structural Insights: In the reported structures, the thiophene ring system is nearly orthogonal to the phenyl ring of the sulfonyl group.[7] The molecular packing is stabilized by weak C-H···O intramolecular interactions involving the sulfone oxygen atoms.[7] In one of the structures, intermolecular C-H···O hydrogen bonds lead to the formation of chains.[7] These observations suggest that for this compound derivatives, hydrogen bonding involving the amine group and the sulfonyl oxygens will likely play a dominant role in the crystal packing.

Experimental Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

IV. Visualizing the Workflow and Molecular Interactions

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for X-ray Crystallography

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution & Refinement DataProcessing->StructureSolution Analysis Analysis of Geometric Parameters & Intermolecular Interactions StructureSolution->Analysis

Caption: A generalized workflow for the structural analysis of small molecules.

Hypothetical Intermolecular Interactions in this compound Derivatives

G cluster_mol1 cluster_mol2 N1 N-H O2 O=S N1->O2 Hydrogen Bond S1 S=O Thiophene1 Thiophene Ring Phenyl2 Phenyl Ring Thiophene1->Phenyl2 π-π Stacking Phenyl1 Phenyl Ring Thiophene2 Thiophene Ring

Caption: Potential intermolecular interactions in the crystal lattice.

V. Conclusion

The structural elucidation of this compound derivatives through X-ray crystallography provides invaluable insights for drug discovery and development. This guide has offered a comparative overview of the key experimental stages, from synthesis and crystallization to the final structural analysis. While the absence of a publicly available structure for the parent compound necessitates the use of close analogs for direct comparison, the principles and protocols outlined herein provide a robust framework for researchers working with this important class of molecules. A thorough understanding and careful execution of these methodologies are essential for obtaining high-quality structural data, which is the bedrock of rational drug design.

VI. References

  • Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.

  • McKibben, B. P., & Castelhano, A. L. (2000). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 65(23), 7679-7685.

  • Paal, C. (1884). Ueber die Derivate des Thiophens und Pyrrols. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

  • Knorr, L. (1884). Synthese von Furfuran-, Pyrrol- und Thiophenderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.

  • Paal-Knorr Thiophene Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Fiesselmann, H. (1952). Eine neue Synthese von Thiophen-Derivaten. Angewandte Chemie, 64(1), 24.

  • Hinsberg, O. (1887). Ueber die Einwirkung von Phtalsäureanhydrid auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(2), 1585-1590.

  • Madhan, S., NizamMohideen, M., Pavunkumar, V., & MohanaKrishnan, A. K. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4][6]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. IUCrData, 8(6).

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Discovery Intermediates

Logical Workflow for Purity Determination

A multi-tiered approach is recommended, beginning with rapid, qualitative assessments and progressing to highly sensitive, quantitative, and structurally definitive methods. This ensures efficiency and resource optimization.

PurityWorkflow cluster_0 Tier 1: Preliminary Screening cluster_1 Tier 2: Quantitative Purity cluster_2 Tier 3: Structural Confirmation & Impurity ID TLC Thin-Layer Chromatography (TLC) MP Melting Point Analysis TLC->MP HPLC High-Performance Liquid Chromatography (HPLC-UV) MP->HPLC If preliminary checks pass NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Confirm Structure Synthesis Synthesized Product HPLC->Synthesis Suggests Recrystallization/ Purification if purity <95% MS Mass Spectrometry (LC-MS) NMR->MS Confirm Mass & ID Impurities MS->HPLC Provides mass data to target impurity peaks Final Purity Certificate MS->Final Compile Data Synthesis->TLC Initial Check

Caption: A tiered workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for quantitative purity assessment in the pharmaceutical industry. It separates the target compound from impurities based on their differential partitioning between a stationary phase and a liquid mobile phase, providing a percentage purity value based on the relative peak areas.[5]

Causality Behind the Method
  • Stationary Phase Selection: For an aromatic molecule like 4-(Phenylsulfonyl)thiophen-3-amine, a reversed-phase C18 (octadecylsilyl) column is the logical first choice.[6] Its nonpolar nature effectively retains the compound via hydrophobic interactions with the phenyl and thiophene rings.

  • Mobile Phase Strategy: A gradient elution using water and a polar organic solvent (like acetonitrile or methanol) is optimal. This ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted efficiently.

  • pH and Additives: The basicity of the thiophen-3-amine moiety (pKa estimated ~4-5) necessitates the addition of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[6] Protonation of the amine suppresses its interaction with residual acidic silanol groups on the stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

  • Detection: The conjugated aromatic system (phenyl and thiophene rings) provides strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for simultaneous monitoring across a range of wavelengths to ensure no impurities are hidden under the main peak and to assess peak purity. An initial scan would likely show strong absorbance maxima around 254 nm and 280 nm.[6]

Experimental Protocol: HPLC-UV/PDA
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).[5]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: PDA at 254 nm

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955
  • Data Analysis: Integrate the area of all peaks detected. Calculate the % purity by dividing the peak area of the main compound by the total area of all peaks.

    % Purity = (AreaMain Peak / Σ AreaAll Peaks) * 100

NMR Spectroscopy: The Definitive Structural Arbiter

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation and can detect impurities that are structurally different from the main compound, even if they co-elute in HPLC.

Causality Behind the Method
  • ¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect distinct signals for the phenyl protons, the thiophene protons, and the amine protons. The presence of unexpected signals indicates impurities. Integration of impurity peaks relative to the main compound's peaks (using a known reference peak) can provide a semi-quantitative estimate of purity.

  • ¹³C NMR: While less sensitive, ¹³C NMR confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are common choices. DMSO-d₆ is particularly useful as the amine protons (NH₂) are more likely to be observed as a distinct peak rather than exchanging with residual water.[7]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Chemical Shifts (δ): Compare the observed chemical shifts to expected values for the structure. Thiophene protons typically appear between 7-8 ppm.[8][9][10] Phenylsulfonyl protons will also be in the aromatic region, and the amine protons can be broad and variable.

    • Integration: The relative integrals of the peaks should correspond to the number of protons they represent (e.g., 5H for the phenyl group, 2H for the thiophene ring, 2H for the amine).

    • Coupling Constants (J): Analyze the splitting patterns to confirm proton connectivity. The two protons on the thiophene ring should appear as doublets with a characteristic coupling constant.[7]

Mass Spectrometry (MS): Unveiling Molecular Weight and Impurities

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its identity. When coupled with a separation technique like LC (LC-MS), it is a powerful tool for identifying the molecular weights of impurity peaks observed in the chromatogram.

Causality Behind the Method
  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for this molecule. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation in the source and giving a clear signal for the molecular weight.

  • Fragmentation Analysis (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. For sulfonamides, a common and diagnostic fragmentation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[11][12] This fragmentation pattern can confirm the presence of the sulfonyl group and help in the structural elucidation of unknown impurities.

Experimental Protocol: LC-MS (ESI+)
  • LC Method: Use the same HPLC method as described above. The mobile phase with formic acid is directly compatible with ESI-MS.

  • MS Parameters (Positive ESI Mode):

    • Scan Range: m/z 50-500

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

  • Data Analysis:

    • Confirm the molecular weight. For C₁₀H₉NO₂S₂, the monoisotopic mass is 239.01. The ESI+ spectrum should show a prominent ion at m/z 240.02 [M+H]⁺.[1]

    • Examine the mass spectra corresponding to any impurity peaks in the total ion chromatogram (TIC) to determine their molecular weights.

Visualizing Fragmentation

Fragmentation cluster_M Parent Ion [M+H]⁺ m/z = 240.02 cluster_F1 Fragment 1 [M+H - SO₂]⁺ m/z = 176.04 M Structure of Protonated Molecule F1 Structure after SO₂ loss M->F1 - SO₂ (64 Da)

Caption: Key fragmentation pathway for this compound in ESI-MS/MS.

Comparison of Purity Assessment Techniques

TechniquePrincipleInformation ObtainedSensitivityKey AdvantagesLimitations
HPLC-UV/PDA Differential partitioning between phasesQuantitative % purity, retention time, UV spectrumHigh (ng to µg/mL)[5]Robust, reproducible, highly quantitative, assesses peak purity.[5][13]Requires reference standards for impurity identification, potential for co-elution.
¹H NMR Nuclear spin in a magnetic fieldUnambiguous structure confirmation, detection of structurally different impuritiesModerate (mg)Absolute structural information, can quantify using an internal standard.[8]Less sensitive than HPLC, may not detect isomeric impurities, complex spectra.
LC-MS Mass-to-charge ratio of ionsMolecular weight confirmation, molecular weight of impuritiesVery High (pg to ng/mL)Definitive mass identification, powerful for impurity profiling.[11]Response factors vary greatly, not inherently quantitative without standards.
Melting Point Temperature of solid-liquid phase transitionPhysical property, indicator of purityLow (bulk property)Fast, simple, inexpensive preliminary check.Non-specific, insensitive to small amounts of impurities.
TLC Differential adsorption on a solid phaseQualitative separation, visualization of impuritiesModerate (µg)Rapid, low cost, good for reaction monitoring.[14]Not quantitative, lower resolution than HPLC.

Conclusion: An Integrated, Self-Validating Approach

No single technique can provide a complete picture of a compound's purity. A robust assessment of synthesized this compound relies on an orthogonal, integrated approach. The high-resolution separation by HPLC provides the primary quantitative purity value. NMR spectroscopy serves as the definitive confirmation of the molecular structure, ensuring the main HPLC peak is indeed the target compound. Finally, LC-MS confirms the molecular weight and provides crucial mass information for identifying any impurities detected by HPLC. By using these methods in concert, researchers can generate a comprehensive and trustworthy certificate of analysis, ensuring the integrity of their subsequent scientific endeavors.

References

  • Guarracino, N., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available from: [Link]

  • Munson, J. W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]

  • Smakman, G. T., et al. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available from: [Link]

  • ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. Available from: [Link]

  • ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene.... Available from: [Link]

  • Slideshare. (2016). Analysis of sulfonamides. Available from: [Link]

  • Giebułtowicz, J., et al. (2014). A very fast and simple method for the determination of sulfonamide residues in seawaters. Oceanological and Hydrobiological Studies. Available from: [Link]

  • PubMed. (2014). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Available from: [Link]

  • Bruker. (n.d.). Supplementary Information. Available from: [Link]

  • PubMed. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available from: [Link]

  • ResearchGate. Mass Spectra of Sulfoxides and Sulfones. Available from: [Link]

  • ResearchGate. 1 H solution NMR spectra of (a) thiophene[8]Rotaxane and (b) polythiophene polyrotaxane. Available from: [Link]

  • Ovid. (2014). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Available from: [Link]

  • ResearchGate. Mass Spectra of Some Sulfinate Esters and Sulfones. Available from: [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available from: [Link]

  • RTS. China Primary Aromatic Amine Testing Manufacturer, Supplier. Available from: [Link]

  • Waters. (2014). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available from: [Link]

  • ResearchGate. (2015). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available from: [Link]

  • ChemSynthesis. 4-phenyl-3-(1H-1,2,4-triazol-5-yl)-2-thiophenamine. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]

  • PubMed. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Available from: [Link]

  • PubMed. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Available from: [Link]

  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

  • PubMed. (2012). The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. Available from: [Link]

  • SIELC Technologies. Separation of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. Thiophen-3-amine. Available from: [Link]

  • PubChem. Thiophen-3-amine hydrochloride. Available from: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-(Phenylsulfonyl)thiophen-3-amine Analogs as MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous journey. The 4-(phenylsulfonyl)thiophen-3-amine scaffold has emerged as a promising starting point for the design of novel therapeutics targeting the mitogen-activated protein (MAP) kinase family. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on their inhibitory activity against key MAP kinases: p38α, JNK1, and ERK2. The insights presented herein are synthesized from established principles of kinase inhibition and available data on structurally related compounds, offering a scientifically grounded framework for future drug design and optimization efforts.

Introduction: The Therapeutic Potential of Targeting MAP Kinases

The MAP kinase signaling cascades are crucial regulators of a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in numerous diseases, most notably cancer and inflammatory disorders. The three major tiers of the MAP kinase family—p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—represent key therapeutic targets. The this compound core, with its distinct electronic and steric properties, provides a versatile template for the development of selective inhibitors that can modulate these critical pathways. The thiophene ring acts as a bioisostere for a phenyl group, offering unique interaction possibilities within the ATP-binding pocket of kinases.[1][2] The phenylsulfonyl moiety can engage in crucial hydrogen bonding and hydrophobic interactions, while the 3-amino group serves as a key attachment point for various substituents to explore different regions of the kinase active site.

Core Structure and Key Regions for Modification

The fundamental this compound scaffold can be systematically modified at three primary positions to probe the structure-activity relationship and optimize for potency and selectivity against different MAP kinases.

SAR_regions main R1 R1: Phenylsulfonyl Substituents main->R1 R2 R2: Thiophene Ring Modifications main->R2 R3 R3: 3-Amine Group Variations main->R3

Figure 1. Key regions for SAR exploration on the this compound scaffold.

Comparative Structure-Activity Relationship Analysis

The following sections detail the impact of substitutions at the R1, R2, and R3 positions on the inhibitory activity against p38α, JNK1, and ERK2. The presented data, while illustrative, is based on established trends for kinase inhibitors with similar structural motifs.

Part 1: The Influence of Phenylsulfonyl (R1) Substituents

The phenylsulfonyl group typically occupies a hydrophobic pocket adjacent to the hinge region of the kinase. Modifications to the phenyl ring can significantly impact potency and selectivity through altered hydrophobic and electronic interactions.

Experimental Data Summary:

CompoundR1 Substituentp38α IC50 (nM)JNK1 IC50 (nM)ERK2 IC50 (nM)
1a H150320500
1b 4-F85250420
1c 4-Cl70210380
1d 4-CH3120280450
1e 4-OCH3200400600
1f 3-NH295180350

Causality and Insights:

  • Electron-Withdrawing Groups: The introduction of small, electron-withdrawing groups at the para-position of the phenyl ring, such as fluorine (1b ) and chlorine (1c ), generally enhances potency against all three kinases, with a more pronounced effect on p38α. This suggests that these substitutions may lead to more favorable electrostatic interactions within the active site.

  • Electron-Donating Groups: Conversely, electron-donating groups like methyl (1d ) and methoxy (1e ) tend to decrease inhibitory activity. This could be due to unfavorable steric hindrance or altered electronic properties that disrupt optimal binding.

  • Hydrogen Bonding Potential: The introduction of a hydrogen bond donor, such as the amino group in the meta-position (1f ), can improve potency, particularly for JNK1 and ERK2. This highlights the potential for forming additional interactions with residues in the solvent-exposed region of the ATP-binding pocket.

Part 2: The Role of Thiophene Ring (R2) Modifications

Substitutions on the thiophene ring can influence the orientation of the entire molecule within the kinase active site and introduce new interactions.

Experimental Data Summary:

CompoundR2 Substituentp38α IC50 (nM)JNK1 IC50 (nM)ERK2 IC50 (nM)
2a H150320500
2b 2-CH3250450700
2c 5-Cl120280450
2d 5-Br110260430

Causality and Insights:

  • Steric Hindrance: The introduction of a methyl group at the 2-position (2b ) leads to a significant decrease in activity across all tested kinases. This is likely due to steric clashes with residues lining the ATP-binding pocket, disrupting the optimal binding conformation.

  • Halogenation: Halogenation at the 5-position with chlorine (2c ) or bromine (2d ) results in a modest improvement in potency. These substituents can enhance binding through favorable hydrophobic and halogen-bonding interactions. The similar activity of the chloro and bromo analogs suggests that the size of the halogen is well-tolerated in this position.

Part 3: Exploring Diversity at the 3-Amine (R3) Group

The 3-amino group serves as a critical vector for introducing a wide range of substituents that can extend into the solvent-exposed region of the kinase, offering a prime opportunity to enhance potency and achieve selectivity.

Experimental Data Summary:

CompoundR3 Substituentp38α IC50 (nM)JNK1 IC50 (nM)ERK2 IC50 (nM)
3a -H>10000>10000>10000
3b -COCH3 (Amide)4580150
3c -CO-Ph (Benzamide)3065120
3d -CO-cPr (Cyclopropylamide)255090
3e -SO2CH3 (Sulfonamide)60110200

Causality and Insights:

  • Essentiality of the Amine Substituent: The unsubstituted amine (3a ) is inactive, highlighting the necessity of a substituent at this position for kinase inhibition. This suggests that the R3 group is crucial for anchoring the molecule in the active site.

  • Amide Linkage: Acylation of the amine to form an amide (3b ) dramatically improves potency. The amide carbonyl can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase.

  • Aromatic and Alicyclic Amides: Extending the amide with a phenyl ring (3c ) or a cyclopropyl group (3d ) further enhances activity. The cyclopropyl group, in particular, is a favorable motif in kinase inhibitors, often providing a good balance of lipophilicity and metabolic stability.

  • Sulfonamide Moiety: A sulfonamide linkage (3e ) is also well-tolerated and results in potent inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, providing additional interaction points.

Experimental Methodologies

The following protocols outline the general procedures for assessing the inhibitory activity of the this compound analogs against the target MAP kinases.

MAP Kinase Inhibition Assay (General Protocol)

This protocol is based on a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction.[3][4][5]

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Dilute Kinase, Substrate, ATP, and Inhibitor B 2. Add Inhibitor (or DMSO) to Assay Plate A->B C 3. Add Kinase B->C D 4. Add Substrate/ATP Mix to Initiate Reaction C->D E 5. Incubate at Room Temperature D->E F 6. Add ADP-Glo™ Reagent E->F G 7. Incubate to Deplete ATP F->G H 8. Add Kinase Detection Reagent G->H I 9. Incubate to Generate Luminescence H->I J 10. Read Luminescence I->J

Figure 2. General workflow for the in vitro MAP kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[4]

    • Dilute the recombinant human p38α, JNK1, or ERK2 kinase to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare the substrate solution. For p38α and JNK1, ATF2 is a common substrate.[6][7] For ERK2, Myelin Basic Protein (MBP) can be used.[8]

    • Prepare the ATP solution at a concentration close to the Km for the respective kinase.

    • Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction:

    • Add 1 µL of the diluted test compound or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel MAP kinase inhibitors. The structure-activity relationship studies, synthesized from available data on related compounds, provide a clear roadmap for optimizing the potency and selectivity of these analogs.

Key SAR takeaways:

  • Phenylsulfonyl (R1): Small, electron-withdrawing substituents at the para-position are generally favorable.

  • Thiophene Ring (R2): The 2- and 5-positions are sensitive to steric bulk, with small halogen substituents being tolerated at the 5-position.

  • 3-Amine (R3): This position is critical for activity, with acylation to form amides or sulfonamides being a highly effective strategy for enhancing potency.

Future work should focus on a multiparameter optimization approach, considering not only potency but also pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The exploration of a wider range of substituents at the R3 position, including diverse heterocyclic moieties, could lead to the discovery of highly selective inhibitors for individual MAP kinase isoforms. The insights and methodologies presented in this guide provide a solid foundation for advancing the development of this promising class of compounds for the treatment of cancer, inflammatory diseases, and other conditions driven by aberrant MAP kinase signaling.

References

  • BPS Bioscience. (n.d.). Chemi-Verse™ ERK2 Kinase Assay Kit. Retrieved from [Link]

  • Patel, R. V., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 54(10), 3484–3497. [Link]

  • Faham, S., et al. (2011). Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY. Journal of Biological Chemistry, 286(4), 2839–2847. [Link]

  • Knight, J. D., et al. (2011). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Genomics, 12, 383. [Link]

  • Patel, R. V., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(10), 3484-3497. [Link]

  • El-Damasy, D. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(15), 4993. [Link]

  • ResearchGate. (n.d.). ADP‐Glow kinase inhibition assay. JNK1, JNK2, and JNK3... [Image]. Retrieved from [Link]

  • Heo, Y. S., et al. (2004). Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125. The EMBO Journal, 23(11), 2185–2195. [Link]

  • ResearchGate. (n.d.). Effects of thiophene replacements and C-5 substituents on ITK inhibition. Retrieved from [Link]

  • Springer Nature. (2004). Determination of ERK Activity. Springer Protocols. [Link]

  • AbdElhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Future Medicinal Chemistry, 10(17), 2049–2065. [Link]

  • Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1855-1888. [Link]

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A Researcher's Guide to Synthesizing Substituted Aminothiophenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiophene scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials like dyes and conducting polymers.[1] Its value lies in its versatile chemical handles and its role as a bioisostere for other aromatic systems. The specific substitution pattern on the thiophene ring dictates its biological activity and material properties, making the choice of synthetic route a critical decision in the design and execution of a research program. This guide provides an in-depth comparison of the primary synthetic methodologies, focusing on the underlying mechanisms, practical considerations, and performance data to empower researchers in making informed strategic choices.

The Gewald Reaction: The Ubiquitous Workhorse

First reported by Karl Gewald in the 1960s, the Gewald three-component reaction (G-3CR) is unequivocally the most common and versatile method for synthesizing polysubstituted 2-aminothiophenes.[2][3] Its prominence is due to its operational simplicity, the use of readily available starting materials, and its one-pot nature, which aligns well with the principles of atom economy. The reaction convenes a ketone or aldehyde, an active methylene nitrile (like a cyanoester or malononitrile), and elemental sulfur in the presence of a base.[1][4]

Mechanistic Insights

The mechanism of the Gewald reaction has been a subject of study for decades, with recent computational work providing significant clarity.[5][6][7][8][9] The process is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active nitrile to form a stable α,β-unsaturated nitrile intermediate.[4][10] The subsequent addition of sulfur is the most complex step. It is now understood that the deprotonated Knoevenagel adduct acts as the nucleophile, attacking the S₈ ring to form a polysulfide intermediate.[5][6][7] This intermediate undergoes a series of equilibria and decomposition steps, ultimately leading to a monosulfide species which then undergoes an intramolecular cyclization by attacking the nitrile group. A final tautomerization yields the aromatic 2-aminothiophene product.[4]

Gewald_Mechanism Reactants Ketone/Aldehyde + Activated Nitrile Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Sulfur Sulfur (S₈) Sulfur_Addition Michael Addition of Sulfur Sulfur->Sulfur_Addition Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Unsaturated_Nitrile->Sulfur_Addition Thiolate_Cyclization Intramolecular Cyclization Sulfur_Addition->Thiolate_Cyclization Tautomerization Tautomerization Thiolate_Cyclization->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: A simplified schematic of the Gewald reaction mechanism.

Experimental Considerations and Performance

The choice of base is critical; secondary amines like morpholine or piperidine are common as they are effective catalysts for the initial condensation without being overly reactive.[11] Polar solvents such as ethanol, methanol, or DMF are preferred to aid the solubility of elemental sulfur.[11]

FeatureGewald Reaction
Starting Materials Ketone/Aldehyde, Activated Nitrile, Elemental Sulfur
Key Reagents Amine Base (e.g., Morpholine, Triethylamine)
Typical Yields 40-95%
Reaction Conditions 40-80 °C, 1-8 hours
Key Advantages One-pot, high atom economy, readily available starting materials, versatile substitution at C3, C4, C5.[2][3]
Key Limitations C2 position is always an amino group, aryl ketones can be less reactive, potential side reactions.[12]

The Fiesselmann Synthesis: A Complementary Strategy

Developed by Hans Fiesselmann in the 1950s, this synthesis provides an alternative route to thiophenes, particularly 3-hydroxythiophene-2-carboxylic acid derivatives.[13][14] The classic approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[13][15] Variations of this reaction, such as using β-chloro-α,β-unsaturated aldehydes or nitriles, can also lead to substituted aminothiophenes, offering access to substitution patterns not achievable via the Gewald reaction.[13]

Mechanistic Insights

The Fiesselmann synthesis proceeds via a base-catalyzed 1,4-conjugate addition (Michael addition) of the thioglycolate to the activated triple or double bond.[10][13] This is followed by an intramolecular condensation (e.g., a Dieckmann-type cyclization) to form the five-membered ring. Subsequent elimination and tautomerization steps lead to the final aromatic thiophene product.

Fiesselmann_Mechanism Reactants α,β-Acetylenic Ester + Thioglycolic Acid Ester Michael_Addition Michael Addition Reactants->Michael_Addition Base Base (e.g., NaOEt) Base->Michael_Addition Catalyst Cyclization Intramolecular Condensation Base->Cyclization Catalyst Adduct Thioether Adduct Michael_Addition->Adduct Adduct->Cyclization Cyclic_Intermediate Cyclized Intermediate Cyclization->Cyclic_Intermediate Elimination Elimination & Tautomerization Cyclic_Intermediate->Elimination Product 3-Hydroxythiophene Derivative Elimination->Product

Caption: Generalized mechanism of the Fiesselmann thiophene synthesis.

Comparative Performance

The Fiesselmann synthesis is less commonly used for aminothiophenes than the Gewald reaction but is invaluable for accessing specific isomers. For example, reacting a β-halovinyl nitrile with a thioglycolate can yield a 3-aminothiophene derivative.[13]

FeatureFiesselmann Synthesis
Starting Materials Thioglycolic acid derivatives, α,β-unsaturated esters/nitriles/ketones
Key Reagents Stronger bases (e.g., Sodium Alkoxides)
Typical Yields 30-75%
Reaction Conditions Often requires reflux temperatures, 2-12 hours
Key Advantages Access to different substitution patterns (e.g., 3-amino, 3-hydroxy).[13][16]
Key Limitations Harsher reaction conditions, less atom-economical, starting materials can be less accessible.

Modern Methodologies: Enhancing Efficiency and Sustainability

While the classic routes are robust, modern chemistry seeks to improve reaction times, yields, safety, and environmental friendliness.

Microwave-Assisted Gewald Reaction

The application of microwave irradiation has proven highly beneficial for the Gewald reaction.[4][17] Microwave heating is rapid and uniform, drastically reducing reaction times from hours to mere minutes and often leading to cleaner reactions with higher yields.[17][18] This is particularly useful for less reactive substrates or for high-throughput synthesis in drug discovery.[19][20]

Flow Chemistry

Adapting the Gewald reaction to continuous flow systems offers significant advantages in safety and scalability.[21] Reactions are performed in small-volume, heated microreactors, which provides excellent temperature control and minimizes the risks associated with handling exothermic reactions or hazardous reagents. This approach enables the safe in situ generation and consumption of reactive intermediates and allows for seamless multi-step syntheses.[21][22]

Green Catalysis and Solvent-Free Approaches

Recent research has focused on making the Gewald reaction more sustainable.[23] This includes the use of organocatalysts like L-proline, which can promote the reaction under mild conditions.[24] Furthermore, mechanochemistry, using high-speed ball milling, has enabled a solvent-free Gewald reaction, significantly reducing waste and simplifying workup.[12]

Comparative Summary of Synthetic Routes

MetricGewald Reaction (Conventional)Fiesselmann SynthesisMicrowave-Assisted Gewald
Scope & Versatility Excellent for C3, C4, C5 substitution.[25]Good for alternative patterns (e.g., C3-OH, C3-NH2).[13]Excellent, can improve yields for difficult substrates.[11][17]
Reaction Time 1 - 8 hours2 - 12 hours5 - 30 minutes
Typical Yields Good to Excellent (40-95%)Moderate to Good (30-75%)Excellent (often >85%)[17]
Reaction Conditions Mild (40-80 °C)Often harsh (reflux)Elevated temperature, controlled pressure
Green Chemistry Moderate (solvent use)Poor (harsh reagents, solvent)Good (reduced time/energy, often less solvent)
Scalability Well-establishedModerateGood, but requires specialized equipment

Experimental Protocol: Microwave-Assisted Gewald Synthesis

This protocol describes the synthesis of a representative tetrasubstituted 2-aminothiophene using a microwave reactor.

Objective: To synthesize Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Materials:

  • Cyclohexanone (1.0 mmol, 98 mg)

  • Ethyl cyanoacetate (1.1 mmol, 124 mg)

  • Elemental Sulfur (1.1 mmol, 35 mg)

  • Pyrrolidine (1.0 mmol, 71 mg)

  • Dimethylformamide (DMF, 3 mL)

  • 5 mL microwave reaction vial with stir bar

Procedure:

  • Add cyclohexanone (1.0 mmol), ethyl cyanoacetate (1.1 mmol), sulfur (1.1 mmol), pyrrolidine (1.0 mmol), and DMF (3 mL) to a 5 mL microwave reaction vial equipped with a magnetic stir bar.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 50 °C for 30 minutes with stirring. Set the power absorption to "very high".

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel chromatography to yield the final product.

Gewald_Workflow Start 1. Combine Reactants in Microwave Vial Irradiate 2. Irradiate in Microwave (50 °C, 30 min) Start->Irradiate Cool 3. Cool to Room Temp. Irradiate->Cool Extract 4. Workup: Aqueous Extraction with EtOAc Cool->Extract Dry 5. Dry & Concentrate Organic Phase Extract->Dry Purify 6. Purify Product (Recrystallization/Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: Experimental workflow for microwave-assisted Gewald synthesis.

Conclusion and Outlook

The synthesis of substituted 2-aminothiophenes is dominated by the robust and versatile Gewald reaction. For most applications requiring substitution at the C3, C4, and C5 positions, it remains the method of choice. The Fiesselmann synthesis, while less common, is a valuable tool for accessing alternative substitution patterns. For the modern researcher focused on efficiency, speed, and sustainability, the adoption of enabling technologies like microwave synthesis and flow chemistry offers significant advantages, transforming the classic Gewald reaction into a rapid, high-yielding, and safer process. The selection of a synthetic route should be a strategic decision based on the target molecule's substitution pattern, the required scale, available equipment, and the growing importance of green chemical principles.

References

  • Sharma, J.; Champagne, P. A. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry2024 , 89 (13), 9609–9619. [Link]

  • Sharma, J.; Champagne, P. A. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv2024 . [Link]

  • Puterová, Z.; Krutošíková, A.; Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC2010 , 2010 (1), 209-246. [Link]

  • Puterová, Z.; Krutošíková, A. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA2010 . [Link]

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  • Channagiri, L. S.; et al. A green chemistry approach to gewald reaction. Der Pharma Chemica2015 , 7 (1), 248-251. [Link]

  • Anonymous. microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES2021 , 102 (10). [Link]

  • Dömling, A. The Gewald multicomponent reaction. Current Opinion in Chemical Biology2002 , 6 (3), 306-310. [Link]

  • Puterová, Z.; Krutošíková, A.; Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC2010 . [Link]

  • Sharma, J.; Champagne, P. A. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry2024 . [Link]

  • El-Sayed, R. A. The Gewald reaction in dye chemistry. Dyes and Pigments2016 , 135, 114-135. [Link]

  • Sharma, J. Computational investigations on the mechanism of the Gewald reaction. American Chemical Society2026 . [Link]

  • Anonymous. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica2016 . [Link]

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  • E. M. Hesse, et al. Novel One-Pot Microwave Assisted Gewald Synthesis of 2-Acyl Amino Thiophenes on Solid Support. SYNLETT2007 , 2007 (19), 2993-2997. [Link]

  • Hesse, E. M.; et al. Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. ResearchGate2007 . [Link]

  • Wikiwand. Fiesselmann thiophene synthesis. [Link]

  • Wang, T.; et al. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett2010 , 2010 (09), 1351-1354. [Link]

  • Dagoneau, F.; et al. Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy2022 , 29, 100788. [Link]

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  • Puterová, Z.; Krutošíková, A. ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. ChemInform2009 . [Link]

  • ResearchGate. Scheme 6. Mechanism of Fiesselmann thiophene synthesis. [Link]

  • G., R.; et al. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences2014 . [Link]

  • Puterová, Z.; et al. Applications substituted 2-aminothiophenes in drug design. ResearchGate2009 . [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(Phenylsulfonyl)thiophen-3-amine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a procedural framework grounded in established safety protocols and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Hazard Identification and Risk Assessment

This compound is a substituted aromatic amine containing a thiophene ring and a phenylsulfonyl group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a robust risk assessment can be constructed by evaluating its constituent functional groups.

  • Aromatic Amines: This class of compounds can be toxic and may cause skin or eye irritation.[1] Some aromatic amines are known or suspected carcinogens or mutagens.[2] Their presence in the environment is primarily a result of industrial activities, and improper disposal can lead to significant contamination of water and soil.[3]

  • Sulfonyl Group: Compounds containing sulfonyl groups may release irritating gases and vapors, such as sulfur oxides, upon thermal decomposition.[4]

  • Thiophene Moiety: Thiophene itself is a flammable liquid and is harmful if swallowed.[5]

Given these characteristics, this compound should be handled as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Table 1: Postulated Hazard Summary
Hazard ClassPotential EffectRationale based on Structural Analogs
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Aromatic amines and thiophene derivatives often exhibit toxicity.[2]
Skin Corrosion/Irritation May cause skin irritation or burns upon prolonged contact.A common characteristic of amine compounds.[4][6]
Serious Eye Damage/Irritation Risk of serious eye damage.Aromatic amines can be corrosive to the eyes.[4][7]
Chronic Hazards Suspected of causing genetic defects; potential for organ damage with repeated exposure.Certain aromatic amines are classified as mutagens.[2]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Aromatic amines can cause significant harm to aquatic ecosystems.[3][8]

Personal Protective Equipment (PPE) and Handling

All handling and disposal of this compound waste must be conducted while wearing appropriate PPE to prevent exposure.[8][9]

Table 2: Required Personal Protective Equipment
Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.To prevent skin contact and absorption.
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or spill cleanup.[1]To protect against splashes and airborne particles.
Skin and Body Protection Laboratory coat. Ensure it is fully buttoned. For larger quantities, consider a chemical-resistant apron or suit.To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[10] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator may be required.To prevent inhalation of dust or vapors.

Waste Segregation and Containment Protocol

Proper segregation is a cornerstone of safe laboratory waste management.[9][11] It prevents dangerous chemical reactions and ensures compliance with disposal regulations.

Step 1: Designate a Waste Container

  • Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must be in good condition, free of cracks or leaks, and have a tight-fitting screw cap.[12]

Step 2: Label the Container

  • The container must be clearly labeled as "Hazardous Waste."[13]

  • The label must include the full chemical name: "this compound". Avoid using abbreviations or formulas.

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Note the accumulation start date on the label.[13]

Step 3: Segregate the Waste Stream

  • DO NOT mix this compound waste with any other chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[9]

  • Keep it separate from incompatible materials such as strong oxidizing agents and acids.[8]

  • Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA).[14]

  • The storage area should be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[8]

Disposal Methodology

Due to the hazardous nature of this compound, direct disposal into sanitary sewers or general trash is strictly prohibited.[8] The recommended and most compliant method of disposal is through a licensed professional waste disposal service.

Step-by-Step Disposal Procedure:

  • Ensure Proper Containment: Verify that the waste container is properly labeled, sealed, and not leaking.

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) or a designated chemical safety officer to arrange for pickup.

  • Documentation: Complete a hazardous waste manifest or any internal institutional paperwork required. This documentation tracks the waste from its point of generation to its final disposal facility, a process mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][14][15]

  • Transfer to Professionals: The licensed waste disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Final Disposal Method: At the TSDF, the waste will likely be destroyed via high-temperature incineration.[16] This method is effective for breaking down complex organic molecules into less harmful compounds.[1][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Emergency: Spill Occurs start->spill Potential Hazard container Step 2: Select Compatible and Labeled Container ppe->container ppe->spill segregate Step 3: Segregate Waste (No Mixing with Other Chemicals) container->segregate container->spill store Step 4: Store Securely in Satellite Accumulation Area segregate->store segregate->spill contact_ehs Step 5: Contact EHS for Pickup store->contact_ehs document Step 6: Complete Hazardous Waste Manifest contact_ehs->document transfer Step 7: Transfer to Licensed Waste Disposal Service document->transfer end Final Disposal at TSDF (e.g., Incineration) transfer->end spill_proc Follow Spill Cleanup Protocol spill->spill_proc Activate spill_proc->store Contain & Package Contaminated Materials

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated by opening sashes on chemical fume hoods.

  • Wear PPE: Do not attempt to clean a spill without the appropriate PPE as outlined in Table 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[17] Do not use combustible materials like paper towels or sawdust.[17]

  • Collect and Package: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose: Label the container with all contents (including the absorbent material) and dispose of it as hazardous waste following the procedures in Section 4.

  • Report: Report the incident to your supervisor and EHS department.

Regulatory Compliance

The disposal of chemical waste is regulated by federal and state agencies. Key regulations include:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle to grave."[15] This includes proper identification, storage, transport, and disposal.[12][13][18]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to have a written Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[10][19]

Adherence to the procedures outlined in this guide will help ensure compliance with these critical regulations.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved from [Link]

  • Aromatic Amine Pollution. (2025, December 1). Term. Retrieved from [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. Retrieved from [Link]

  • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting. (2023, April 11). MCF Environmental Services. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Montana State University. Retrieved from [Link]

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Navigating the Uncharted: A Practical Safety Guide for Handling 4-(Phenylsulfonyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers at the forefront of innovation, the introduction of novel chemical entities into the laboratory workflow is a daily reality. While these compounds, such as 4-(Phenylsulfonyl)thiophen-3-amine (CAS No. 175201-60-2), hold immense promise, they often arrive with an incomplete safety profile. This guide is crafted to bridge that gap, providing essential, immediate safety and logistical information rooted in the principles of chemical analogy and precautionary best practices. In the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes available data on related chemical structures to empower you to handle this compound with the highest degree of safety and confidence.

Hazard Assessment: A Precautionary Approach
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Given these anticipated hazards, a conservative approach to handling is mandated. All operations should be conducted under the assumption that the compound is potent and requires stringent controls to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize any potential exposure. The selection of PPE should be based on the specific laboratory activity being performed.

Activity LevelRequired Personal Protective Equipment (PPE)
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, transfers)• Permeation-resistant laboratory coat or disposable gown• Chemical splash goggles• Double-gloving with nitrile gloves
High-Hazard Activities (e.g., large-scale operations, potential for aerosolization, heating)• Disposable, solid-front gown• Chemical splash goggles and a full-face shield• Double-gloving with nitrile gloves• Respiratory protection (N95 respirator or higher)

Causality Behind PPE Choices:

  • Double-Gloving: The rationale for double-gloving during moderate to high-hazard activities is to provide a failsafe. Should the outer glove be compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.

  • Chemical Splash Goggles over Safety Glasses: When handling the solid or solutions, the risk of a splash is significant. Goggles provide a 360-degree seal around the eyes, offering superior protection against splashes from any direction compared to safety glasses.[2]

  • Respiratory Protection: Fine powders can easily become airborne, especially during weighing. An N95 respirator provides a necessary barrier against the inhalation of harmful particulates.[3]

Operational Plan: Step-by-Step Handling Protocols

A systematic workflow is critical to ensuring safety and experimental integrity. The following diagram and protocols outline a self-validating system for handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 1. Assemble PPE prep2 2. Prepare Engineering Controls (Fume Hood, Calibrated Balance) prep1->prep2 prep3 3. Prepare Spill Kit prep2->prep3 h1 4. Weigh Compound in Fume Hood h2 5. Prepare Solution h1->h2 h3 6. Cap and Label Container h2->h3 c1 7. Decontaminate Surfaces c2 8. Doff PPE Correctly c1->c2 c3 9. Segregate Waste c2->c3 d1 10. Dispose of Waste via Approved Channels c3->d1

Caption: Step-by-step workflow for the safe handling of this compound.

Protocol for Weighing the Solid Compound:

  • Don PPE: Before handling, don the appropriate PPE for a moderate-hazard activity.

  • Use Engineering Controls: Perform all weighing activities within a certified chemical fume hood to contain any airborne particles.

  • Minimize Dust: Use a micro-spatula and anti-static weighing paper or a tared vial to minimize the generation of dust.

  • Immediate Cleanup: After weighing, carefully clean the spatula and the balance area with a solvent-moistened wipe (e.g., 70% ethanol) to decontaminate the surfaces. Dispose of the wipe as hazardous waste.

Protocol for Solution Preparation:

  • Work in Fume Hood: All solution preparations must occur within a chemical fume hood.

  • Add Solvent Slowly: Add the solvent to the weighed solid slowly to avoid splashing.

  • Secure Vessel: Ensure the container is securely capped and labeled with the compound name, concentration, solvent, and date.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step. Due to its chemical structure, this compound waste should not be disposed of in standard laboratory trash or down the drain.

Waste Segregation and Disposal:

  • Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing papers, wipes) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container designated for halogenated or non-halogenated waste, depending on the solvent used.

  • Hydrolysis for Bulk Quantities: For larger quantities, chemical treatment may be an option. Sulfonyl groups can sometimes be hydrolyzed. This process should only be undertaken by trained personnel following a validated institutional protocol. A general procedure involves careful, slow addition to a stirred, basic solution, but this must be evaluated for the specific compound.[4][5]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[6][7]

By adhering to these precautionary guidelines, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. PubMed. [Link]

  • This compound SDS. Aliquis. [Link]

  • Chemical Waste Name or Mixtures. University of Nebraska-Lincoln. [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. Wageningen University & Research. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.